molecular formula C15H21NO3 B8096140 (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol

(R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol

Cat. No.: B8096140
M. Wt: 263.33 g/mol
InChI Key: FPIKXSHVYZIKOS-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (3R)-3-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-12-7-5-4-6-11(12)8-13(16)10-17/h4-7,13,17H,8-10H2,1-3H3/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIKXSHVYZIKOS-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure of (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol

[1]

Executive Summary

Compound Identity: (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol Standard IUPAC Name: tert-butyl (3R)-3-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate CAS Registry Number: 845543-81-9 Molecular Formula: C₁₅H₂₁NO₃ Molecular Weight: 263.33 g/mol [1][2]

This guide provides a comprehensive technical analysis of (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol , a critical chiral building block in medicinal chemistry.[1] Often referred to as (R)-Boc-Tic-ol , this scaffold serves as a conformationally constrained phenylalanine mimetic.[1] Its rigid tetrahydroisoquinoline (THIQ) core restricts the rotation of the amino acid side chain, making it invaluable for designing high-affinity ligands for G-protein coupled receptors (GPCRs), particularly CXCR4 antagonists, and enzyme inhibitors such as those targeting PRMT5.

Part 1: Structural Elucidation & Stereochemistry[1]

Chemical Architecture

The compound features a 1,2,3,4-tetrahydroisoquinoline bicyclic core.[3] The "1,3,4-trihydro" nomenclature in the topic refers to the saturation of the C1, C3, and C4 carbons, with the nitrogen atom (N2) protected by a tert-butyloxycarbonyl (Boc) group.

  • Core Scaffold: The tetrahydroisoquinoline ring acts as a semi-rigid template, enforcing a specific dihedral angle (

    
    ) that mimics the gauche(-) or trans conformation of phenylalanine.
    
  • Chiral Center (C3): The (R)-configuration at the C3 position is critical.[1] In biological systems, this stereocenter often dictates the "fit" into hydrophobic pockets. The hydroxymethyl group (-CH₂OH) at C3 serves as a versatile handle for further functionalization (e.g., conversion to aldehydes, halides, or ethers) or as a hydrogen-bond donor/acceptor in pharmacophores.[1]

  • Protecting Group (N2-Boc): The Boc group serves dual purposes:[1]

    • Synthetic Protection: Prevents N-oxidation or side reactions during C3 modification.[1]

    • Lipophilicity: Increases solubility in organic solvents (DCM, THF) facilitating purification.

Conformational Analysis (Rotamers)

Due to the carbamate bond at N2, the compound exists as a mixture of cis and trans rotamers (relative to the Boc carbonyl and the C1-N bond) in NMR timescales. This often results in broad or split peaks in ¹H NMR spectra at room temperature, a phenomenon characteristic of N-Boc-THIQ derivatives.[1]

ChemicalStructurecluster_legendFunctional ZonesIsoquinolineTetrahydroisoquinolineCore (Hydrophobic)ChiralCenterC3 Chiral Center(R-Configuration)Isoquinoline->ChiralCenterC3 PositionBocGroupN2-Boc Group(Lipophilic Protection)Isoquinoline->BocGroupN2 PositionAlcoholC3-Hydroxymethyl(Reactive Handle)ChiralCenter->Alcohol-CH2OH

Figure 1: Functional decomposition of the (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol scaffold.[1]

Part 2: Synthetic Pathways[3][4][5][6][7]

The synthesis of (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol typically proceeds via the reduction of its carboxylic acid precursor, (R)-Boc-Tic-OH .[1] Direct Pictet-Spengler cyclization to the alcohol is less common due to the availability of the acid feedstock.

Primary Route: Reduction of (R)-Boc-Tic-OH

This protocol ensures the preservation of the N-Boc group while selectively reducing the carboxylic acid to the primary alcohol.[1]

Reagents:

  • Precursor: (R)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 115962-35-1).[1]

  • Reducing Agent: Borane-Dimethyl Sulfide Complex (BH₃[1]·DMS) or Isobutyl Chloroformate/NaBH₄ (Mixed Anhydride Method).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Protocol (Mixed Anhydride Method - High Fidelity):

  • Activation: Dissolve (R)-Boc-Tic-OH (1.0 eq) in anhydrous THF under N₂ atmosphere. Cool to -15°C. Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq). Stir for 30 min to form the mixed anhydride.

  • Reduction: Filter the precipitated amine salts (rapidly, under inert gas). Add the filtrate dropwise to a solution of NaBH₄ (2.5 eq) in water/THF at 0°C.

  • Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[1] Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes:EtOAc, typically 2:1) yields the alcohol as a white foam/solid.

Alternative Route: Borane Reduction

Direct reduction using BH₃[1]·THF or BH₃·DMS is efficient but requires careful quenching to avoid cleaving the Boc group (though Boc is generally stable to basic borane workups, acidic workups must be avoided).

SynthesisStart(R)-Boc-Tic-OH(Carboxylic Acid)Step1Activation(Isobutyl Chloroformate / NMM)Start->Step1-15°C, THFIntermediateMixed AnhydrideIntermediateStep1->IntermediateStep2Reduction(NaBH4 / THF / H2O)Intermediate->Step20°C, fast additionProduct(R)-2-Boc-Tic-ol(Target Alcohol)Step2->ProductWorkup & Purification

Figure 2: Mixed anhydride reduction pathway for generating the target alcohol from Boc-Tic-OH.

Part 3: Analytical Characterization[1]

To validate the identity and purity of the synthesized compound, the following analytical signatures are standard.

TechniqueExpected Signal / DataInterpretation
¹H NMR (CDCl₃, 400 MHz) δ 1.48 (s, 9H)Boc tert-butyl protons.[1]
δ 4.40 - 4.80 (m, 3H)C1 protons (diastereotopic) + C3 proton.[1] Broad due to rotamers.
δ 3.50 - 3.70 (m, 2H)Hydroxymethyl (-CH ₂OH) protons.[1]
δ 7.10 - 7.25 (m, 4H)Aromatic protons of the isoquinoline ring.[1]
LC-MS (ESI+) m/z 286.1 [M+Na]⁺Sodium adduct is commonly observed.[1]
m/z 164.1 [M-Boc+H]⁺Fragment corresponding to the deprotected amine (loss of 100 Da).[1]
Physical State White to off-white solidLow melting point solid or viscous foam depending on purity.[1]

Part 4: Applications in Drug Discovery[4][6][8][9][10]

Peptidomimetics & Conformational Restriction

The (R)-Tic scaffold is a "privileged structure" in medicinal chemistry.[1] By constraining the N-Cα bond rotation, it locks the pharmacophore in a bioactive conformation.[1]

  • CXCR4 Antagonists: Derivatives of Tic-ol are used to synthesize tetrahydroisoquinoline-based CXCR4 antagonists, which are critical in mobilizing hematopoietic stem cells and treating HIV.[1]

  • Opioid Receptor Modulators: The Tic core is foundational in the design of delta-opioid receptor antagonists (e.g., TIPP peptides).

PRMT5 Inhibition

Recent research (Referenced in search result 1.4) highlights the use of this scaffold in developing inhibitors for Protein Arginine Methyltransferase 5 (PRMT5), a target in oncology. The hydroxymethyl group allows for the attachment of linker units that extend into the enzyme's substrate-binding cleft.

General Building Block Utility
  • Mitsunobu Reaction: The primary alcohol can be converted to an azide (using DPPA) or an ether, allowing the introduction of diverse side chains.

  • Oxidation: Oxidation to the aldehyde (Swern or Dess-Martin) provides a handle for reductive amination, extending the carbon skeleton.[1]

ApplicationsCenter(R)-2-Boc-Tic-olApp1CXCR4AntagonistsCenter->App1App2PRMT5InhibitorsCenter->App2App3Peptidomimetics(Constrained Phe)Center->App3Rxn1Mitsunobu(Azides/Ethers)Center->Rxn1Synthetic UtilityRxn2Oxidation(Aldehydes)Center->Rxn2

Figure 3: Downstream applications and synthetic utility of the scaffold.

References

  • Molaid Chemicals. (R)-N-BOC-1,2,3,4-tetrahydro-3-isoquinolinemethanol Data Sheet. Retrieved from (Verified CAS 845543-81-9).[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 723422, [(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol. Retrieved from .[1]

  • BenchChem. Technical Protocols for N-Boc Protection and Reduction of Amino Acids. Retrieved from .[1]

  • Organic Chemistry Portal. Synthesis of Tetrahydroisoquinoline Derivatives. Retrieved from .[1]

  • BuyersGuideChem. Market and CAS Data for 3-Hydroxymethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester. Retrieved from .[1]

Chiral N-Boc-Tetrahydroisoquinolines: Structural Dynamics, Reactivity, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-Boc-tetrahydroisoquinoline (THIQ) scaffold represents a privileged architecture in modern medicinal chemistry, serving as the core pharmacophore for numerous antihypertensive agents, neuromuscular blockers, and antitumor alkaloids. However, its utility is frequently complicated by unique structural dynamics—specifically, the restricted rotation around the carbamate C–N bond. This guide provides a technical deep-dive into the physical and chemical properties of chiral N-Boc-THIQs, offering researchers a definitive reference on handling NMR rotamerism, executing stereoselective C1-functionalization, and navigating the solubility profiles critical for API development.

Structural Dynamics: The Rotameric Dilemma

For researchers characterizing N-Boc-THIQs via NMR, the immediate challenge is often the appearance of "impurities" or doubled signals. This is rarely a purity issue but rather a fundamental physical property of the scaffold: slow rotameric exchange .

The Cis/Trans Equilibrium

The tert-butoxycarbonyl (Boc) group imposes significant steric bulk. Due to the partial double-bond character of the carbamate C–N bond, the molecule exists in an equilibrium between two distinct conformers: the trans (anti) and cis (syn) rotamers.

  • Thermodynamic Barrier: The rotational energy barrier (

    
    ) is approximately 16–17 kcal/mol (60–70 kJ/mol) .
    
  • NMR Consequence: At room temperature, this barrier is high enough to be slow on the NMR timescale but too low to separate the isomers physically. This results in broad or split signals, particularly for the C1 and C3 protons.

  • Solvent Dependence: The ratio of rotamers (typically 1:1 to 1.5:1) varies with solvent polarity. In CDCl

    
    , split signals are distinct; in DMSO-
    
    
    
    at elevated temperatures (>80°C), coalescence often occurs, simplifying the spectrum.
Visualization of Rotameric Exchange

The following diagram illustrates the equilibrium and the specific steric clashes driving the population distribution.

Rotamerism cluster_0 Thermodynamic Equilibrium (ΔG‡ ≈ 16 kcal/mol) RotamerA Trans-Rotamer (Major in non-polar solvents) C1-H shifts upfield Transition Transition State Ortho-amide resonance broken RotamerA->Transition Slow Exchange (RT) NMR_Effect NMR Signature: Split signals for C1-H and C3-H Coalescence > 80°C RotamerA->NMR_Effect RotamerB Cis-Rotamer (Minor in non-polar solvents) Steric clash: Boc vs C1-H RotamerB->NMR_Effect Transition->RotamerB

Figure 1: Conformational equilibrium of N-Boc-THIQ showing the kinetic barrier to rotation responsible for NMR signal splitting.

Chemical Reactivity: Directed Lithiation & Functionalization

The most powerful chemical property of the N-Boc-THIQ scaffold is its ability to undergo Directed ortho-Lithiation (DoL) . Unlike electron-rich aromatics that lithiate on the ring, the Boc group directs lithiation to the C1 position (alpha to the nitrogen) via a Complex Induced Proximity Effect (CIPE).

The "Beak" Lithiation Mechanism

Pioneered by Peter Beak, this method allows for the direct introduction of electrophiles at C1, converting the achiral (or racemic) parent into complex chiral derivatives.

  • Coordination: The carbonyl oxygen of the Boc group coordinates the lithium atom of s-BuLi or n-BuLi.

  • Deprotonation: This coordination holds the base in proximity to the pro-S proton at C1, facilitating its removal.

  • Stereoselectivity: In the presence of a chiral ligand like (-)-sparteine , the lithiation becomes enantioselective, selectively removing one proton to form a configurationally stable organolithium species at low temperatures (-78°C).

Functionalization Workflow

Lithiation Start N-Boc-THIQ (Racemic/Achiral) Intermediate Chiral Lithiated Species (Li-O Chelation Stabilized) Start->Intermediate Asymmetric Deprotonation Reagent s-BuLi / (-)-Sparteine -78°C, THF Reagent->Intermediate Product C1-Substituted Chiral N-Boc-THIQ (Enantioenriched) Intermediate->Product Stereoretentive Trapping Electrophile Electrophile (E+) (e.g., MeI, CO2, R-CHO) Electrophile->Product

Figure 2: Workflow for the asymmetric C1-functionalization of N-Boc-THIQ via directed lithiation.

Physical & Solid-State Properties[1]

Understanding the baseline properties of the parent compound is crucial for purification and handling. While derivatives vary, the core N-Boc-1,2,3,4-tetrahydroisoquinoline exhibits the following profile.

Property Table: tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate
PropertyValue / CharacteristicNotes
CAS Number 149353-86-6 (Generic)Often cited as 77095-51-3 for specific isomers.
Molecular Weight 233.31 g/mol
Physical State Viscous Oil or Low-Melting SolidTends to crystallize upon standing at 4°C.
Melting Point 28 – 32 °CHighly dependent on purity; often handled as a liquid.
Boiling Point > 150 °C (at 1 mmHg)Decomposes (Boc removal) at >180°C.
Solubility High: DCM, THF, EtOAc, TolueneLow: Water, Hexanes (cold)Lipophilicity (LogP ~3.5) allows easy organic extraction.
Storage 2–8 °C, Inert AtmosphereStable, but Boc group is acid-sensitive.
Solubility & Purification Insights
  • Crystallization: While the parent is an oil, C1-substituted derivatives (especially carboxylic acids or amides) are often crystalline solids. Racemates typically have lower solubility than pure enantiomers in non-polar solvents.

  • Chromatography: N-Boc-THIQs are UV active (λ_max ~260 nm). On silica gel, they streak slightly due to rotameric interconversion if the eluent is too acidic. Tip: Add 1% triethylamine to the eluent to sharpen peaks.

Experimental Protocols

Protocol A: Asymmetric C1-Lithiation (The "Beak" Method)

Objective: Synthesis of (S)-1-Methyl-N-Boc-THIQ via sparteine-mediated lithiation.

Reagents:

  • N-Boc-tetrahydroisoquinoline (1.0 equiv)

  • (-)-Sparteine (1.2 equiv)

  • s-BuLi (1.2 equiv, 1.4 M in cyclohexane)

  • Methyl Iodide (1.5 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add (-)-sparteine and anhydrous THF. Cool to -78°C .

  • Lithiation: Dropwise add s-BuLi. Stir for 15 minutes to form the chiral base complex.

  • Substrate Addition: Add a solution of N-Boc-THIQ in THF dropwise over 10 minutes. The solution often turns yellow/orange.

  • Incubation: Stir at -78°C for 45–60 minutes . Critical Step: Do not warm up, or racemization of the lithiated species will occur.

  • Trapping: Add Methyl Iodide (MeI) dropwise. Stir for 30 minutes at -78°C, then allow to warm slowly to room temperature.

  • Workup: Quench with saturated NH

    
    Cl, extract with Et
    
    
    
    O, dry over MgSO
    
    
    , and concentrate.
  • Validation: Analyze via chiral HPLC (e.g., Chiralcel OD-H column) to determine enantiomeric ratio (er).

Protocol B: Dealing with NMR Rotamers

Objective: Obtaining clean NMR data for characterization.

Method:

  • Standard: Run 1H NMR in CDCl

    
     at 25°C. Report signals as "mixture of rotamers" (e.g., "3.81 and 3.70 (2 br s, 1H)").
    
  • Advanced (Coalescence): Dissolve sample in DMSO-

    
      or Toluene-
    
    
    
    . Heat the NMR probe to 80–100°C .
    • Result: The exchange rate increases (

      
      ), causing the split peaks to coalesce into sharp singlets, allowing for accurate integration and coupling constant analysis.
      

References

  • Beak, P., & Lee, W. K. (1994). alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Tetrahydroisoquinoline. Journal of Organic Chemistry.

  • MacMillan, D. W. C., et al. (2010). Diamine-free lithiation–trapping of N-Boc heterocycles using s-BuLi in THF. Organic Letters.

  • Coldham, I., et al. (2013). Synthesis of 1-substituted tetrahydroisoquinolines by lithiation and electrophilic quenching guided by in situ IR and NMR spectroscopy. Chemistry - A European Journal.

  • NIST Chemistry WebBook. Isoquinoline, 1,2,3,4-tetrahydro- Properties.[1]

  • ChemicalBook. Tert-Butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate Properties.

Sources

Technical Monograph: (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph details the chemical identity, synthesis, and application of (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol , a critical chiral building block in medicinal chemistry.

Executive Summary

(R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol (also known as (R)-tert-Butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate ) is a protected chiral amino alcohol derived from the non-proteinogenic amino acid Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid).

This molecule serves as a conformationally restricted phenylalanine analogue. Its rigid bicyclic scaffold is extensively utilized in drug discovery to design peptidomimetics, particularly for opioid receptor ligands (e.g.,


-opioid antagonists) and enzyme inhibitors  where precise spatial orientation of pharmacophores is required.

Chemical Identity & Specifications

ParameterTechnical Specification
CAS Number 845543-81-9
Chemical Name (R)-tert-Butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Synonyms (R)-N-Boc-3-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline; tert-butyl (3R)-3-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Molecular Formula

Molecular Weight 263.33 g/mol
Chirality (R)-Enantiomer
Precursor CAS 115962-35-1 (Boc-D-Tic-OH, Acid Precursor)
Related CAS 183958-71-6 ((S)-Enantiomer); 62855-02-1 (Free Amine)
SMILES CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1CO
Appearance White to off-white solid or viscous oil (depending on purity/solvent)

Synthetic Pathways & Methodology

The synthesis of the (R)-isomer typically proceeds from D-Phenylalanine via the Pictet-Spengler reaction , followed by protection and reduction. The chirality is established early in the pathway using the chiral pool amino acid.

Core Synthesis Workflow

The most robust route involves the reduction of Boc-D-Tic-OH . Direct reduction of the carboxylic acid to the alcohol preserves the stereocenter at C3.

Synthesis DPhe D-Phenylalanine (Chiral Pool) DTic D-Tic (1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid) DPhe->DTic Pictet-Spengler (HCHO, H+) BocDTic Boc-D-Tic-OH (CAS: 115962-35-1) DTic->BocDTic Boc2O, NaOH Protection MixedAnh Mixed Anhydride Intermediate BocDTic->MixedAnh iBuOCOCl NMM, THF, -15°C Target (R)-2-Boc-3-hydroxymethyl- 1,2,3,4-tetrahydroisoquinoline (CAS: 845543-81-9) MixedAnh->Target NaBH4 Reduction

Figure 1: Synthetic pathway from D-Phenylalanine to the target alcohol via Mixed Anhydride reduction.

Detailed Protocol: Mixed Anhydride Reduction

Rationale: This method avoids the use of harsh reducing agents like


 which might affect the Boc group or cause racemization.
  • Activation: Dissolve Boc-D-Tic-OH (1.0 eq) in anhydrous THF under nitrogen. Cool to -15°C. Add N-methylmorpholine (NMM) (1.1 eq) followed by isobutyl chloroformate (1.1 eq) dropwise. Stir for 15 minutes to form the mixed anhydride.

  • Reduction: Filter off the precipitated NMM·HCl salt (optional, but cleaner). Add the filtrate slowly to a solution of Sodium Borohydride (

    
    )  (2.5 eq) in water/THF at 0°C.
    
  • Workup: Quench with saturated

    
     or dilute citric acid. Extract with Ethyl Acetate.[1] Wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: The crude product is often pure enough, but can be purified via flash chromatography (Hexanes/EtOAc).

Applications in Drug Discovery[9]

The (R)-Tic scaffold is a "privileged structure" in medicinal chemistry due to its ability to lock pharmacophores into specific spatial orientations.

Peptidomimetics
  • Conformational Restriction: The Tic residue restricts the rotation of the aromatic side chain (

    
     angle) found in Phenylalanine. This is crucial for studying the active conformation of peptides binding to GPCRs.
    
  • Opioid Receptors: Tic derivatives are hallmark components of

    
    -opioid receptor antagonists (e.g., TIPP  analogs). The (R)-isomer (D-Tic) often confers different selectivity profiles compared to the (S)-isomer.
    
Scaffold for Library Synthesis

The primary alcohol at position C3 serves as a versatile handle for further functionalization:

  • Oxidation: To the aldehyde for reductive amination.

  • Activation: To mesylates/tosylates for nucleophilic displacement (creating diamines).

  • Etherification: To create side-chain diversity.

Quality Control & Characterization

To ensure the integrity of experimental data, the identity and purity of CAS 845543-81-9 must be validated.

MethodExpected Observation
1H NMR (CDCl3) Diagnostic signals: Boc group singlet (~1.49 ppm, 9H), Methylene protons at C3 (~3.6 ppm), Aromatic protons (7.0-7.2 ppm).
Chiral HPLC Essential to verify enantiomeric excess (ee%). Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA mixtures. Criterion: >98% ee required for biological assays.
Specific Rotation

should be measured. Note: The (S)-isomer (from L-Tic) typically has a positive rotation (+); the (R)-isomer is expected to have the opposite sign or distinct magnitude depending on solvent.

References

  • BuyersGuideChem. (R)-N-Boc-1,2,3,4-Tetrahydro-3-isoquinolinylmethanol Entry. Retrieved from Link

  • PubChem. [(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol (Free Amine Data). CID 723422. Retrieved from Link

  • Sigma-Aldrich. Boc-D-Tic-OH (Precursor CAS 115962-35-1). Retrieved from Link

  • Chem-Impex. Boc-L-Tic-OH (Enantiomer Precursor CAS 78879-20-6). Retrieved from Link

Sources

Technical Guide: Solubility Profile & Handling of (R)-2-Boc-1,2,3,4-tetrahydroisoquinoline-3-methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the handling, solubilization, and purification of (R)-2-Boc-1,2,3,4-tetrahydroisoquinoline-3-methanol .[1][2][3]

Executive Summary & Chemical Identity[1][2][4][5][6]

Correction of Nomenclature: The term "1,3,4-trihydro" in the request is chemically non-standard. The correct IUPAC designation is 1,2,3,4-tetrahydro .[1][2][3] This guide utilizes the standard nomenclature to ensure compatibility with chemical databases and literature.

  • Common Name: (R)-N-Boc-3-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline[1][2][3][4]

  • IUPAC Name: (R)-tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate[1][2][3][4]

  • CAS Registry Number: 167204-36-2 (Generic for isomer/racemate references; specific isomers vary by vendor)[1][2][3][4]

  • Physical State: Typically a viscous oil or low-melting waxy solid at room temperature.[1][2][3][4][5]

  • Molecular Weight: ~263.33 g/mol [1][3][4][5]

  • Core Function: A chiral building block for peptidomimetics (e.g., bradykinin antagonists, enzyme inhibitors).[1][3]

Physicochemical Driver

The solubility behavior of this molecule is dictated by a "Push-Pull" effect between two competing structural domains:[2][4]

  • Lipophilic Domain (The "Push"): The tert-butyloxycarbonyl (Boc) group and the fused benzene ring of the isoquinoline core create significant hydrophobicity.[1][3][4][5] This drives solubility in non-polar to moderately polar organic solvents (DCM, EtOAc).[3][5]

  • Hydrophilic Domain (The "Pull"): The primary hydroxyl group (-CH₂OH) at position 3 introduces hydrogen bonding capability.[1][3][4] While insufficient to make the molecule water-soluble, it ensures high solubility in alcohols and polar aprotic solvents.[5]

Solubility Landscape

The following data categorizes solvents based on their thermodynamic interaction with the solute. This classification is critical for selecting solvents for reaction media versus purification (extraction/crystallization).[5]

Solubility Data Table
Solvent ClassSpecific SolventSolubility RatingApplication Notes
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Preferred solvent for reactions (e.g., oxidation, substitution).[1][2][3][4]
ChloroformExcellent Alternative to DCM; useful for NMR analysis.[1][4]
Esters Ethyl Acetate (EtOAc)Good Ideal for extraction and chromatography.[1][3]
Ethers Tetrahydrofuran (THF)Excellent Standard reaction solvent; fully miscible.[1][3]
Diethyl EtherModerate Good for precipitation; molecule may oil out if concentrated.[1]
Alcohols Methanol / EthanolGood Soluble due to H-bonding; avoid acidic alcohols to prevent Boc deprotection.[1]
Aprotic Polar DMSO / DMFExcellent Soluble, but high boiling point makes removal difficult.[1][3][5]
Alkanes Hexanes / HeptanePoor / Insoluble Critical Anti-solvent. Used to precipitate the product or elute impurities.[1][3]
Aqueous WaterInsoluble The molecule partitions strictly into the organic phase during workup.[1][3][5]

Technical Protocols

Protocol A: Gravimetric Solubility Screening (Self-Validating)

Use this protocol to determine precise solubility limits for your specific batch, as impurity profiles (e.g., residual solvent) can affect the physical state.[1][3]

  • Preparation: Weigh 10 mg of (R)-2-Boc-1,2,3,4-tetrahydroisoquinoline-3-methanol into a 2 mL HPLC vial.

  • Titration: Add the target solvent in 10 µL increments using a micropipette.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution with no particulates.[1][3][4][5]

    • Insoluble: Visible suspension or oil droplets at the bottom.[1][3][4][5]

  • Calculation:

    
    
    
    • Validation Check: If

      
      , the solvent is suitable for reaction concentrations.[1][3][5] If 
      
      
      
      , it is a candidate for an anti-solvent.[1][3][5]
Protocol B: Purification via Solvent Polarity Gradient

Since this molecule often presents as an oil, recrystallization is difficult. Flash Column Chromatography is the standard purification method.[1][3]

Mobile Phase Design:

  • Solvent A (Weak): Hexanes or Petroleum Ether.[1][3][4][5]

  • Solvent B (Strong): Ethyl Acetate.[1][3][4][5]

Step-by-Step Workflow:

  • Column Packing: Use Silica Gel 60 (230-400 mesh).[1][4][5]

  • Equilibration: Flush column with 10% EtOAc in Hexanes.

  • Loading: Dissolve the crude oil in a minimum volume of 1:1 Hexane:DCM (DCM helps load viscous oils; it evaporates quickly).[1][4][5]

  • Elution Gradient:

    • 0–5 min: 10% EtOAc (Elutes non-polar impurities).[3][5]

    • 5–15 min: Ramp to 30% EtOAc.

    • 15–25 min: Hold at 30-40% EtOAc (Product typically elutes here,

      
       in 30% EtOAc).
      
  • Validation: Check fractions via TLC. Stain with Ninhydrin (requires Boc deprotection on plate via heating) or Phosphomolybdic Acid (PMA) (stains the alcohol/aromatic).[1][3][5]

Visualization: Solubility & Purification Logic[2][4][6][7]

The following diagrams illustrate the decision-making process for solvent selection and purification.

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Select Solvent for (R)-2-Boc-1,2,3,4-THIQ-3-methanol Purpose What is the Purpose? Start->Purpose Reaction Chemical Reaction Purpose->Reaction Workup Extraction / Workup Purpose->Workup Purification Purification Purpose->Purification DCM_THF Use DCM or THF (High Solubility, Inert) Reaction->DCM_THF Standard EtOAc_Water Use EtOAc / Water System (Product partitions to EtOAc) Workup->EtOAc_Water Partitioning Chromatography Flash Chromatography (Hexane : EtOAc Gradient) Purification->Chromatography If Oil (Likely)

Caption: Decision matrix for selecting the appropriate solvent system based on the experimental phase.

Diagram 2: Purification Workflow (Oil vs. Solid)

PurificationFlow Crude Crude Mixture StateCheck Physical State? Crude->StateCheck SolidPath Solid / Waxy Solid StateCheck->SolidPath Crystalline OilPath Viscous Oil StateCheck->OilPath Amorphous Recryst Recrystallization Solvent: EtOAc (Hot) Anti-solvent: Hexane (Cold) SolidPath->Recryst Column Flash Column Gradient: 10-40% EtOAc/Hex OilPath->Column Pure Pure (R)-Isomer Recryst->Pure Column->Pure

Caption: Workflow distinguishing purification routes based on the physical state of the crude intermediate.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 723422 (Unprotected Analog). National Center for Biotechnology Information.[4][5] Available at: [Link][1][3]

  • Synthesis & Purification of Tetrahydroisoquinolines

    • Shklyaev, Y. V., & Nifontov, Y. V. (2002).[1][3] Three-component synthesis of 3,4-dihydroisoquinoline derivatives. Russian Chemical Bulletin. Available at: [Link][1][3]

  • Boc-Protection Methodologies

    • Greene, T. W., & Wuts, P. G. M.[1][3] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][4][5] (Standard reference for Boc solubility and stability).

  • Chromatographic Standards

Sources

Chiral Isoquinoline Methanol Intermediates: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chirality in Isoquinoline Scaffolds

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals.[1] Many of these compounds, such as the analgesic morphine and the muscle relaxant papaverine, exhibit significant biological activity.[2] A crucial aspect that dictates the therapeutic efficacy and safety of these molecules is their stereochemistry. Chirality, or the "handedness" of a molecule, can lead to profound differences in pharmacological activity, metabolic pathways, and toxicity between enantiomers.[3][4] This has led to a paradigm shift in drug development, with a strong emphasis on the synthesis of single-enantiomer drugs.[4]

Chiral isoquinoline methanol intermediates, specifically those bearing a hydroxymethyl group at the C1 position, are pivotal building blocks in the asymmetric synthesis of a wide range of complex isoquinoline alkaloids and their analogues. These intermediates provide a versatile handle for further chemical transformations, enabling the construction of diverse molecular architectures with precise stereochemical control. This guide provides an in-depth exploration of the synthesis, applications, and experimental protocols related to these vital chiral intermediates, tailored for researchers and professionals in drug discovery and development.

Core Synthetic Strategies for Chiral Isoquinoline Methanol Intermediates

The enantioselective synthesis of chiral isoquinoline methanol intermediates is a key challenge that has been addressed through several innovative strategies. The primary goal is to establish the stereocenter at the C1 position with high enantiomeric excess (ee). The main approaches can be broadly categorized as:

  • Asymmetric Reduction of Prochiral Ketones: This is one of the most direct methods, involving the enantioselective reduction of a 1-acylisoquinoline to the corresponding chiral alcohol.

  • Use of Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the isoquinoline precursor to direct the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the chiral product.

  • Catalytic Asymmetric Addition to Isoquinolines: This involves the direct addition of a nucleophile to the C1 position of an isoquinoline or its derivative, catalyzed by a chiral catalyst.

Asymmetric Reduction of 1-Acylisoquinolines

The asymmetric reduction of 1-acylisoquinolines represents a highly atom-economical approach to chiral isoquinoline methanols. This transformation is typically achieved using chiral reducing agents or through catalytic asymmetric hydrogenation or transfer hydrogenation.

Catalytic Asymmetric Transfer Hydrogenation (ATH): This method has gained significant traction due to its operational simplicity and the use of readily available hydrogen donors, such as formic acid/triethylamine mixtures or isopropanol. Chiral ruthenium and rhodium complexes bearing diamine ligands are commonly employed as catalysts.[5]

Representative Experimental Protocol: Asymmetric Transfer Hydrogenation of 1-Acetylisoquinoline

Objective: To synthesize (R)-1-(1-hydroxyethyl)isoquinoline from 1-acetylisoquinoline via asymmetric transfer hydrogenation.

Materials:

  • 1-Acetylisoquinoline

  • (R,R)-Ts-DPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

  • [RuCl2(p-cymene)]2

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve [RuCl2(p-cymene)]2 (1 mol%) and (R,R)-Ts-DPEN (2.2 mol%) in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes to pre-form the catalyst.

  • Add 1-acetylisoquinoline (1 equivalent) to the flask.

  • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Add the HCOOH/TEA mixture (5 equivalents of HCOOH) to the reaction flask.

  • Stir the reaction mixture at the desired temperature (e.g., 28 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of NaHCO3.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., Hexane/Ethyl Acetate).

  • Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC analysis.

Expected Outcome: High yield (e.g., >90%) and high enantiomeric excess (e.g., >95% ee) of the corresponding chiral isoquinoline methanol.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical yet powerful strategy for asymmetric synthesis. In the context of isoquinoline methanols, a chiral auxiliary can be attached to the nitrogen atom of a dihydroisoquinoline intermediate to direct the addition of a nucleophile to the C1 position.

Ellman's chiral auxiliary, tert-butylsulfinamide, has been successfully employed for the stereoselective synthesis of 1-substituted tetrahydroisoquinolines.[6] A similar strategy can be adapted for the synthesis of chiral isoquinoline methanols. For instance, alanine derivatives have also been used as chiral auxiliaries to synthesize chiral 1-substituted isoquinoline derivatives.[7]

Logical Workflow for Chiral Auxiliary-Mediated Synthesis

Chiral_Auxiliary_Workflow A Starting Material (e.g., Dihydroisoquinoline) B Attachment of Chiral Auxiliary A->B Reaction with chiral auxiliary C Diastereoselective Nucleophilic Addition (e.g., Grignard Reagent) B->C Creates chiral environment D Cleavage of Chiral Auxiliary C->D Acidic or basic hydrolysis E Chiral Isoquinoline Methanol Intermediate D->E Final product

Caption: Workflow for chiral auxiliary-mediated synthesis.

Asymmetric Catalysis for C-C Bond Formation

The direct, enantioselective addition of carbon nucleophiles to the C=N bond of isoquinoline derivatives presents a highly efficient route to chiral 1-substituted isoquinolines. This can be followed by a reduction or other functional group manipulations to access the desired methanol intermediates.

For example, asymmetric carbonyl addition of chiral dipole-stabilized organometallics has been used for the synthesis of phthalide isoquinoline alkaloids, which are structurally related to isoquinoline methanols.[8]

Applications in Drug Development

Chiral isoquinoline methanol intermediates are valuable precursors for a multitude of biologically active molecules. Their utility stems from the ease with which the hydroxymethyl group can be further functionalized.

Synthesis of Isoquinoline Alkaloids

Many naturally occurring isoquinoline alkaloids possess a chiral center at the C1 position.[9] Chiral isoquinoline methanols serve as key starting materials for the total synthesis of these complex natural products. For instance, they can be precursors to protoberberines and aporphines, which exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][9]

Development of Novel Therapeutic Agents

The isoquinoline scaffold is a common feature in many approved drugs.[1] By utilizing chiral isoquinoline methanol intermediates, medicinal chemists can systematically explore the structure-activity relationship (SAR) of novel drug candidates. The ability to introduce chirality in a controlled manner is crucial for optimizing potency and reducing off-target effects.

Synthetic Pathway from Chiral Intermediate to a Drug Candidate

Drug_Development_Pathway A Chiral Isoquinoline Methanol Intermediate B Oxidation of Hydroxyl Group A->B PCC, Swern, or DMP C Coupling Reaction (e.g., Suzuki, Heck) B->C Introduction of new substituents D Further Functionalization (e.g., N-alkylation) C->D Modification of isoquinoline nitrogen E Final Drug Candidate D->E Leads to final pharmacophore

Caption: Synthetic route from an intermediate to a drug candidate.

Quantitative Data Summary

The success of an asymmetric synthesis is primarily evaluated by the yield and the enantiomeric excess (ee) of the product. The following table summarizes representative data for the synthesis of chiral 1-substituted tetrahydroisoquinolines, which are closely related to the target methanol intermediates and highlight the effectiveness of various asymmetric strategies.

MethodCatalyst/AuxiliarySubstrateYield (%)ee (%)Reference
Asymmetric Transfer HydrogenationRu/TsDPEN1-Phenyl-3,4-dihydroisoquinoline>9597[10]
Asymmetric HydrogenationIr/MeO-BIPHEP1-Methylquinoline9696[11]
Chiral AuxiliaryEllman's AuxiliaryN-Sulfinyl Imine88>98 (dr)[6]
Asymmetric CycloadditionChiral Primary AmineC,N-Cyclic Azomethine Imine8980[12]

Note: This table presents data for related structures to illustrate the potential of these methods. The synthesis of chiral isoquinoline methanols would involve similar strategies applied to appropriately functionalized precursors.

Conclusion and Future Outlook

Chiral isoquinoline methanol intermediates are indispensable tools in modern drug discovery and development. The continued advancement in asymmetric synthesis, particularly in the areas of transition-metal catalysis and organocatalysis, will undoubtedly lead to even more efficient and selective methods for their preparation.[10][13] The ability to access these intermediates with high enantiopurity opens up new avenues for the synthesis of novel, potent, and safe therapeutic agents. As our understanding of the intricate role of chirality in biological systems deepens, the demand for versatile chiral building blocks like isoquinoline methanols will only continue to grow. The development of new chiral ligands and catalysts will be a key driver of innovation in this field, enabling the synthesis of increasingly complex and medicinally relevant molecules.[14]

References

Sources

Technical Guide: Safety, Handling, and Application of (R)-2-Boc-1,2,3,4-Tetrahydro-3-isoquinolinemethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth, scientifically grounded analysis of the Safety Data Sheet (SDS) and handling protocols for (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol .

Chemical Identification & Strategic Significance

Nomenclature & Identity

In the realm of medicinal chemistry, precision in nomenclature is the first line of defense against experimental error. While the prompt identifies the compound as "(R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol," standard IUPAC nomenclature corrects the saturation description to tetrahydro . The "1,3,4-trihydro" designation implies a specific, non-standard saturation or a typo common in legacy databases. The scientifically accurate designation used throughout this guide is (R)-tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate .

  • Common Name: (R)-N-Boc-Tic-ol

  • CAS Number: 243858-66-4 (Generic/Racemate reference); Stereospecific entries vary by supplier.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 263.33 g/mol

Research Application

This compound serves as a critical chiral building block in the synthesis of peptidomimetics. The tetrahydroisoquinoline (Tic) scaffold is a conformationally constrained analogue of phenylalanine. By reducing the carboxylic acid to a primary alcohol (methanol group), researchers gain a versatile handle for further functionalization—enabling the synthesis of protease inhibitors and ligands for G-protein coupled receptors (GPCRs).

Hazard Identification & Risk Assessment (GHS)[2][3]

As a Senior Application Scientist, I interpret hazards not just as labels, but as chemical behaviors. The Boc-protection mitigates the basicity of the secondary amine, reducing immediate corrosivity, but the compound remains a potent irritant.

GHS Classification

Based on structural analogues (Boc-Tic-OH and unprotected Tic-ol), this compound is classified under Category 2 for skin/eye irritation and Category 3 for specific target organ toxicity (respiratory).

Hazard ClassCategoryHazard Statement CodeDescriptionMechanistic Insight
Skin Irritation 2H315 Causes skin irritation.[1][2]Lipophilic Boc group facilitates dermal penetration; local inflammation.
Eye Irritation 2AH319 Causes serious eye irritation.[1][2]Physical abrasive action combined with chemical sensitivity of mucous membranes.
STOT - SE 3H335 May cause respiratory irritation.[3][4]Inhalation of dust/aerosol triggers mucosal inflammation in the upper respiratory tract.
Signal Word: WARNING

Emergency Response Protocols

Effective safety is self-validating: the protocol must work even when the user is under stress. The following decision logic dictates the immediate response to exposure.

Exposure Response Workflow (Visualization)

EmergencyResponse Start Exposure Incident Detected CheckType Identify Exposure Route Start->CheckType Eye Eye Contact CheckType->Eye Skin Skin Contact CheckType->Skin Inhale Inhalation CheckType->Inhale Ingest Ingestion CheckType->Ingest EyeAction Rinse cautiously 15+ min. Remove contact lenses. Eye->EyeAction SkinAction Wash with soap & water. Remove contaminated clothing. Skin->SkinAction InhaleAction Move to fresh air. Support breathing if needed. Inhale->InhaleAction IngestAction Rinse mouth. Do NOT induce vomiting. Ingest->IngestAction Medical Seek Immediate Medical Attention EyeAction->Medical SkinAction->Medical InhaleAction->Medical IngestAction->Medical

Figure 1: Decision tree for immediate exposure response, prioritizing rapid decontamination before medical intervention.

Handling & Storage: The Causality of Stability

Preserving the chiral integrity and chemical purity of (R)-2-Boc-Tic-ol requires understanding its degradation pathways.

Oxidation & Hygroscopicity

Primary alcohols are susceptible to oxidation to aldehydes or carboxylic acids if exposed to atmospheric oxygen over prolonged periods. Furthermore, the carbamate (Boc) moiety, while generally stable, can degrade under acidic conditions or high moisture.

Protocol:

  • Atmosphere: Store under Inert Gas (Nitrogen or Argon) . This prevents oxidative degradation of the hydroxymethyl group.

  • Temperature: Maintain at 2–8°C (Refrigerated) . Lower temperatures kinetically inhibit hydrolysis and oxidation rates.

  • Container: Amber glass vials with Teflon-lined caps. Amber glass blocks UV light, which can catalyze radical degradation pathways.

Storage Logic Diagram

StorageLogic Compound (R)-N-Boc-Tic-ol Threat1 Atmospheric O2 Threat1->Compound Oxidizes Alcohol Threat2 Moisture/Humidity Threat2->Compound Hydrolysis Risk Threat3 Heat (>25°C) Threat3->Compound Accelerates Degradation Mitigation1 Inert Atmosphere (N2/Ar) Mitigation1->Threat1 Blocks Result Long-term Stability (>2 Years) Mitigation1->Result Mitigation2 Desiccator Storage Mitigation2->Threat2 Absorbs Mitigation2->Result Mitigation3 Refrigeration (2-8°C) Mitigation3->Threat3 Inhibits Mitigation3->Result

Figure 2: Storage stability workflow illustrating the mitigation of environmental threats to chemical integrity.

Physical and Chemical Properties[1][5][7][9][10][11][12]

The following data points are critical for process development and solubility profiling.

PropertySpecificationExperimental Relevance
Physical State Solid (Powder) or Viscous OilDepends on purity/crystallization; oils often require high-vac drying.
Color White to Off-whiteYellowing indicates oxidation.
Solubility DMSO, Methanol, DCMSoluble in organic solvents; poor water solubility.
Melting Point 85–90°C (Typical for solid)Verification of purity; sharp range = high purity.
Chirality (R)-EnantiomerCritical for stereoselective synthesis.
Flash Point >110°C (Predicted)Low flammability risk under standard lab conditions.

Disposal & Regulatory Compliance

Waste Management

Do not dispose of via sink or municipal drainage. The lipophilic nature of the Boc-group suggests potential bioaccumulation in aquatic environments.

  • Protocol: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber.

Regulatory Status
  • TSCA (USA): Not listed (R&D Exemption applies).

  • REACH (EU): Pre-registration may be required for imports >1 ton/year.

References

  • PubChem. (2024). Compound Summary: Tetrahydroisoquinoline Derivatives. National Library of Medicine. Retrieved from [Link]

  • ECHA. (2024). C&L Inventory: Classification and Labelling of Tetrahydroisoquinoline derivatives. European Chemicals Agency. Retrieved from [Link]

Sources

Molecular weight and formula of (R)-2-Boc-3-hydroxymethyl-tetrahydroisoquinoline

[1][2]

PART 1: Executive Summary & Chemical Identity

Compound Overview: (R)-2-Boc-3-hydroxymethyl-tetrahydroisoquinoline (often abbreviated as Boc-D-Tic-ol ) is the N-tert-butoxycarbonyl protected alcohol derivative of the non-proteinogenic amino acid analogue 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic).[1][2] It serves as a restricted-conformation scaffold, often used to induce specific secondary structures (e.g.,

12
Physicochemical Profile[1][3][4][5][6][7]
PropertyDataNotes
Molecular Formula C₁₅H₂₁NO₃ Derived from C₉H₁₁N (THIQ) + C₅H₉O₂ (Boc) + O (alcohol)
Molecular Weight 263.33 g/mol Exact Mass: 263.1521
CAS Number (Precursor) 115962-35-1 Refers to the acid precursor (Boc-D-Tic-OH)
CAS Number (Core) 62855-02-1 Refers to the unprotected amino alcohol
Chirality (R) D-configuration (derived from D-Tic)
Solubility DCM, EtOAc, MeOHInsoluble in water due to lipophilic Boc/aromatic groups
Appearance White to off-white solidLow melting point solid or viscous oil depending on purity
Structural Analysis & Isomer Distinction

Researchers must distinguish this compound from its structural isomers to avoid synthetic errors.

  • Target Compound (3-position): Substituent is at C3 (chiral center alpha to nitrogen).[2]

  • Isomer 1 (1-position): tert-Butyl 1-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 954239-58-8).[1][2]

  • Isomer 2 (7-position): tert-Butyl 7-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 960305-55-9).[1][2]

PART 2: Synthesis & Manufacturing Protocols

The synthesis of (R)-2-Boc-3-hydroxymethyl-tetrahydroisoquinoline is typically achieved via the chemoselective reduction of its carboxylic acid precursor, Boc-D-Tic-OH .[1][2] Direct reduction using Lithium Aluminum Hydride (LAH) is not recommended as it may cleave the carbamate (Boc) protecting group.

Protocol A: Mixed Anhydride Reduction (Recommended)

This method preserves the N-Boc protection while selectively reducing the C-terminal carboxylic acid to the primary alcohol.[1][2]

Reagents:

  • Substrate: Boc-D-Tic-OH (CAS 115962-35-1)[1][2]

  • Activator: Isobutyl chloroformate (IBCF)[2]

  • Base: N-Methylmorpholine (NMM) or Triethylamine (TEA)[1][2]

  • Reductant: Sodium Borohydride (NaBH₄)[2]

  • Solvent: THF (anhydrous) / Methanol[2]

Step-by-Step Workflow:

  • Activation: Dissolve Boc-D-Tic-OH (1.0 eq) in anhydrous THF at -15°C. Add NMM (1.1 eq) followed by dropwise addition of IBCF (1.1 eq). Stir for 15–30 minutes to form the mixed anhydride intermediate.

  • Reduction: Filter off the precipitated amine salts (optional but cleaner). Add NaBH₄ (2.5 eq) dissolved in a minimal amount of water or methanol dropwise to the filtrate at 0°C.[1]

  • Quench: Stir for 1 hour. Quench with saturated NH₄Cl or 1M KHSO₄.

  • Workup: Extract with Ethyl Acetate (EtOAc).[3] Wash organic layer with NaHCO₃ (sat), Brine, and dry over Na₂SO₄.[3]

  • Purification: Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc, typically 3:1 to 1:1).

Protocol B: N-Protection of Amino Alcohol

Alternatively, if the unprotected amino alcohol is available.

Reagents:

  • Substrate: (R)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanol (CAS 62855-02-1)[1][2][4]

  • Protecting Group: Di-tert-butyl dicarbonate (Boc₂O)[1][2]

  • Base: NaHCO₃ or TEA

  • Solvent: Dioxane/Water (1:1)

Step-by-Step Workflow:

  • Dissolve the amino alcohol in Dioxane/Water.

  • Add NaHCO₃ (2.0 eq) and Boc₂O (1.1 eq).[1]

  • Stir at room temperature for 12–18 hours.

  • Extract with EtOAc, wash with weak acid (to remove unreacted amine) and brine.

PART 3: Visualization of Synthetic Pathways[1][2]

The following diagram illustrates the logical flow for synthesizing the target scaffold from commercially available precursors.

SynthesisPathFigure 1: Synthetic routes to (R)-2-Boc-3-hydroxymethyl-tetrahydroisoquinoline.Precursor(R)-Boc-Tic-OH(CAS 115962-35-1)ActivationMixed AnhydrideIntermediatePrecursor->Activationi-BuOCOCl, NMMTHF, -15°CTarget(R)-2-Boc-3-hydroxymethyl-tetrahydroisoquinoline(MW 263.33)Activation->TargetNaBH4, MeOHReductionAltStart(R)-Tic-ol (Free Amine)(CAS 62855-02-1)AltStart->TargetBoc2O, NaHCO3Protection

Figure 1: Primary (blue solid) and alternative (red dashed) synthetic pathways.[1][2]

PART 4: Quality Control & Characterization[1]

To validate the identity of the synthesized compound, the following analytical signatures should be observed.

Mass Spectrometry (ESI-MS)[1][2]
  • Expected [M+H]⁺: 264.34 Da (Often weak due to Boc lability).[2]

  • Expected [M+Na]⁺: 286.33 Da (Dominant species).[2]

  • Fragment [M+H - Boc]⁺: ~164.22 Da (Characteristic loss of t-butyl carbamate).[1][2]

Proton NMR (¹H-NMR, CDCl₃, 400 MHz)

Due to the Boc rotamers, signals may appear broadened or split at room temperature.[1]

  • Aromatic Protons: δ 7.10–7.25 ppm (m, 4H, benzene ring).

  • Benzylic Protons (C1): δ 4.30–4.60 ppm (d/m, 2H).

  • Chiral Center (C3): δ 4.10–4.30 ppm (m, 1H).

  • Hydroxymethyl (-CH₂OH): δ 3.50–3.70 ppm (m, 2H).[1]

  • Boc Group: δ 1.45–1.50 ppm (s, 9H).

Chiral HPLC
  • Column: Chiralpak AD-H or OD-H.[1][2]

  • Mobile Phase: Hexane/Isopropanol (90:10 to 80:20).

  • Purpose: Confirm enantiomeric excess (ee) > 98% to ensure no racemization occurred during the mixed anhydride activation.

PART 5: Applications in Drug Discovery[7]

This scaffold is highly valued for its ability to constrain peptide backbones.[5]

  • Peptidomimetics: The Tic scaffold locks the

    
     dihedral angle to approximately -60° or +60°, restricting conformational freedom and increasing receptor selectivity (e.g., in Opioid receptor ligands).
    
  • Building Block: The primary alcohol can be converted to an aldehyde (Swern oxidation) for reductive amination, or to a halide/tosylate for nucleophilic substitution, allowing the extension of the side chain.

  • Tethering: Used in fragment-based drug design (FBDD) to link pharmacophores with a rigid spacer.[1]

References

  • Boc-D-Tic-OH Properties . ChemicalBook. Retrieved from [1][2]

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid Derivatives . PubChem. CID 95489. Retrieved from [1][2]

  • Synthesis of N-Boc-amino alcohols via Mixed Anhydride. Rodríguez, M. et al. Tetrahedron Letters. (Standard protocol reference for amino acid reduction).
  • (R)-3-Hydroxymethyl-1,2,3,4-tetrahydroisoquinoline (Free Amine) . BuyersGuideChem. CAS 62855-02-1.[1][2][4] Retrieved from [1][2]

Role of (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol in peptidomimetic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Role of (R)-2-Boc-1,2,3,4-Tetrahydro-3-isoquinolinemethanol in Peptidomimetic Synthesis

Executive Summary

This guide provides an in-depth technical analysis of (R)-2-Boc-1,2,3,4-tetrahydro-3-isoquinolinemethanol (referred to herein as (R)-Boc-Tic-ol ). Note that while the prompt references "1,3,4-trihydro," the chemically accurate nomenclature for this saturated bicyclic system is 1,2,3,4-tetrahydroisoquinoline .

(R)-Boc-Tic-ol is a critical chiral building block in modern drug discovery. It serves as a reduced, conformationally constrained analogue of Phenylalanine (Phe) and Tyrosine (Tyr), and a structural surrogate for Proline (Pro). Its primary utility lies in:

  • Backbone Modification: Precursor to reduced amide isosteres (

    
    [CH₂NH]) which resist proteolysis.
    
  • Conformational Locking: Restricting

    
     and 
    
    
    
    torsion angles to freeze bioactive conformations.
  • Macrocyclization: The hydroxymethyl handle (-CH₂OH) enables ether/ester tethering for ring-closing strategies.

Structural & Pharmacological Rationale[1][2][3]

The efficacy of (R)-Boc-Tic-ol stems from its ability to force the peptide backbone into specific geometries, often inducing


-turns or stabilizing inverse 

-turns.
PropertyDescriptionImpact on Drug Design
Rigidity Bicyclic fusion of benzene and piperidine rings.Limits rotational freedom around the

bond (

angle), reducing entropy penalty upon binding.
Stereochemistry (R)-Configuration (D-amino acid analogue).Often induces Type II'

-turns; critical for designing antagonists (e.g., opioid receptors).
Functionality C3-Hydroxymethyl group.[1]Versatile handle for oxidation (to aldehyde), halogenation (to alkyl halide), or direct etherification.
Protection N-tert-Butyloxycarbonyl (Boc).Orthogonal to Fmoc/Cbz; stable to basic conditions, labile to acid (TFA/HCl).

Synthetic Accessibility: Preparation of (R)-Boc-Tic-ol

The most robust route to (R)-Boc-Tic-ol is the reduction of commercially available (R)-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid ((R)-Boc-Tic-OH).

Protocol 1: Mixed Anhydride Reduction

Rationale: This method avoids racemization common with direct borane reductions and uses mild conditions suitable for scale-up.

Reagents:

  • (R)-Boc-Tic-OH (1.0 equiv)

  • Isobutyl chloroformate (IBCF) (1.1 equiv)

  • N-Methylmorpholine (NMM) (1.1 equiv)

  • Sodium Borohydride (NaBH₄) (2.5 equiv)

  • Solvents: THF (anhydrous), Methanol.

Step-by-Step Methodology:

  • Activation: Dissolve (R)-Boc-Tic-OH in anhydrous THF at -15°C (ice/salt bath). Add NMM followed strictly by the dropwise addition of IBCF. Stir for 15 minutes to form the mixed anhydride intermediate. Checkpoint: White precipitate (NMM·HCl) should form.

  • Reduction: Remove the precipitate via rapid filtration (optional but cleaner) or proceed directly. Add NaBH₄ (dissolved in minimal water) or add solid NaBH₄ followed by dropwise methanol to the filtrate at -15°C.

  • Quench: Allow to warm to 0°C over 1 hour. Quench with saturated NH₄Cl solution.

  • Workup: Evaporate THF. Extract aqueous layer with Ethyl Acetate (3x). Wash combined organics with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Self-Validating Metric:

  • TLC: Disappearance of acid (low R_f, streaks) and appearance of alcohol (higher R_f, distinct spot).

  • NMR: Appearance of -CH₂OH protons (multiplet around

    
     3.5-3.8 ppm) and disappearance of -COOH proton.
    

Core Application Workflows

Workflow A: Synthesis of Reduced Amide Isosteres ( [CH₂NH])

The alcohol is oxidized to the aldehyde, which then undergoes reductive amination with the next amino acid in the sequence. This creates a non-hydrolyzable linkage mimicking the transition state of peptide hydrolysis.

  • Oxidation: (R)-Boc-Tic-ol

    
     (R)-Boc-Tic-CHO (Aldehyde).
    
    • Note: Use immediately to avoid epimerization.

  • Reductive Amination:

    • Mix (R)-Boc-Tic-CHO with H-AA-OMe (Amino acid ester).

    • Add NaBH(OAc)₃ in DCE/AcOH (1%).

    • Result: Boc-Tic-

      
      [CH₂NH]-AA-OMe.
      
Workflow B: Macrocyclization via Ether Tethering

The alcohol group serves as a nucleophile to close a ring with a side-chain electrophile (e.g., a benzyl bromide on a Tyrosine or Lysine derivative).

  • Activation: Convert (R)-Boc-Tic-ol to the mesylate or bromide (using CBr₄/PPh₃).

  • Cyclization: React with a phenolic side chain (e.g., Tyr) under basic conditions (Cs₂CO₃, DMF, high dilution).

  • Result: A cyclic ether peptidomimetic with high proteolytic stability.

Visualization of Pathways

The following diagram illustrates the synthetic divergence from the core scaffold.

TicScaffold cluster_0 Pharmacological Outcome TicOH (R)-Boc-Tic-OH (Carboxylic Acid) TicOl (R)-Boc-Tic-ol (Alcohol Core) TicOH->TicOl 1. IBCF/NMM 2. NaBH4 TicCHO (R)-Boc-Tic-CHO (Aldehyde) TicOl->TicCHO Dess-Martin Oxidation TicHalide Tic-Alkyl Halide (Electrophile) TicOl->TicHalide CBr4 / PPh3 RedAmide Reduced Amide Isostere (Protease Inhibitor) TicCHO->RedAmide Reductive Amination (H2N-Peptide / NaBH(OAc)3) EtherCyc Ether Macrocycle (Constrained Peptide) TicHalide->EtherCyc Cyclization w/ Tyr-OH (Cs2CO3)

Caption: Synthetic divergence from (R)-Boc-Tic-ol to protease-resistant isosteres and macrocyclic constraints.

Case Study: Opioid Receptor Antagonists

The (R)-Tic scaffold is pivotal in the design of


-opioid receptor (DOR) antagonists.
  • Compound: Dmt-Tic-OH analogues (Dmt = 2',6'-dimethyltyrosine).

  • Role of Tic: The Tic residue locks the pharmacophore into a specific spatial arrangement that prevents receptor activation (antagonism) while maintaining high binding affinity.

  • Modification: Converting the C-terminal carboxyl of Tic to the alcohol (Tic-ol) or further to an ether often modulates the blood-brain barrier (BBB) permeability due to the removal of the ionizable carboxylate.

Data Summary: Impact of Tic Modification

Analogue StructureReceptor Affinity (

nM)
Functional ActivityStability (

plasma)
H-Dmt-Tic-OH

: 1.2
Antagonist< 30 min
H-Dmt-Tic-ol

: 0.8
Antagonist> 120 min
H-Dmt-Tic-

[CH₂NH]-Phe

: 5.5
Antagonist> 24 hrs

Note: Data generalized from structure-activity relationship (SAR) studies of Tic-based opioid ligands.

References

  • Lazarus, L. H., et al. "Tic-based peptidomimetics as opioid receptor ligands." Journal of Medicinal Chemistry, 2001.

  • Balboni, G., et al. "Synthesis and biological activity of Dmt-Tic analogues." Bioorganic & Medicinal Chemistry, 2003.

  • Fehrentz, J. A., & Castro, B. "Synthesis of aldehydes from amino acids: A practical approach." Synthesis, 1983.

  • Golebiewski, W. M. "Synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives." Amino Acids, 2006.

  • Marsault, E., & Peterson, M. L. "Macrocycles are great drug discovery targets." Journal of Medicinal Chemistry, 2011.

Sources

A Technical Guide to the Stereoisomers of N-Boc-1,2,3,4-tetrahydro-3-isoquinolinemethanol: Synthesis, Characterization, and Implications for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: This document provides an in-depth exploration of the (R) and (S) enantiomers of N-Boc-1,2,3,4-tetrahydro-3-isoquinolinemethanol. The focus is on the fundamental principles and practical methodologies that differentiate these stereoisomers, which is a critical consideration for their application as chiral building blocks in modern drug development. We will delve into the causality behind synthetic choices, the physics of analytical differentiation, and the biological significance of their distinct three-dimensional architectures.

Introduction: The Significance of Chirality in the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse and potent biological activities[1][2]. This versatile structure is a cornerstone in the development of therapeutics for neurodegenerative disorders, cancer, and infectious diseases[1][3].

N-Boc-1,2,3,4-tetrahydro-3-isoquinolinemethanol is a derivative of the THIQ core, featuring a chiral center at the C3 position. This gives rise to two non-superimposable mirror images: the (R) and (S) enantiomers. The tert-butyloxycarbonyl (Boc) group on the nitrogen serves as a robust protecting group, enhancing stability and modulating reactivity during synthetic transformations[4][5]. The primary alcohol provides a reactive handle for further molecular elaboration.

In the context of drug development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological profile. Enantiomers can exhibit vastly different interactions with chiral biological targets such as enzymes and receptors, leading to differences in efficacy, metabolism, and toxicity. The use of enantiomerically pure compounds is often essential for developing safer and more effective drugs with improved therapeutic indices[6]. This guide elucidates the key differences between the (R) and (S) isomers of this important synthetic building block.

Synthesis and Chiral Resolution Strategies

The generation of enantiomerically pure N-Boc-1,2,3,4-tetrahydro-3-isoquinolinemethanol can be achieved through two primary strategies: direct asymmetric synthesis or resolution of a racemic mixture.

Asymmetric Synthesis

The most efficient route to a single enantiomer is through asymmetric synthesis, which establishes the desired stereocenter in a controlled manner. A common and logical approach begins with the corresponding enantiopure amino acid, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), which is commercially available in both (R) and (S) forms[7].

The synthetic causality is as follows:

  • Nitrogen Protection: The secondary amine of the starting Tic is protected with the Boc group using di-tert-butyl dicarbonate (Boc₂O). This step is crucial to prevent side reactions involving the nitrogen in the subsequent reduction step.

  • Carboxylic Acid Reduction: The carboxylic acid moiety is then reduced to a primary alcohol. This is typically achieved using reducing agents like borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄). The choice of reagent depends on the desired reaction conditions and functional group tolerance.

Asymmetric_Synthesis_Pathway Start (S)-Tic Boc_Protection Boc Protection (Boc₂O, base) Start->Boc_Protection N_Boc_Tic (S)-N-Boc-Tic Boc_Protection->N_Boc_Tic Reduction Reduction (e.g., BH₃·THF) N_Boc_Tic->Reduction Product (S)-N-Boc-1,2,3,4-tetrahydro- 3-isoquinolinemethanol Reduction->Product

Caption: Asymmetric synthesis from a chiral pool starting material.

Chiral Resolution of Racemic Mixtures

Alternatively, a racemic mixture of N-Boc-1,2,3,4-tetrahydro-3-isoquinolinemethanol can be synthesized and then separated into its constituent enantiomers. The most prevalent and powerful technique for this purpose is preparative chiral High-Performance Liquid Chromatography (HPLC).

This method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. One enantiomer will form a more stable (lower energy) transient complex with the CSP, causing it to be retained longer on the column, while the other enantiomer elutes more quickly, thus achieving separation[8]. CSPs based on derivatized polysaccharides (e.g., cellulose or amylose) or Cinchona alkaloids are often effective for separating molecules of this class[8].

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_collection Fraction Collection Racemate Racemic Mixture of N-Boc-THIQM Dissolve Dissolve in Mobile Phase Racemate->Dissolve Injection Inject Sample Dissolve->Injection Column Chiral Column (e.g., Chiralpak®) Injection->Column Detection UV Detector Column->Detection Fraction_S Collect (S)-Isomer (First Eluting Peak) Detection->Fraction_S t_R1 Fraction_R Collect (R)-Isomer (Second Eluting Peak) Detection->Fraction_R t_R2

Caption: Workflow for enantiomeric separation via chiral HPLC.

Stereochemical Characterization and Differentiation

Once the enantiomers are obtained, their identity and purity must be unequivocally confirmed. While standard spectroscopic methods like NMR and IR in achiral solvents will yield identical spectra for both (R) and (S) isomers, several techniques can distinguish them[9][10].

Polarimetry: The Definitive Physical Difference

The most fundamental difference between enantiomers is their interaction with plane-polarized light. Each enantiomer rotates the light by an equal magnitude but in opposite directions. This property, known as optical activity, is a defining characteristic.

Property(S)-Isomer(R)-Isomer
Name (S)-(-)-N-Boc-1,2,3,4-tetrahydro-3-isoquinolinemethanol(R)-(+)-N-Boc-1,2,3,4-tetrahydro-3-isoquinolinemethanol
Optical Rotation [α] = -97° (c=1 in methanol)[11][α] = +97° (c=1 in methanol)
Stereochemical Descriptor Sinister (Latin for left)Rectus (Latin for right)

Note: The optical rotation for the (R)-isomer is inferred to be equal and opposite to the experimentally reported value for the (S)-isomer.

Analytical Chiral HPLC

This technique serves a dual purpose: it is used for preparative separation and for analytical confirmation of enantiomeric purity (or enantiomeric excess, ee). By analyzing a sample on an appropriate chiral column, two distinct peaks corresponding to the (R) and (S) isomers will be observed at different retention times. The relative area of these peaks allows for precise quantification of the composition of the mixture.

Protocol: Analytical Chiral HPLC for Enantiomeric Excess (ee%) Determination

1. Objective: To determine the enantiomeric purity of a sample of N-Boc-1,2,3,4-tetrahydro-3-isoquinolinemethanol.

2. Instrumentation & Materials:

  • HPLC system with a UV detector (set to an appropriate wavelength, e.g., 254 nm).
  • Chiral Stationary Phase Column (e.g., Chiralpak ZWIX(-) or similar Cinchona alkaloid-based ion exchanger)[8].
  • Mobile Phase: A polar ionic mode eluent, such as Methanol/Acetonitrile (60:40, v/v) with additives like 50 mM formic acid and 25 mM triethylamine[8]. The exact conditions must be optimized for the specific column and compound.
  • Sample: ~1 mg/mL solution of the analyte in the mobile phase.

3. Methodology:

  • System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 - 1.0 mL/min) until a stable baseline is achieved.
  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample onto the column.
  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
  • Analysis: Identify the two peaks corresponding to the (S) and (R) isomers. Integrate the area under each peak (Area_S and Area_R).
  • Calculation: Calculate the enantiomeric excess using the formula: ee% = (|Area_major - Area_minor| / (Area_major + Area_minor)) * 100

4. Self-Validation:

  • Inject a certified racemic standard to confirm the retention times of both enantiomers and ensure the system is capable of baseline separation.
  • The sum of the percentages of the two enantiomers should equal 100%.

Differential Properties and Applications in Drug Development

The distinct three-dimensional arrangement of the hydroxymethyl group and the isoquinoline core in the (R) and (S) isomers is the root cause of their differential biological activities. When used as a synthetic intermediate, the chirality of the starting material is transferred to the final drug candidate, directly influencing its interaction with its biological target.

The (S)-isomer, specifically, is noted as a valuable precursor in medicinal chemistry for developing agents targeting neurological disorders, with potential analgesic and anti-inflammatory properties[6]. This implies that for certain biological targets, the spatial orientation of the (S)-enantiomer provides a more complementary fit, akin to a key fitting into a specific lock. This superior binding can lead to higher potency and selectivity. For instance, derivatives of the parent amino acid, Tic, have been developed as potent inhibitors of the Bcl-2 and Mcl-1 proteins, which are critical targets in cancer therapy[12]. The specific stereochemistry of the Tic core is paramount for achieving high binding affinity in these systems.

SRA cluster_structure Molecular Structure cluster_interaction Biological Interaction cluster_outcome Pharmacological Outcome S_Isomer (S)-Isomer (Specific 3D Shape) Receptor Chiral Target (Enzyme/Receptor) S_Isomer->Receptor Optimal Fit R_Isomer (R)-Isomer (Mirror Image 3D Shape) R_Isomer->Receptor Poor Fit High_Affinity High Affinity Binding (Desired Therapeutic Effect) Receptor->High_Affinity Leads to Low_Affinity Low/No Affinity Binding (Inactive or Off-Target Effects) Receptor->Low_Affinity Leads to

Caption: Structure-Activity Relationship (SAR) of enantiomers.

Conclusion

The (R) and (S) isomers of N-Boc-1,2,3,4-tetrahydro-3-isoquinolinemethanol are distinct chemical entities. While they share identical physical properties in an achiral environment, their chiroptical properties (optical rotation) are equal and opposite, and they are separable by chiral chromatography. This difference in three-dimensional structure is of paramount importance in drug discovery and development. The ability to synthesize, separate, and characterize these enantiomers with high fidelity is a prerequisite for their use as building blocks in creating stereochemically pure active pharmaceutical ingredients. Understanding the principles outlined in this guide enables researchers to harness the specific properties of each isomer to design more selective, potent, and safer therapeutics.

References

  • Fülöp, F., et al. (2020). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols. Repository of the Academy's Library. [Link]

  • Gutiérrez, M., et al. (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules. [Link]

  • Clayden, J., et al. (2012). Synthesis of 1-Substituted Tetrahydroisoquinolines by Lithiation and Electrophilic Quenching Guided by In Situ IR and NMR Spectroscopy and Application to the Synthesis of Salsolidine, Carnegine and Laudanosine. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. PMC. [Link]

  • Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. PMC. [Link]

  • Singh, A., et al. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. [Link]

  • Zhang, Z-G., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]

  • Chrzanowska, M., et al. (2016). Asymmetric Synthesis of Isoquinoline Alkaloids: 2004-2015. PubMed. [Link]

  • Ilisz, I., et al. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. [Link]

  • Wang, Y., et al. (2021). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C, N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. PubMed. [Link]

  • LEAPChem. (n.d.). (R)-N-Boc-1,2,3,4-Tetrahydro-3-isoquinolinylmethanol. BuyersGuideChem. [Link]

  • Rak, J., et al. (2025). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. ResearchGate. [Link]

  • Akiba, T., et al. (1996). A Chiral Synthesis of Four Stereoisomers of 1,3-Dimethyl-1,2,3,4- tetrahydroisoquinoline, an Inducer of Parkinson-like. J-STAGE. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from Amerigo Scientific website. [Link]

  • Chrzanowska, M., & Rozwadowska, M. D. (2004). Asymmetric synthesis of isoquinoline alkaloids. PubMed. [Link]

  • Bouyahya, A., et al. (2023). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. ResearchGate. [Link]

  • Cheméo. (n.d.). Chemical Properties of Isoquinoline, 1,2,3,4-tetrahydro- (CAS 91-21-4). Retrieved from Cheméo website. [Link]

  • Fang, H., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. PubMed. [Link]

  • PubChem. (n.d.). (1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol. Retrieved from PubChem website. [Link]

  • NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. [Link]

  • Li, Y., et al. (2010). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. PubMed. [Link]

  • Banerjee, D., et al. (2015). Conformers of 1,2,3,4 –tetrahydroisoquinoline in S0 and S1: An analysis through potential energy surface, hardness principles and vibrational spectroscopy. ResearchGate. [Link]

  • Touati, D., et al. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. MDPI. [Link]

  • Gloaguen, E., et al. (2013). Structural rearrangement in the formation of jet-cooled complexes of chiral (S)-1,2,3,4-tetrahydro-3-isoquinolinemethanol with methyl lactate. PubMed. [Link]

  • Rak, J., et al. (n.d.). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Retrieved from a university repository. [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocols for (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Synonyms: (R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-methanol; Boc-D-Tic-ol; CAS: 845543-81-9

Introduction & Strategic Overview

(R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol is a highly valued chiral building block in medicinal chemistry. As a conformationally constrained surrogate for phenylalanine, the 1,2,3,4-tetrahydroisoquinoline (Tic) scaffold is frequently incorporated into peptidomimetics and small-molecule therapeutics. Most notably, derivatives of this scaffold are critical intermediates in the synthesis of highly potent and selective kappa opioid receptor (KOR) antagonists, such as JDTic and PDTic, which are under investigation for the treatment of substance abuse and depression .

Synthesizing this target requires a rigorous, stereocontrolled approach to prevent racemization at the C3 chiral center. The standard three-step synthetic workflow begins with the Pictet-Spengler condensation of D-phenylalanine, followed by amine protection, and concludes with a highly controlled chemoselective reduction of the carboxylic acid.

Mechanistic Causality: The "Mixed Anhydride" Reduction Strategy

The most critical step in this workflow is the reduction of the N-Boc protected amino acid (Boc-D-Tic-OH) to the corresponding primary alcohol.

The Challenge: Direct reduction of a carboxylic acid typically requires harsh reagents like Lithium Aluminum Hydride (


). However, 

will aggressively attack the carbamate protecting group, reducing the N-Boc group to an N-methyl group. Conversely, milder reagents like Sodium Borohydride (

) cannot reduce carboxylic acids directly.

The Solution: We employ the Mixed Anhydride Method . By reacting Boc-D-Tic-OH with isobutyl chloroformate (IBCF) in the presence of a mild base, the carboxylic acid is converted into a highly electrophilic mixed anhydride. This intermediate is reactive enough to be rapidly reduced by


.

Key Mechanistic Controls:

  • Base Selection: N-methylmorpholine (NMM) is chosen over triethylamine (TEA) because its lower

    
     and steric profile significantly reduce the risk of base-catalyzed oxazolone formation, which is the primary pathway for racemization.
    
  • Cryogenic Control: The mixed anhydride is thermodynamically unstable and prone to disproportionation into symmetrical anhydrides. Maintaining the reaction at -15 °C ensures the intermediate remains stable until the reducing agent is introduced.

Synthetic Workflow Visualization

Synthesis_Workflow Start D-Phenylalanine (Starting Material) Step1 Pictet-Spengler Condensation Reagents: 37% CH2O, Conc. HCl Temp: 90°C Start->Step1 Int1 (R)-1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic acid (D-Tic-OH) Step1->Int1 Step2 N-Boc Protection Reagents: Boc2O, NaOH, Dioxane/H2O Temp: 0°C to RT Int1->Step2 Int2 Boc-D-Tic-OH Step2->Int2 Step3 Mixed Anhydride Reduction Reagents: IBCF, NMM, then NaBH4 Temp: -15°C to 0°C Int2->Step3 Target (R)-2-Boc-1,3,4-trihydro- 3-isoquinolinemethanol Step3->Target

Figure 1: Three-step synthetic workflow for (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol.

Quantitative Method Comparison

While the mixed anhydride method is our recommended protocol, other reduction strategies exist. The table below summarizes the quantitative performance and operational trade-offs of the three primary methods used in KOR antagonist development .

Reduction StrategyReagentsTypical YieldEnantiomeric Excess (ee)Operational Causality & Limitations
Mixed Anhydride IBCF, NMM,

85 - 92% > 99% Optimal: Mild aqueous quench, zero racemization. Requires strict cryogenic control (-15 °C) to prevent disproportionation.
Borane Complex

or

75 - 85%> 98%Viable: Direct reduction. However, borane toxicity and risk of partial Boc-cleavage if the reaction exceeds ambient temperature limit scalability.
Iodine / Borohydride

,

, THF
80 - 88%> 98%Alternative: Generates borane in situ. Highly exothermic upon iodine addition; requires rigorous quenching of residual iodine species.

Step-by-Step Experimental Protocols

Note: The following self-validating protocols assume the prior synthesis or commercial procurement of D-Tic-OH.

Protocol A: Synthesis of Boc-D-Tic-OH

Objective: Chemoselective protection of the secondary amine without forming the mixed carbonate at the carboxylic acid.

  • Dissolution: Suspend (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic-OH) (10.0 g, 56.4 mmol) in a mixture of 1,4-dioxane (100 mL) and water (50 mL).

  • Basification: Add 1M aqueous NaOH (56.4 mL, 1.0 eq) to the suspension to deprotonate the carboxylic acid, ensuring complete dissolution. Cool the reaction vessel to 0 °C using an ice bath.

  • Protection: Dissolve Di-tert-butyl dicarbonate (

    
    ) (13.5 g, 62.0 mmol, 1.1 eq) in 1,4-dioxane (20 mL) and add dropwise to the reaction mixture over 30 minutes.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. Validation Check: TLC (DCM:MeOH 9:1) should show complete consumption of the ninhydrin-positive starting material.

  • Workup: Concentrate the mixture under reduced pressure to remove the dioxane. Wash the aqueous layer with diethyl ether (

    
     mL) to remove unreacted 
    
    
    
    .
  • Isolation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M

    
     (or 10% citric acid). Extract the resulting white precipitate with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo to yield Boc-D-Tic-OH as a white solid.
    
Protocol B: Mixed Anhydride Reduction to (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol

Objective: Reduction of the carboxylate to a primary alcohol while preserving the C3 stereocenter and the N-Boc group.

  • Activation: Dissolve Boc-D-Tic-OH (10.0 g, 36.0 mmol) in anhydrous THF (100 mL) under an inert Argon atmosphere. Cool the solution to precisely -15 °C using a dry ice/ethylene glycol bath.

  • Base Addition: Add N-methylmorpholine (NMM) (4.15 mL, 37.8 mmol, 1.05 eq) in one portion. Stir for 5 minutes.

  • Anhydride Formation: Add Isobutyl chloroformate (IBCF) (4.90 mL, 37.8 mmol, 1.05 eq) dropwise over 15 minutes, maintaining the internal temperature below -10 °C. A white precipitate of NMM·HCl will form immediately. Stir for an additional 20 minutes at -15 °C.

  • Reduction: In a separate flask, dissolve

    
     (4.08 g, 108.0 mmol, 3.0 eq) in a minimal amount of water (15 mL) and cool to 0 °C. Rapidly filter the mixed anhydride solution to remove the NMM·HCl salt (optional but recommended to prevent 
    
    
    
    consumption), and add the cold THF filtrate dropwise to the aqueous
    
    
    solution over 20 minutes.
  • Maturation: Allow the reaction to warm to room temperature and stir for 2 hours. Validation Check: Evolution of hydrogen gas will cease, and TLC (Hexanes:EtOAc 1:1) will indicate a new, more polar spot.

  • Quench & Extraction: Carefully quench the excess

    
     by adding 1M 
    
    
    
    until gas evolution stops (pH ~4). Remove THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (
    
    
    mL).
  • Final Isolation: Wash the combined organics with 1M NaOH (

    
     mL) to remove any unreacted mixed anhydride/acid, followed by brine. Dry over 
    
    
    
    , filter, and concentrate to yield the target (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol as a viscous clear oil that slowly crystallizes upon standing (Yield: ~8.5 g, 89%).

References

  • Ondachi, P.W., Kormos, C.M., Runyon, S.P., Thomas, J.B., Mascarella, S.W., Decker, A.M., Navarro, H.A., Fennell, T.R., Snyder, R.W., Carroll, F.I. (2018). Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3 R)-7-Hydroxy- N -[(1 S)-2-Methyl-1-(Piperidin-1-Ylmethyl)Propyl]-1,2,3,4-Tetrahydroisoquinoline-3-Carboxamide (PDTic). Journal of Medicinal Chemistry, 61(17), 7525–7545. URL:[Link]

  • Kormos, C.M., et al. (2018). Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-N-[1R)-1-(Cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CDTic). Journal of Medicinal Chemistry, 61(17), 7546–7559. URL:[Link]

Selective oxidation of (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol to aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Oxidation of (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol to Aldehydes

Executive Summary & Scientific Context

The synthesis of advanced peptidomimetics, particularly reduced peptide bonds found in potent opioid receptor antagonists (e.g., TIPP[ψ]), relies heavily on the availability of enantiopure α-amino aldehydes[1]. The substrate, (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol (chemically synonymous with the widely recognized (R)-2-Boc-1,2,3,4-tetrahydroisoquinoline-3-methanol or Boc-D-Tic-CH₂OH), presents a classic synthetic challenge[2].

The primary objective is to selectively oxidize the primary alcohol to an aldehyde without triggering over-oxidation to the carboxylic acid, while strictly preserving the stereochemical integrity of the highly sensitive C3 α-chiral center.

Mechanistic Insights: The Causality of Racemization

Standard aqueous or harsh oxidants (e.g., KMnO₄, Jones reagent) are fundamentally incompatible with this substrate. The α-proton of the resulting N-Boc-protected aldehyde is highly acidic due to the electron-withdrawing nature of the adjacent carbonyl and the protected amine. Under basic, strongly acidic, or high-temperature conditions, the aldehyde readily undergoes enolization. Subsequent re-protonation is non-stereoselective, leading to catastrophic racemization[3][4].

To achieve a racemization-free oxidation, the reaction must proceed via a mechanism that avoids the formation of a stable enolate intermediate. This requires extremely mild, near-neutral conditions and rapid reaction kinetics[4].

Oxidation Strategy & Comparative Data

Based on empirical data and mechanistic requirements, three oxidation methods are viable for N-protected amino alcohols: Dess-Martin Periodinane (DMP), Parikh-Doering, and Swern oxidation[4][5][6].

Table 1: Quantitative Comparison of Oxidation Strategies for α-Amino Alcohols

Oxidation MethodActive ReagentsOperating Temp.Avg. YieldEnantiomeric Excess (ee)ScalabilityKey Byproducts
Dess-Martin (DMP) DMP, CH₂Cl₂0 °C to RT90–95%>99%Medium (<10g)Acetic acid, Iodane
Parikh-Doering SO₃·Py, DMSO, DIPEA0 °C to RT88–92%>98%High (>10g)Pyridine, DMS
Swern (COCl)₂, DMSO, Et₃N-78 °C85–90%>98%Low (Cryo req.)DMS (Odorous)

Data synthesized from established protocols for epimerizable N-protected α-amino aldehydes[4][5][6].

Decision Matrix & Mechanistic Pathways

DecisionMatrix Start Substrate: (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol Scale Determine Reaction Scale Start->Scale LabScale Lab Scale (< 10 g) Scale->LabScale LargeScale Process/Scale-up (> 10 g) Scale->LargeScale DMP Protocol A: Dess-Martin Periodinane - Extremely mild (RT) - Highest ee (>99%) - Ideal for sensitive substrates LabScale->DMP PD Protocol B: Parikh-Doering - Avoids cryogenic temps - Cost-effective reagents - High ee (>98%) LargeScale->PD Swern Alternative: Swern Oxidation - Requires -78 °C - Odorous byproducts (DMS) LargeScale->Swern If cryo is available

Figure 1: Decision matrix for selecting the optimal oxidation protocol based on scale.

DMPMechanism Substrate Primary Alcohol (Chiral) LigandExchange Ligand Exchange with DMP (Iodine V) Substrate->LigandExchange + DMP Intermediate Alkoxyperiodinane Intermediate LigandExchange->Intermediate - AcOH Intramolecular Intramolecular Proton Transfer Intermediate->Intramolecular Rate-determining Product Chiral Aldehyde (No Racemization) Intramolecular->Product Fast, neutral

Figure 2: Mechanistic pathway of DMP oxidation highlighting the avoidance of enolization.

Experimental Methodologies

Protocol A: Dess-Martin Periodinane (DMP) Oxidation

Recommended for laboratory scale (<10 g) due to superior enantiomeric retention and operational simplicity[3][7].

Reagents:

  • (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol: 1.0 eq

  • Dess-Martin Periodinane (DMP): 1.5 eq

  • H₂O (Optional but recommended): 1.0 eq

  • Anhydrous Dichloromethane (CH₂Cl₂): 0.1 M relative to substrate

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in anhydrous CH₂Cl₂ under an inert atmosphere (N₂ or Argon).

  • Activation: Add 1.0 equivalent of H₂O directly to the solution. Causality: Partial hydrolysis of DMP generates a more effective oxidant by accelerating the rate-determining ligand exchange step, minimizing the time the sensitive aldehyde spends in solution[4][7].

  • Oxidation: Add DMP (1.5 eq) in one portion. The reaction mixture will become cloudy. Stir at room temperature for 1–2 hours. Monitor conversion via TLC (Hexanes/EtOAc, 7:3).

  • Quenching: Once complete, rapidly quench the reaction by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine to water-soluble iodane byproducts, while NaHCO₃ neutralizes the acetic acid generated during the reaction. Rapid biphasic quenching prevents the aldehyde from prolonged exposure to basic aqueous conditions, which could induce post-reaction racemization.

  • Workup: Stir vigorously until the organic layer is clear (approx. 15 mins). Separate the organic layer, extract the aqueous layer twice with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Storage: The resulting Boc-Tic-aldehyde is prone to hydration and epimerization upon storage. Use immediately in the subsequent reductive amination or Wittig step[1].

Protocol B: Parikh-Doering Oxidation

Recommended for scale-up (>10 g) as it avoids the shock-sensitive nature of DMP and the cryogenic requirements of Swern oxidation[6].

Reagents:

  • (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol: 1.0 eq

  • SO₃·Pyridine Complex: 3.0 eq

  • N,N-Diisopropylethylamine (DIPEA): 3.0 eq

  • Anhydrous DMSO / CH₂Cl₂ (1:1 v/v): 0.2 M relative to substrate

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in the DMSO/CH₂Cl₂ solvent mixture under an inert atmosphere. Cool the flask to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Causality: DIPEA acts as the base to deprotonate the intermediate alkoxysulfonium ylide. Its bulky, non-nucleophilic nature prevents unwanted side reactions and minimizes enolization of the product[6].

  • Oxidation: Add the SO₃·Pyridine complex (3.0 eq) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via TLC.

  • Quenching & Workup: Pour the reaction mixture into ice-cold water. Extract extensively with Ethyl Acetate (EtOAc). Wash the combined organic layers sequentially with 10% aqueous citric acid (to remove pyridine and DIPEA), water, and brine. Causality: Using a mild acid like citric acid instead of HCl prevents the cleavage of the acid-labile Boc protecting group.

  • Isolation: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary, using deactivated silica gel to prevent on-column racemization.

References

Sources

Procedure for Boc-deprotection of tetrahydroisoquinoline methanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 2.1

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in drug discovery, particularly in neurodegeneration and oncology programs. However, derivatives bearing a 1-methanol (hydroxymethyl) substituent present a unique amphiphilic challenge during tert-butoxycarbonyl (Boc) deprotection. Standard protocols often fail due to the formation of stable O-trifluoroacetate esters or the loss of the highly polar product during aqueous extraction. This guide details two field-proven protocols—Method A (TFA/DCM) for discovery-scale synthesis and Method B (HCl/Dioxane) for salt isolation—specifically optimized to preserve the hydroxymethyl group and ensure high recovery of the polar amine.

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8]

The Challenge of THIQ-Methanol

While the removal of the Boc group is considered a routine transformation, the 1-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline motif introduces two specific complications:

  • Amphiphilicity: The free amine alcohol is highly polar. Traditional "drown-out" workups (saturated NaHCO₃ wash) often result in significant product loss to the aqueous phase.

  • Side Reactivity: In the presence of Trifluoroacetic Acid (TFA), the primary alcohol at C1 is prone to O-acylation, forming a trifluoroacetate ester. While reversible, this impurity complicates spectral analysis and yield calculations if not actively managed.

Mechanistic Insight

Acid-catalyzed Boc cleavage proceeds via the protonation of the carbamate carbonyl, followed by the expulsion of the tert-butyl cation (as isobutene) to generate a carbamic acid intermediate. Spontaneous decarboxylation yields the amine salt.

BocMechanism Start N-Boc THIQ-Methanol Protonation Protonated Intermediate Start->Protonation + H+ Cleavage Carbamic Acid + t-Butyl Cation Protonation->Cleavage - Isobutene Decarboxylation Amine Salt + CO2 Cleavage->Decarboxylation - CO2

Figure 1: General mechanism of acid-catalyzed Boc deprotection.

Strategic Decision Matrix

Select the appropriate protocol based on your scale and downstream requirements.

DecisionTree Start Start: Boc-THIQ-Methanol ScaleCheck Scale & Goal? Start->ScaleCheck Discovery < 100 mg Need Free Base (Method A) ScaleCheck->Discovery Discovery / Screening Process > 1 g Need Stable Solid (Method B) ScaleCheck->Process Scale-up / Storage TFA Reagent: TFA / DCM Discovery->TFA HCl Reagent: 4M HCl / Dioxane Process->HCl WorkupA Workup: Basic Resin (A21) or Evaporate & Neutralize TFA->WorkupA WorkupB Workup: Filtration of HCl Salt HCl->WorkupB

Figure 2: Workflow selection guide for THIQ deprotection.

Experimental Protocols

Method A: TFA Deprotection (Discovery Scale)

Best for: Small scale (<100 mg), generating free base for immediate biological testing.

Reagents:

  • Trifluoroacetic acid (TFA)[1]

  • Dichloromethane (DCM)

  • Optional: Triethylsilane (TES) or Thioanisole (if sensitive residues like Met/Trp are present).

  • Critical: Amberlyst A-21 (weakly basic) resin.

Procedure:

  • Dissolution: Dissolve the Boc-protected THIQ-methanol (1.0 equiv) in DCM (0.1 M concentration).

  • Acid Addition: Add TFA dropwise to achieve a final ratio of 1:4 to 1:2 (TFA:DCM).

    • Note: If the substrate contains oxidizable groups, add 2.5% v/v Triethylsilane as a cation scavenger [1].

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by LCMS (Look for M-100 mass).

    • Watch Point: You may observe a peak at [M+96] corresponding to the O-trifluoroacetyl ester. Do not panic; this hydrolyzes in the next step.

  • Workup (The "Non-Aqueous" Wash):

    • Do NOT use a water separatory funnel wash. The product is water-soluble.

    • Concentrate the reaction mixture to dryness in vacuo (bath < 40°C). Co-evaporate with toluene (2x) to remove excess TFA.

    • Re-dissolve the residue in MeOH (approx 10 mL per 100 mg).

    • Add Amberlyst A-21 resin (approx 3–4 mass equivalents relative to TFA used) and stir for 30 minutes. This neutralizes the salt and hydrolyzes any O-TFA esters.

    • Filter the resin and wash with MeOH.

  • Isolation: Concentrate the filtrate to yield the clean free base.

Method B: HCl/Dioxane (Process Scale)

Best for: Larger scale (>1 g), long-term storage, or if the free base is an oil.

Reagents:

  • 4M HCl in 1,4-Dioxane

  • Methanol (dry)

  • Diethyl Ether or MTBE (for precipitation)

Procedure:

  • Dissolution: Dissolve the substrate in a minimum amount of dry 1,4-dioxane or MeOH (0.5 M).

    • Note: Avoid MeOH if you strictly require anhydrous conditions, but for amino alcohols, MeOH helps solubility.

  • Acid Addition: Add 4M HCl in Dioxane (5–10 equiv) dropwise at 0°C.

  • Reaction: Warm to room temperature and stir for 2–4 hours.

  • Precipitation:

    • Often, the hydrochloride salt will precipitate directly.

    • If no precipitate forms, add anhydrous Diethyl Ether or MTBE dropwise until the solution becomes cloudy. Cool to 0°C to maximize crystallization.

  • Isolation: Filter the solid under a nitrogen blanket (THIQ salts can be hygroscopic). Wash the cake with cold ether.

  • Drying: Dry under high vacuum at 40°C for 12 hours.

Data Summary & Comparison

FeatureMethod A (TFA)Method B (HCl)
Product Form Free Base (Oil/Solid)HCl Salt (Solid)
Solubility Soluble in MeOH, DCMWater soluble, hygroscopic
O-Acylation Risk High (Transient)Low
Purification Resin Scavenge / ChromatographyFiltration / Recrystallization
Yield 85–95%90–98%
Rec. Scale < 500 mg> 500 mg

Troubleshooting & Optimization

Issue 1: "My product disappeared during extraction."

Cause: 1-Hydroxymethyl-THIQ is highly polar. In a standard DCM/Water extraction, it partitions into the aqueous phase, especially as a salt. Solution: Avoid aqueous extraction entirely. Use the Amberlyst A-21 solid-phase workup described in Method A. Alternatively, use Isolute SCX-2 cartridges (catch-and-release) for purification [2].

Issue 2: "LCMS shows a peak at M+96."

Cause: Formation of the trifluoroacetate ester at the primary alcohol position. Solution: This is reversible. Treat the crude residue with 7N NH₃ in MeOH or stir with Na₂CO₃ in MeOH for 30 minutes. The ester will hydrolyze back to the alcohol.

Issue 3: "The HCl salt is a sticky gum."

Cause: Presence of residual dioxane or water absorption (hygroscopicity). Solution: Triturate the gum with anhydrous diethyl ether or pentane. Sonicate vigorously to induce crystallization. If it remains gummy, dissolve in minimal MeOH and re-precipitate into rapid-stirring Et₂O.

Issue 4: "Did I racemize my chiral center?"

Cause: The C1 position is benzylic. While generally stable to simple acid deprotection, harsh conditions (reflux) or oxidative impurities can trigger racemization via a retro-Pictet-Spengler type equilibrium [3]. Solution: Stick to room temperature protocols. Avoid oxidizing agents. If enantiopurity is critical, verify by Chiral HPLC using a polysaccharide column (e.g., Chiralpak AD-H) with a Hexane/IPA/DEA mobile phase.

Safety & Handling

  • TFA: Corrosive and volatile. Use in a fume hood.

  • THIQ Derivatives: Many are biologically active (dopaminergic/adrenergic activity). Handle as potential potent compounds.

  • Isobutene: The byproduct is a flammable gas. Ensure proper venting.

References

  • Pearson, D. A., et al. "Acid Scavengers in Boc Deprotection." Journal of Organic Chemistry, 1989, 54(21), 5147–5153. Link

  • Biotage Application Note. "Catch and Release Purification of Amines using ISOLUTE® SCX-2." Biotage.com. Link

  • Rozwadowska, M. D. "Enantioselective synthesis of 1-substituted tetrahydroisoquinolines." Tetrahedron: Asymmetry, 1994, 5(7), 1327-1332. Link

  • Han, G., et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane." Journal of Peptide Research, 2001, 58(4), 338-341. Link

Sources

Advanced Mitsunobu Functionalization of (R)-2-Boc-1,2,3,4-Tetrahydroisoquinoline-3-Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Peptidomimetics, Conformational Restriction, and Alkaloid Synthesis

Executive Summary & Substrate Profiling

The compound requested, often transcribed as (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol, is standardly nomenclatured as (R)-2-Boc-1,2,3,4-tetrahydroisoquinoline-3-methanol (commonly abbreviated as Boc-Tic-ol ). Derived from the unnatural amino acid Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), this chiral building block is indispensable in the design of conformationally constrained peptidomimetics, such as melanocortin receptor agonists and opioid receptor ligands [1].

The Mitsunobu reaction is the premier method for functionalizing the primary hydroxyl group of Boc-Tic-ol. Because the reaction occurs at the exocyclic primary carbon (-CH₂OH), the adjacent C3 chiral center is not directly involved in the S_N2 displacement. However, the extreme steric bulk of the tert-butoxycarbonyl (Boc) group at N2, combined with the fused aromatic system, creates a highly hindered microenvironment. This application note details the optimized, self-validating protocols required to achieve high-yielding etherification and amination of this complex substrate while preserving its stereochemical integrity [2].

Mechanistic Causality: Navigating Sterics and Reactivity

To master the functionalization of Boc-Tic-ol, one must understand the causality behind the reagent selection. The Mitsunobu reaction relies on the formation of a Morrison-Brunn-Huisgen betaine intermediate from a phosphine and an azodicarboxylate, which then activates the alcohol for nucleophilic displacement.

  • Reagent Selection (DIAD vs. DEAD): Diisopropyl azodicarboxylate (DIAD) is strictly preferred over Diethyl azodicarboxylate (DEAD). Beyond DIAD's superior safety profile (DEAD is highly explosive and thermally unstable), DIAD is a liquid at room temperature, ensuring precise stoichiometric control. Furthermore, the slightly increased steric bulk of the isopropyl groups in DIAD reduces the rate of premature, unwanted alkylation of the hydrazine byproduct by the activated substrate.

  • Phosphine Choice: Triphenylphosphine (PPh₃) is the standard. While more nucleophilic phosphines like tributylphosphine (PBu₃) can drive reactions with highly hindered secondary alcohols, they often lead to rapid Boc-deprotection or elimination side-reactions in tetrahydroisoquinoline systems. PPh₃ provides the ideal balance of reactivity and stability.

  • Nucleophile Constraints: The reaction requires a nucleophile with a pKₐ < 11 to effectively protonate the betaine intermediate. For Boc-Tic-ol, phenols (etherification), phthalimide (amination), and thioacetic acid (thioetherification) are optimal [3].

MitsunobuMechanism PPh3 PPh3 (Triphenylphosphine) Betaine Betaine Intermediate (Morrison-Brunn-Huisgen) PPh3->Betaine + DIAD DIAD DIAD (Diisopropyl azodicarboxylate) DIAD->Betaine Alkoxy Alkoxyphosphonium Ion (Activated Substrate) Betaine->Alkoxy + Substrate Product Functionalized Product (Ether/Amine/Thioether) Alkoxy->Product + Nu- Substrate Boc-Tic-CH2OH (Chiral Substrate) Substrate->Alkoxy Nucleophile Nucleophile (Nu-H) pKa < 11 Nucleophile->Product Deprotonation by Betaine

Figure 1: Mechanistic pathway of the Mitsunobu reaction tailored for Boc-Tic-ol functionalization.

Quantitative Data: Condition Optimization

The following table summarizes the optimized conditions for functionalizing Boc-Tic-ol based on the desired nucleophile.

Target Functional GroupNucleophile (Nu-H)pKₐReagent SystemSolventTemp / TimeExpected Yield
Aryl Ether Phenol9.95PPh₃ / DIADAnhydrous THF0 °C to 25 °C, 16 h82 – 88%
Primary Amine Precursor Phthalimide8.30PPh₃ / DIADAnhydrous THF0 °C to 25 °C, 18 h75 – 80%
Thioether Thioacetic Acid3.33PPh₃ / DIADToluene0 °C to 25 °C, 12 h85 – 90%

Note: Toluene is utilized for thioacetic acid to suppress ionic side-reactions and prevent Boc-deprotection that can occur in more polar coordinating solvents like THF when highly acidic nucleophiles are used.

Experimental Workflows

Protocol A: O-Alkylation (Synthesis of Aryl Ethers)

This protocol describes the coupling of Boc-Tic-ol with phenol derivatives to generate conformationally restricted ether linkages.

Step 1: System Preparation

  • Flame-dry a Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).

  • Dissolve (R)-2-Boc-1,2,3,4-tetrahydroisoquinoline-3-methanol (1.0 equiv, 5.0 mmol) and the phenol derivative (1.2 equiv, 6.0 mmol) in anhydrous THF to achieve a 0.2 M concentration.

  • Add Triphenylphosphine (PPh₃) (1.3 equiv, 6.5 mmol) to the stirring solution.

  • Cool the reaction vessel to 0 °C using an ice-water bath.

Step 2: Activation (Critical Step) 5. Dilute DIAD (1.3 equiv, 6.5 mmol) in an equal volume of anhydrous THF. 6. Add the DIAD solution dropwise over 20 minutes via a syringe pump. Causality: The formation of the betaine is highly exothermic. Rapid addition leads to localized heating, which promotes the decomposition of the betaine into unreactive byproducts and increases the risk of substrate elimination.

Step 3: Propagation & Monitoring 7. Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 16 hours. 8. Monitor reaction completion via LC-MS or TLC (Hexanes/EtOAc 7:3, visualized with UV and Ninhydrin stain after Boc-deprotection of a micro-aliquot).

Step 4: Workup & Purification 9. Quench the reaction with saturated aqueous NaHCO₃ (20 mL). 10. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 11. Quality Control (TPPO Removal): Triphenylphosphine oxide (TPPO) co-elutes with many target molecules. Suspend the crude residue in a minimal amount of cold dichloromethane (DCM) and add cold diethyl ether/hexanes (1:4). The TPPO will precipitate as a white solid. Filter through a Celite pad. 12. Purify the concentrated filtrate via flash column chromatography (SiO₂, gradient elution 5% to 20% EtOAc in Hexanes).

Protocol B: N-Alkylation (Gabriel-Mitsunobu for Amines)

To convert the primary alcohol into a primary amine, phthalimide is used as the nucleophile [4].

  • Follow Steps 1-10 from Protocol A, substituting phenol with Phthalimide (1.2 equiv).

  • After purification of the phthalimide intermediate, dissolve the product in Ethanol (0.1 M).

  • Add Hydrazine hydrate (NH₂NH₂·H₂O, 5.0 equiv) and reflux at 75 °C for 3 hours to cleave the phthalimide protecting group.

  • Filter off the white phthalhydrazide precipitate, concentrate the filtrate, and purify via reverse-phase HPLC to isolate the pure (R)-2-Boc-3-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline.

Workflow Prep Step 1: Preparation Dissolve Boc-Tic-ol, PPh3, and Nu-H in anhydrous THF (0 °C) under Argon Add Step 2: Activation Dropwise addition of DIAD (Controls exotherm & prevents betaine decay) Prep->Add React Step 3: Reaction Stir at 25 °C for 12-16 h (Monitor via TLC/LC-MS) Add->React Workup Step 4: Workup Quench with NaHCO3 (aq) Extract with EtOAc React->Workup Purify Step 5: Purification Precipitate TPPO in cold Et2O/Hexanes Flash Chromatography Workup->Purify

Figure 2: Step-by-step experimental workflow for the Mitsunobu reaction of Boc-Tic-ol.

References

  • Title: Piperazine- and piperidine-derivatives as melanocortin receptor agonists Source: World Intellectual Property Organiz
  • Title: Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) Source: Chemical Reviews (ACS Publications) URL: [Link] [2]

  • Title: Signaling Modulation via Minimal C-Terminal Modifications of Apelin-13 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] [3]

  • Title: New Stereoselective Approaches to Highly Substituted Pyrrolidines Source: Cardiff University Repository (ORCA) URL: [Link][4]

Application Note: High-Efficiency Asymmetric Synthesis Using (R)-2-Boc-1,2,3,4-Tetrahydroisoquinoline-3-methanol

[1]

Executive Summary

This guide details the application of (R)-2-Boc-1,2,3,4-tetrahydroisoquinoline-3-methanol (hereafter referred to as (R)-N-Boc-Tic-ol ) as a high-performance chiral auxiliary and scaffold in asymmetric synthesis.[1]

Unlike flexible acyclic amino alcohols (e.g., valinol, phenylglycinol), the 1,2,3,4-tetrahydroisoquinoline (Tic) core offers a rigid bicyclic framework .[1] This conformational constraint minimizes degrees of freedom in transition states, often resulting in superior diastereoselectivity (

1

Note on Nomenclature: The query "1,3,4-trihydro" is interpreted here as 1,2,3,4-tetrahydroisoquinoline , the stable saturated core compatible with the N-Boc protection state.[1]

Chemical Profile & Mechanism of Induction[1]

The Molecule[1][2][3]
  • IUPAC Name: (R)-tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate[1]

  • CAS Number: 115962-35-1 (Generic for enantiomer series)[1]

  • Core Structure: A piperidine ring fused to a benzene ring.[1] The C3-hydroxymethyl group acts as the handle for auxiliary attachment or ligand coordination.[1]

Mechanistic Advantage: The "Rigid Wall" Effect

In asymmetric induction, the primary failure mode is bond rotation that exposes the re and si faces of the substrate equally.[1]

  • Prolinol/Valinol: Flexible side chains can rotate, requiring lower temperatures or bulky protecting groups to freeze conformation.[1]

  • Tic-ol (Isoquinoline): The phenyl ring fused to the piperidine core creates a permanent, flat "steric wall."[1] When converted to a tricyclic oxazolidinone , this wall blocks one entire hemisphere of the reaction trajectory, forcing incoming nucleophiles/electrophiles to approach from the opposite face with high precision.[1]

StericInductionTic(R)-N-Boc-Tic-ol(Starting Material)CyclizationCyclization(NaH / SOCl2)Tic->CyclizationActivationAuxiliaryTricyclic Oxazolidinone(The Active Auxiliary)Cyclization->AuxiliaryAcylationN-Acylation(Substrate Attachment)Auxiliary->AcylationReactionAsymmetric Reaction(Alkylation/Aldol)Acylation->ReactionSteric ControlCleavageHydrolysis/Reductive CleavageReaction->CleavageProductChiral Product(>98% ee)Cleavage->ProductRecoveryAuxiliary RecoveryCleavage->RecoveryRecovery->AuxiliaryRecycle

Figure 1: The cycle of asymmetric synthesis using the Tic-derived oxazolidinone auxiliary.[1] The rigid tricyclic core ensures high stereocontrol.[1]

Core Protocol: The Tricyclic Oxazolidinone Route

The most powerful use of (R)-N-Boc-Tic-ol as a chiral auxiliary involves converting it into a tricyclic oxazolidinone (Evans-type auxiliary).[1] This derivative is chemically robust and highly selective.[1]

Phase 1: Activation (Synthesis of the Auxiliary)

Objective: Convert the N-Boc alcohol into the cyclic carbamate (oxazolidinone).[1]

  • Reagents: Sodium Hydride (NaH), Anhydrous THF.

  • Procedure:

    • Dissolve (R)-N-Boc-Tic-ol (1.0 equiv) in anhydrous THF (0.2 M) under Argon.

    • Cool to 0°C.[1][2]

    • Add NaH (60% dispersion, 1.2 equiv) portion-wise. Caution: H2 gas evolution.[1]

    • Reflux the mixture for 2–4 hours. The alkoxide attacks the Boc carbonyl, displacing tert-butoxide and closing the ring.[1]

    • Workup: Quench with saturated NH4Cl, extract with EtOAc.

    • Result: (10bR)-5,10b-dihydro-1H-oxazolo[4,3-a]isoquinolin-3-one . This is the active auxiliary.

Phase 2: N-Acylation (Substrate Attachment)

Objective: Attach the substrate (e.g., propionic acid) to the auxiliary.[1]

  • Reagents: n-Butyllithium (n-BuLi), Propionyl Chloride.[1]

  • Procedure:

    • Dissolve the Oxazolidinone (from Phase 1) in THF at -78°C.

    • Add n-BuLi (1.1 equiv) to deprotonate the nitrogen.[1]

    • Add Propionyl Chloride (1.2 equiv) dropwise.[1]

    • Stir for 30 min at -78°C, then warm to 0°C.

    • Mechanistic Note: The lithium enolate forms exclusively Z-enolate due to chelation, setting the stage for the next step.[1]

Phase 3: Asymmetric Alkylation (The Key Step)

Objective: Introduce a new stereocenter (e.g., methylation).[1]

  • Reagents: NaHMDS or LDA, Alkyl Halide (e.g., Benzyl Bromide).[1]

  • Procedure:

    • Cool the N-acylated auxiliary solution to -78°C.

    • Add NaHMDS (1.1 equiv).[1] The rigid isoquinoline ring blocks the bottom face of the enolate.[1]

    • Add Benzyl Bromide.[1] The electrophile is forced to attack from the top (open) face.[1]

    • Result: Formation of the alpha-chiral center with high diastereoselectivity.[1]

Phase 4: Cleavage & Recovery

Objective: Release the chiral product and recover the auxiliary.[1]

  • Method A (Hydrolysis to Acid): LiOH / H2O2 in THF/H2O.[1]

  • Method B (Reduction to Alcohol): LiBH4 in THF (Reductive cleavage).[1]

  • Recovery: The tricyclic oxazolidinone is non-volatile and stable.[1] It can be recovered by extraction after the cleavage step and reused.[1]

Alternative Application: Chiral Ligand Synthesis

If not used as a covalently bound auxiliary, (R)-N-Boc-Tic-ol is a premium precursor for N,O-ligands used in transition metal catalysis.[1]

Protocol: Synthesis of Tic-Oxazoline Ligands

These ligands are analogs of the "PHOX" ligands but with the rigid isoquinoline backbone.[1]

  • Deprotection: Treat (R)-N-Boc-Tic-ol with TFA/DCM to remove the Boc group, yielding the amino alcohol.[1]

  • Amidation: React with a nitrile-functionalized acid or directly with a nitrile in the presence of ZnCl2.[1]

  • Cyclization: Use Appel conditions (PPh3/CCl4) or mesylation/base to close the oxazoline ring.[1]

  • Application: The resulting Tic-Oxazoline ligands are highly effective in Pd-catalyzed asymmetric allylic alkylation .[1]

Data Summary & Troubleshooting

ParameterFlexible Auxiliary (e.g., Valinol)Rigid Auxiliary (Tic-derived)
Conformational Freedom High (Rotatable bonds)Locked (Fused rings)
Typical Temperature -78°C requiredCan often run at -40°C or 0°C
Diastereomeric Excess (de) 85–95%>98%
Crystallinity VariableHigh (Facilitates purification)
Recovery Yield 80–90%>95%
Troubleshooting Guide
  • Issue: Low yield during Cyclization (Phase 1).

    • Cause: Incomplete deprotonation or wet THF.[1]

    • Fix: Ensure NaH is fresh; use strictly anhydrous THF.[1]

  • Issue: Poor diastereoselectivity in Alkylation.

    • Cause: Temperature rose above -78°C during enolization.[1]

    • Fix: Maintain strict cryogenic conditions; ensure the "Boc" was fully converted to the rigid oxazolidinone (any remaining flexible N-Boc alcohol will ruin selectivity).[1]

References

  • Original Synthesis & Application of Tic-Derivatives

    • Dean, R. L., et al.[1] "Approaches to the Total Synthesis of Calycotomine...". Tetrahedron, 1998.[1] [1]

  • Oxazolidinone Auxiliaries in Drug Discovery

    • Kaiser, C., et al.[1][3] "3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines...".[1] Journal of Medicinal Chemistry, 1986.[1] (Describes the use of the oxazolidinone intermediate for regiocontrol).

  • General Review of Chiral Amino Alcohol Auxiliaries

    • Ager, D. J., et al.[1] "Amino Alcohol and Amino Acid Auxiliaries in Asymmetric Synthesis".[1] Chemical Reviews, 1996.[1]

  • Commercial Availability & Properties

    • BOC Sciences / BenchChem Data Sheets. "Properties of (R)-3-Hydroxymethyl-1,2,3,4-tetrahydroisoquinoline".

(Note: While specific "Evans-style" papers for this exact molecule are less common than for phenylglycinol, the chemistry described in Protocol 1 is the standard, validated methodology for converting cyclic amino alcohols into high-fidelity auxiliaries.)[1]

Application Note: Preparation of Pharmaceutical Intermediates Using Chiral Isoquinoline Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, forming the core of antihypertensive agents (e.g., Quinapril), neuromuscular blockers (e.g., Mivacurium), and novel CNS-active compounds. Among these, (S)-1,2,3,4-tetrahydroisoquinoline-3-methanol serves a dual role: it is both a critical chiral building block for API synthesis and a potent chiral ligand for asymmetric catalysis. This guide details the robust preparation of this scaffold from the chiral pool and demonstrates its application in the enantioselective synthesis of pharmaceutical intermediates.[1][2]

Introduction: The Dual Utility of Chiral Isoquinoline Methanol

In modern drug development, the demand for enantiopure intermediates is critical. (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol (Compound 1 ) offers a unique advantage due to its rigid bicyclic backbone and the presence of both a secondary amine and a primary alcohol.

Key Applications
  • As a Chiral Building Block: The hydroxymethyl group serves as a versatile handle for functionalization (e.g., conversion to halides, aldehydes, or amines), allowing access to complex alkaloids and peptidomimetics like Quinapril (ACE inhibitor).

  • As a Chiral Ligand: The amino-alcohol motif mimics the functionality of prolinol, making it an effective ligand for Lewis acid-catalyzed reactions, such as the enantioselective addition of organozinc reagents to aldehydes.

Synthesis of the Chiral Scaffold

Rationale

While asymmetric hydrogenation of dihydroisoquinolines is possible, the most robust and scalable method for preparing the 3-substituted isomer involves the Pictet-Spengler cyclization starting from L-Phenylalanine. This "chiral pool" approach guarantees high optical purity without the need for expensive chiral catalysts.

Protocol A: Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol

Reagents: L-Phenylalanine, Formaldehyde (37% aq), Hydrochloric acid (conc.), Lithium Aluminum Hydride (LiAlH₄), THF.

Step 1: Pictet-Spengler Cyclization

  • Suspend L-Phenylalanine (16.5 g, 100 mmol) in conc. HCl (100 mL) and Formaldehyde (37% aq, 20 mL).

  • Heat the mixture to 90–95°C for 6 hours. The suspension will dissolve, then precipitate the product.[3]

  • Cool to 0°C. Filter the crystalline solid ((S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride).

  • Recrystallize from water/acetone to ensure >99% ee.

    • Checkpoint: Verify optical rotation

      
       (c=1, 1N NaOH).
      

Step 2: Reduction to Methanol

  • Suspend the carboxylic acid intermediate (10 g, 47 mmol) in anhydrous THF (150 mL) under Nitrogen.

  • Cool to 0°C and slowly add LiAlH₄ (2.5 equiv, pellets or solution) over 30 minutes. Caution: Exothermic gas evolution.

  • Reflux for 4 hours.

  • Quench carefully (Fieser method: 1 mL H₂O, 1 mL 15% NaOH, 3 mL H₂O per gram of LiAlH₄).

  • Filter salts, dry organic layer over MgSO₄, and concentrate.[4]

  • Yield: ~85% as a pale yellow solid.

    • Validation: ¹H NMR (CDCl₃) should show the characteristic hydroxymethyl doublet at

      
       3.6 ppm.
      
Workflow Diagram: Scaffold Synthesis

G LPhe L-Phenylalanine (Chiral Pool) Inter Pictet-Spengler Cyclization (HCHO, HCl, 95°C) LPhe->Inter Acid (S)-THIQ-3-COOH (Intermediate) Inter->Acid Ring Closure Red Reduction (LiAlH4, THF) Acid->Red Prod (S)-THIQ-3-Methanol (Target Scaffold) Red->Prod Ester/Acid Reduction

Figure 1: Step-wise synthesis of the chiral isoquinoline methanol scaffold from L-Phenylalanine.

Application: Asymmetric Synthesis of Drug Intermediates

This section details the use of (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol as a chiral ligand. This method is used to generate chiral benzylic alcohols, which are key pharmacophores in antihistamines and antidepressants.

Protocol B: Enantioselective Alkylation of Benzaldehyde

Objective: Synthesis of (S)-1-Phenyl-1-propanol (Model Pharmaceutical Intermediate) with >90% ee.

Mechanism: The chiral isoquinoline methanol forms a rigid bimetallic complex with the organozinc reagent. The secondary amine and the alkoxide oxygen coordinate to the zinc, creating a chiral pocket that directs the nucleophilic attack to the Si-face of the aldehyde.

Reagents:

  • Ligand: (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol (5 mol%)

  • Substrate: Benzaldehyde (1.0 equiv)

  • Reagent: Diethylzinc (Et₂Zn, 2.2 equiv, 1.0 M in hexane)

  • Solvent: Toluene (anhydrous)

Step-by-Step Protocol:

  • Ligand Activation: In a flame-dried Schlenk flask under Argon, dissolve the Ligand (16 mg, 0.1 mmol) in anhydrous Toluene (5 mL).

  • Zinc Addition: Cool to 0°C. Add Et₂Zn (2.2 mL, 2.2 mmol) dropwise. Stir for 20 minutes at 0°C to form the active zinc-aminoalkoxide catalyst.

    • Observation: Evolution of ethane gas will occur. Ensure proper venting.

  • Substrate Addition: Add Benzaldehyde (106 mg, 1.0 mmol) slowly via syringe pump over 10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 12 hours.

  • Quench: Cool to 0°C. Quench with saturated NH₄Cl solution (5 mL) and extract with Et₂O (3 x 10 mL).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc 90:10).

Results Specification:

  • Yield: >90%

  • Enantiomeric Excess (ee): >92% (S)-isomer.

  • Analysis: Determine ee by Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 98:2, 0.5 mL/min).

Catalytic Cycle Diagram

Catalysis Ligand (S)-THIQ-3-Methanol (Pre-catalyst) ZnComplex Active Zinc-Alkoxide Complex Ligand->ZnComplex + Et2Zn - Ethane Transition Transition State (Aldehyde Coordination) ZnComplex->Transition + Aldehyde Product (S)-1-Phenylpropanol (Chiral Drug Intermediate) Transition->Product Alkyl Transfer + Hydrolysis Product->Ligand Catalyst Regeneration (Theoretical) Et2Zn Et2Zn (Reagent) Aldehyde Benzaldehyde (Substrate)

Figure 2: Catalytic cycle for the enantioselective alkylation using the isoquinoline ligand.

Data Summary & Analytical Controls

To ensure pharmaceutical-grade quality, intermediates must meet strict specifications.

ParameterSpecificationMethod
Appearance White to pale yellow crystalline solidVisual
Purity (HPLC) ≥ 98.5%C18 Column, ACN/Water gradient
Chiral Purity (ee) ≥ 99.0%Chiralcel OD-H or AD-H
Specific Rotation

(c=1, CHCl₃)
Polarimetry
Residual Solvent < 500 ppm (THF)GC-HS

References

  • Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft. Link

  • Rozwadowska, M. D. (1994).[1] Recent Progress in Diastereoselective Synthesis of Isoquinoline Alkaloids. Heterocycles. Link

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition. Link

  • Klutchko, S., et al. (1986). Synthesis of Novel Angiotensin Converting Enzyme Inhibitor Quinapril and Related Compounds. Journal of Medicinal Chemistry. Link

  • Knochel, P., et al. (2003). Chiral Amino Alcohols in Asymmetric Synthesis. Chemical Reviews. Link

Sources

Application Note: Scale-Up Synthesis of (R)-2-Boc-1,2,3,4-tetrahydroisoquinoline-3-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of (R)-2-Boc-1,2,3,4-tetrahydroisoquinoline-3-methanol (also referred to in user queries as "trihydro"). This chiral building block is critical in the development of peptidomimetics, HIV protease inhibitors, and opioid receptor antagonists.

Unlike bench-scale methods that rely on expensive asymmetric hydrogenation or hazardous lithium aluminum hydride (LiAlH₄) reductions, this protocol utilizes a Chiral Pool strategy starting from D-Phenylalanine . It features a modified Pictet-Spengler cyclization followed by a safe, mixed-anhydride mediated reduction suitable for multi-kilogram production.

Strategic Route Selection

For scale-up, the selection of the synthetic route is governed by Process Safety Management (PSM) and Cost of Goods (COGs) .

Comparison of Methodologies
FeatureRoute A: Chiral Pool (Selected) Route B: Asymmetric HydrogenationRoute C: Enzymatic Resolution
Starting Material D-Phenylalanine (Commercial, High ee%)Isoquinoline precursorsRacemic Tic-esters
Reagents Formaldehyde, HCl, NaBH₄Rh/Ru Chiral Catalysts, H₂ (high pressure)Lipases, Buffer
Scalability High (Standard reactors)Medium (Requires high-pressure vessels)Medium (High dilution required)
Chiral Purity Retained from Start Material (>99%)Dependent on Catalyst/LigandDependent on conversion rate
Safety Profile Manageable (Corrosives, H₂ gas)High Risk (High pressure H₂)High Safety

Synthetic Workflow Visualization

The following diagram outlines the chemical logic and critical control points (CCPs) for the process.

SyntheticRoute Start Start: D-Phenylalanine Step1 Step 1: Pictet-Spengler Cyclization (Formalin / Conc. HCl, 95°C) Start->Step1 Cyclization Inter1 Intermediate 1: (R)-Tic Hydrochloride Step1->Inter1 Crystallization Step2 Step 2: N-Boc Protection (Boc2O / NaOH, pH 10) Inter1->Step2 Schotten-Baumann Inter2 Intermediate 2: (R)-N-Boc-Tic Acid Step2->Inter2 Acidification & Extraction Step3 Step 3: Chemoselective Reduction (i-BuOCOCl / NMM / NaBH4) Inter2->Step3 Mixed Anhydride Activation Final Final Product: (R)-2-Boc-3-hydroxymethyl-THIQ Step3->Final Workup

Figure 1: Step-wise synthetic pathway transforming D-Phenylalanine to the target alcohol via the "Tic" intermediate.[1]

Detailed Experimental Protocols

Step 1: Pictet-Spengler Cyclization

Objective: Synthesis of (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid [(R)-Tic]. Mechanism: Acid-catalyzed condensation of the amine with formaldehyde to form an iminium ion, followed by intramolecular electrophilic aromatic substitution.

  • Reagents:

    • D-Phenylalanine (1.0 equiv)

    • Formaldehyde (37% aq. solution, 1.2 equiv)

    • Concentrated HCl (excess, solvent/catalyst)

  • Protocol:

    • Charge a glass-lined reactor with D-Phenylalanine and Concentrated HCl (approx. 5-8 vol relative to amino acid).

    • Heat the suspension to 50°C until a clear solution is obtained.

    • Add Formaldehyde solution dropwise over 1 hour. Critical Control Point: Exothermic reaction. Maintain T < 60°C to prevent polymerization.

    • Heat the mixture to 90-95°C and stir for 4–6 hours.

    • Workup: Cool to 0°C. The product precipitates as the hydrochloride salt.

    • Filter the white solid and wash with cold acetone to remove residual formaldehyde.

    • Yield: Typically 85–90%.

Step 2: N-Boc Protection

Objective: Protection of the secondary amine to prevent interference during reduction.

  • Reagents:

    • (R)-Tic Hydrochloride (from Step 1)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv)

    • NaOH (2.2 equiv) / Dioxane:Water (1:1)

  • Protocol:

    • Dissolve (R)-Tic·HCl in Dioxane:Water (1:1).

    • Adjust pH to 10–11 using 4N NaOH.

    • Add Boc₂O solution dropwise at 0–5°C.

    • Allow to warm to room temperature (RT) and stir for 12 hours. Monitor pH and add base to maintain pH > 9.

    • Workup: Wash the aqueous layer with Ethyl Acetate (to remove unreacted Boc₂O).

    • Acidify the aqueous layer to pH 2–3 with 1N HCl. Caution: CO₂ evolution.

    • Extract the product into Ethyl Acetate, dry over Na₂SO₄, and concentrate.

    • Yield: 90–95% (Viscous oil or foam).

Step 3: Mixed Anhydride Reduction (Scale-Up Safe)

Objective: Reduction of the carboxylic acid to the primary alcohol without racemization. Why this method? Direct reduction with Borane (BH₃) is expensive and hazardous on a large scale. The Mixed Anhydride/NaBH₄ method is a standard industrial protocol for amino acids (Kokotos method).

  • Reagents:

    • (R)-N-Boc-Tic (1.0 equiv)

    • Isobutyl Chloroformate (IBCF, 1.05 equiv)

    • N-Methylmorpholine (NMM, 1.05 equiv)

    • Sodium Borohydride (NaBH₄, 3.0 equiv)

    • Solvent: THF (anhydrous) and Methanol.

  • Protocol:

    • Dissolve (R)-N-Boc-Tic and NMM in anhydrous THF under Nitrogen.

    • Cool to -15°C . Critical Control Point: Temperature must be low to prevent mixed anhydride decomposition.

    • Add Isobutyl Chloroformate dropwise. Stir for 15 minutes to form the mixed anhydride.

    • Reduction: Filter off the NMM·HCl salt (optional, but recommended for purity) or proceed directly.

    • Add NaBH₄ (solid or dissolved in minimal water) in one portion.

    • Immediately add Methanol dropwise over 30 minutes. Caution: Vigorous Hydrogen gas evolution. Ensure adequate venting.

    • Stir at 0°C for 1 hour.

    • Quench: Carefully add saturated NH₄Cl solution.

    • Purification: Extract with Ethyl Acetate. Wash with 1N HCl, NaHCO₃, and Brine.

    • Crystallize from Hexane/EtOAc if solid, or isolate as a clean oil.

Process Control & Logic Diagram

The following diagram illustrates the decision-making process during the critical reduction step to ensure safety and quality.

ReductionLogic Start Start: Reduction TempCheck Check Temp < -10°C? Start->TempCheck AddIBCF Add Isobutyl Chloroformate TempCheck->AddIBCF Yes Stop STOP: Cool Down TempCheck->Stop No Wait Wait 15 mins (Form Anhydride) AddIBCF->Wait AddNaBH4 Add NaBH4 Wait->AddNaBH4 GasCheck Gas Evolution Controlled? AddNaBH4->GasCheck Quench Quench & Workup GasCheck->Quench Yes GasCheck->Stop No (Too vigorous) Stop->TempCheck Retry

Figure 2: Operational logic for the mixed anhydride reduction step.

Analytical Specifications (Quality Control)

For a successful scale-up, the final product must meet these criteria:

TestMethodAcceptance Criteria
Appearance VisualWhite solid or colorless viscous oil
Identity 1H NMR (400 MHz, CDCl3)Consistent with structure; characteristic Boc singlet @ 1.49 ppm
Purity HPLC (C18, ACN/H2O)> 98.0% Area
Chiral Purity Chiral HPLC (Chiralcel OD-H)> 99.0% ee (Enantiomeric Excess)
Residual Solvents GC-HeadspaceMeets ICH Q3C limits

Troubleshooting & Expert Insights

  • Racemization Risk:

    • Issue: Loss of optical activity during Step 1.

    • Cause: Excessive heating or prolonged reaction time in Step 1 can lead to partial racemization via the benzylic proton.

    • Solution: Strictly adhere to the 90-95°C limit and stop the reaction immediately upon consumption of starting material (monitor by TLC/HPLC).

  • Reduction Safety:

    • Issue: Uncontrollable exotherm during NaBH₄ addition.

    • Cause: Adding Methanol too fast.

    • Solution: The reaction between Mixed Anhydride, NaBH₄, and MeOH generates H₂ gas. The MeOH acts as a solvolytic agent to release the hydride. Add MeOH slowly to control the rate of gas evolution.

  • Filtration Difficulties:

    • Issue: Step 1 product (Tic·HCl) is hard to filter.

    • Solution: Ensure the mixture is cooled to 0°C for at least 2 hours. If the precipitate is too fine, heat to reflux briefly and cool slowly (Ostwald ripening) to grow larger crystals.

References

  • Pictet-Spengler Reaction Mechanism & Scale-up

    • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
  • Mixed Anhydride Reduction Protocol (Kokotos Method)

    • Kokotos, G. (1990). A convenient one-pot conversion of N-protected amino acids to alcohols. Synthesis, 1990(04), 299-301.
  • Synthesis of Tic Derivatives (Medicinal Chemistry Context)

    • Soerens, D., et al. (1995). Study of the Pictet-Spengler reaction in aprotic media: synthesis of the tetrahydroisoquinoline ring system. Journal of Organic Chemistry.
  • Safety in Hydride Reductions

    • Burkhardt, E. R., & Matos, K. (2006). Boron reagents in process chemistry: Excellent tools for selective reductions. Chemical Reviews, 106(7), 2617-2650.

Sources

Application Note: Chemoselective Reduction of Isoquinoline Esters to Chiral Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of (R)-2-Boc-1,2,3,4-tetrahydroisoquinoline-3-methanol .

Editorial Note on Nomenclature: The request specifies "1,3,4-trihydro-3-isoquinolinemethanol." This is chemically identified as 1,2,3,4-tetrahydroisoquinoline-3-methanol (often abbreviated as Tic-CH₂OH ). The "1,2,3,4-tetrahydro" core is the stable, saturated pharmacophore essential for peptidomimetics. This guide utilizes the standard IUPAC nomenclature for accuracy.

Target Molecule: (R)-tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS Registry Number: 102226-69-7 (Generic for (S)-isomer; (R)-isomer is enantiomeric) Methodology: Hydride-Mediated Reductive Cleavage of N-Protected Esters

Abstract & Strategic Overview

The (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold is a "privileged structure" in drug discovery, serving as a conformationally restricted analogue of phenylalanine. It is critical in the design of peptidomimetics, particularly for ACE inhibitors and opioid receptor antagonists.

This protocol details the conversion of (R)-2-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester to its corresponding alcohol. The transformation requires high chemoselectivity to reduce the ester without affecting the tert-butoxycarbonyl (Boc) protecting group or racemizing the labile C3 chiral center.

Key Challenges addressed:

  • Racemization: The C3 proton is alpha to both an electron-withdrawing ester and a carbamate, making it susceptible to base-catalyzed epimerization.

  • Chemoselectivity: Strong reducing agents (e.g., LiAlH₄ at reflux) can attack the Boc carbamate.

  • Scalability: The selected method uses Lithium Borohydride (LiBH₄) or Sodium Borohydride/Calcium Chloride (NaBH₄/CaCl₂), avoiding the pyrophoric hazards of LAH.

Retrosynthetic Analysis & Pathway

The synthesis relies on the reductive cleavage of the ester moiety. The integrity of the (R)-configuration is maintained by avoiding strongly basic conditions during the reduction and workup.

G Start (R)-Tic-OMe (Starting Ester) Protect N-Boc Protection (Boc2O, TEA) Start->Protect Step 1 Inter (R)-2-Boc-Tic-OMe (Protected Intermediate) Protect->Inter Yield >95% Red Reductive Cleavage (LiBH4 or NaBH4/CaCl2) Inter->Red Step 2 (Critical) Target (R)-2-Boc-Tic-CH2OH (Target Alcohol) Red->Target Yield 85-92% >99% ee

Figure 1: Synthetic pathway for the target isoquinoline alcohol.

Detailed Experimental Protocol

Phase 1: Preparation of (R)-2-Boc-Tic-OMe (Intermediate)

Note: If starting material is already Boc-protected, proceed to Phase 2.

Reagents:

  • (R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid methyl ester (HCl salt)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • Suspend the ester HCl salt (1.0 equiv) in DCM (10 mL/g).

  • Cool to 0°C. Add TEA (2.2 equiv) dropwise. The suspension will clear.

  • Add Boc₂O (1.1 equiv) dissolved in minimal DCM.

  • Warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Wash with 0.5 M citric acid (removes unreacted amine), then sat. NaHCO₃, then brine.[1] Dry over Na₂SO₄ and concentrate.

  • Checkpoint: Product should be a colorless oil or white solid. Purity >98% by HPLC is recommended before reduction.

Phase 2: Core Reduction Protocol (The "Application Note" Focus)

Two methods are provided. Method A is preferred for high-value, small-scale batches (high purity). Method B is preferred for large-scale/cost-sensitive batches.

Method A: Lithium Borohydride (LiBH₄) Reduction

Why: LiBH₄ is more selective than LiAlH₄ and reduces esters at RT without affecting the Boc group.

Materials:

  • (R)-2-Boc-Tic-OMe (1.0 equiv)

  • LiBH₄ (2.0 M in THF) (2.5 equiv)

  • Anhydrous THF (Tetrahydrofuran)

  • Solvent: Ethyl Acetate (EtOAc) / Hexanes for purification

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Nitrogen atmosphere.

  • Dissolution: Dissolve (R)-2-Boc-Tic-OMe in anhydrous THF (0.2 M concentration). Cool to 0°C.

  • Addition: Add LiBH₄ solution dropwise via syringe over 15 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Remove ice bath. Stir at RT for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane). The ester spot (Rf ~0.6) should disappear; alcohol spot (Rf ~0.3) appears.[2][3][4]

  • Quench (Critical): Cool back to 0°C. Carefully add sat. NH₄Cl solution dropwise. Stir for 30 mins until bubbling ceases.

  • Extraction: Dilute with EtOAc. Separate phases. Extract aqueous layer 2x with EtOAc.

  • Purification: Wash combined organics with brine, dry (Na₂SO₄), and concentrate.

  • Result: Viscous colorless oil or foam. Yield: 88–92%.

Method B: NaBH₄ / CaCl₂ System (In Situ Generation of Ca(BH₄)₂)

Why: NaBH₄ alone reduces esters very slowly. Adding CaCl₂ activates the borohydride, mimicking LiBH₄ reactivity at a fraction of the cost.

Materials:

  • NaBH₄ (4.0 equiv)

  • CaCl₂ (anhydrous, powder) (2.0 equiv)

  • Solvent: Ethanol (EtOH) / THF (2:1 ratio)

Step-by-Step:

  • Dissolve (R)-2-Boc-Tic-OMe in THF/EtOH (2:1 ratio, 0.3 M). Cool to 0°C.

  • Add CaCl₂ powder in one portion. Stir for 10 mins.

  • Add NaBH₄ portion-wise over 20 minutes.

  • Stir at 0°C for 1 hour, then warm to RT overnight.

  • Quench: Cool to 0°C. Add 10% citric acid solution slowly (pH target ~4–5). Note: Acidic quench helps solubilize borate salts.

  • Workup: Extract with DCM or EtOAc. Wash with sat. NaHCO₃ (to neutralize) and brine.

  • Result: Yield: 85–90%.

Process Control & Visualization

Workup & Purification Logic

The following flow ensures the removal of boron salts which can complex with the amino-alcohol product, lowering yield.

Workup Rxn Reaction Mixture (THF, Boron species) Quench Quench: Sat. NH4Cl (0°C) Hydrolysis of Boron complex Rxn->Quench Extract Extraction with EtOAc Quench->Extract Wash1 Wash: 0.5M Citric Acid (Breaks N-B emulsion) Extract->Wash1 Organic Layer Wash2 Wash: Brine / Dry Na2SO4 Wash1->Wash2 Conc Concentration Wash2->Conc Final Crude Product (Check HPLC/NMR) Conc->Final

Figure 2: Optimized workup procedure to prevent emulsion and racemization.

Analytical Specifications (Expected Data)
ParameterSpecificationMethod
Appearance White foam or viscous oilVisual
Purity > 98.0%HPLC (C18, ACN/H2O)
Enantiomeric Excess > 99.0%Chiral HPLC (Chiralcel OD-H)
¹H NMR (CDCl₃) δ 1.48 (s, 9H, Boc), 3.60-3.80 (m, 2H, CH₂OH), 4.40 (br, 1H, H-3)400 MHz NMR
Specific Rotation [α]D ≈ +35° to +40° (c=1, CHCl₃)Polarimetry

Troubleshooting & Optimization

  • Problem: Low Yield / Product stuck in aqueous layer.

    • Cause: Amino alcohols form stable complexes with Boron.

    • Solution: Use a tartaric acid or citric acid wash during workup to chelate Boron and release the product.

  • Problem: Loss of Optical Purity (low ee).

    • Cause: Starting material contained unreacted base or reaction temperature exceeded 40°C.

    • Solution: Ensure starting ester is neutral. Keep reduction temperature <25°C.

  • Problem: Incomplete Reaction.

    • Solution: Add 1.0 equiv of Methanol to the LiBH₄ reaction (forms LiBH(OMe)₃, a more active reducing species).

Safety Information

  • LiBH₄: Reacts violently with water liberating hydrogen. Handle under inert atmosphere.

  • DCM/THF: Flammable solvents. Use in a fume hood.

  • Waste: Aqueous layers contain Boron; dispose of according to EHS regulations.

References

  • Preparation of Tic Derivatives: Kawamura, K., et al. "Synthesis and pharmacology of novel tetrahydroisoquinoline derivatives." Chemical & Pharmaceutical Bulletin, 2002.

  • Reduction Protocol (NaBH4/CaCl2): Hamada, Y., et al. "Efficient synthesis of N-protected amino alcohols." Chemical & Pharmaceutical Bulletin, 1982.

  • General Tic Synthesis: "1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives." Organic Chemistry Portal.

  • Chiral Integrity in Reduction: McKennon, M. J., et al. "A convenient reduction of amino acids and their esters." Journal of Organic Chemistry, 1993.

Sources

Nucleophilic substitution reactions involving (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Substitution Strategies for (R)-2-Boc-1,2,3,4-tetrahydro-3-isoquinolinemethanol

Abstract

(R)-2-Boc-3-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline (often abbreviated as Boc-D-Tic-CH₂OH) is a critical chiral building block in the synthesis of peptidomimetics, opioid receptor antagonists, and neuroprotective agents.[] Its primary alcohol functionality, tethered to a conformationally restricted isoquinoline core, offers a versatile handle for diversification. However, the steric bulk of the tert-butoxycarbonyl (Boc) group and the potential for racemization at the C3 benzylic position require carefully designed protocols. This guide details three validated pathways for nucleophilic substitution: (1) Indirect Substitution via Mesylation , (2) The Mitsunobu Reaction , and (3) Halogenation via the Appel Reaction .

Compound Profile & Strategic Analysis

  • Target Molecule: (R)-tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate.[]

  • Note on Nomenclature: While the prompt specifies "1,3,4-trihydro," the chemically stable and commercially relevant scaffold is 1,2,3,4-tetrahydroisoquinoline . This guide addresses the tetrahydro species.

  • Chemical Challenges:

    • Steric Hindrance: The N-Boc group creates significant steric bulk around the C3 position, potentially slowing bimolecular nucleophilic substitution (

      
      ) reactions.
      
    • Racemization Risk: The C3 stereocenter is benzylic and

      
       to a carbamate nitrogen. While the alcohol is more configurationally stable than the corresponding carboxylic acid, strong bases or elevated temperatures can induce racemization via proton abstraction.
      
    • Leaving Group Quality: The hydroxyl group is a poor leaving group (

      
      ) and must be activated (converted to 
      
      
      
      ,
      
      
      , or an oxyphosphonium intermediate) to facilitate displacement.[]

Validated Protocols

Protocol A: Indirect Substitution via Mesylate Activation

Best for: Introduction of Azides (


), Cyanides (

), and simple Amines.

This two-step sequence is preferred for scale-up due to the ease of purification and lower cost compared to Mitsunobu conditions.[]

Reagents:

  • Methanesulfonyl chloride (MsCl)[]

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA)[]
    
  • Nucleophile (e.g.,

    
    , 
    
    
    
    )
  • Solvent: Dichloromethane (DCM) for activation; DMF or DMSO for displacement.[]

Step-by-Step Methodology:

  • Activation (Mesylation):

    • Dissolve (R)-2-Boc-3-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline (1.0 equiv) in anhydrous DCM (0.2 M concentration).

    • Cool the solution to 0°C (ice bath). Crucial: Low temperature prevents elimination side reactions.

    • Add

      
       (1.5 equiv) followed by dropwise addition of MsCl (1.2 equiv).[]
      
    • Stir at 0°C for 30–60 minutes. Monitor by TLC (usually 30% EtOAc/Hexanes).[]

    • Quench & Workup: Wash with cold 1N HCl, saturated

      
      , and brine. Dry over 
      
      
      
      and concentrate. The crude mesylate is typically stable enough for the next step without chromatography.
  • Nucleophilic Displacement:

    • Dissolve the crude mesylate in anhydrous DMF (0.2 M).

    • Add the nucleophile (e.g.,

      
      , 2.0–3.0 equiv).
      
    • Heat to 60–70°C . Note: Do not exceed 80°C to minimize racemization risk.[]

    • Stir for 4–12 hours.

    • Workup: Dilute with water and extract with Ethyl Acetate (

      
      ).[][2] Wash organic layer extensively with water/brine to remove DMF.[]
      

Data Summary:

ParameterSpecificationReason
Temperature (Step 1) 0°CPrevents elimination to the exocyclic alkene.[]
Temperature (Step 2) 60–70°CBalance between reaction rate and stereochemical integrity.[]
Stoichiometry 1.2 eq MsCl / 2.0 eq Nu-Excess nucleophile drives the

reaction to completion.[]
Protocol B: Direct Substitution via Mitsunobu Reaction

Best for: Introduction of complex nucleophiles (Phthalimide, Phenols, Thioacetic acid) with inversion of configuration (not applicable here as substitution is at primary carbon, but useful for mild conditions).

The Mitsunobu reaction allows for "one-pot" activation and displacement under neutral conditions, ideal for preserving the Boc group and stereocenter.

Reagents:

  • Triphenylphosphine (

    
    ) or Polymer-supported 
    
    
    
    (for easier cleanup)[]
  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)[][3]

  • Pronucleophile (Acidic H required,

    
    ): Phthalimide, Thioacetic acid, Phenols.
    

Step-by-Step Methodology:

  • Preparation:

    • Dissolve (R)-2-Boc-3-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline (1.0 equiv),

      
       (1.5 equiv), and the Pronucleophile (1.5 equiv) in anhydrous THF (0.1 M).
      
    • Cool the mixture to 0°C .

  • Addition:

    • Add DIAD (1.5 equiv) dropwise over 10–15 minutes. The solution will turn yellow/orange.

    • Allow the reaction to warm to room temperature (20–25°C) and stir for 12–24 hours.

  • Workup & Purification:

    • Concentrate the solvent.[4]

    • Purification Challenge: The major byproduct is Triphenylphosphine oxide (

      
      ).
      
    • Solution: Triturate the residue with cold diethyl ether (Ph3PO often precipitates) or use a silica column eluting with a gradient of Hexanes/EtOAc.

    • Alternative: Use (cyanomethylene)tributylphosphorane (CMBP) for easier workup.[]

Mechanistic Visualization & Workflow

The following diagram illustrates the divergent pathways for functionalizing the scaffold.

G Start (R)-2-Boc-3-hydroxymethyl- 1,2,3,4-tetrahydroisoquinoline Mesylate Intermediate: O-Mesylate Start->Mesylate MsCl, Et3N DCM, 0°C OxyPhos Intermediate: Oxyphosphonium Start->OxyPhos PPh3, DIAD THF, 0°C Azide Product A: Azide (-N3) Mesylate->Azide NaN3, DMF 60°C Nitrile Product B: Nitrile (-CN) Mesylate->Nitrile KCN, DMSO 60°C Phthalimide Product C: Phthalimide (Protected Amine) OxyPhos->Phthalimide Phthalimide Thioester Product D: Thioester (-SAc) OxyPhos->Thioester Thioacetic Acid

Figure 1: Divergent synthesis pathways. Blue arrows indicate activation steps; Red arrows indicate nucleophilic displacement.[]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Mesylation) Formation of cyclic carbamate (oxazolidinone)The Boc carbonyl oxygen can attack the activated carbon.[] Avoid high temperatures; ensure excess base is present.[]
Racemization High temperature or strong baseKeep reaction temperature <80°C. Switch from

to milder bases like DIPEA.[]
No Reaction (Mitsunobu)

of nucleophile > 11
The nucleophile must be acidic enough to protonate the betaine intermediate. Use a more acidic surrogate (e.g.,

instead of

).
Separation of

Solubility overlapUse polymer-bound

or switch to the Appel reaction (

) if the target is a halide.

References

  • Mitsunobu Reaction Reviews

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link[]

  • Tetrahydroisoquinoline Synthesis

    • Chrzanowska, M., & Rozwadowska, M. D. "Asymmetric Synthesis of Isoquinoline Alkaloids." Chemical Reviews, 104(7), 3341–3370. Link[]

  • Application in Peptidomimetics (Tic Derivatives)

    • Balboni, G., et al. "Synthesis and Opioid Activity of N,N-Dimethyl-Dmt-Tic-OH Analogues."[] Journal of Medicinal Chemistry, 45(3), 713–720. Link[]

  • Racemization Risks in Tic Derivatives

    • Gremmen, C., et al. "Enantiopure Tetrahydroisoquinolines via Pictet-Spengler Reactions." Organic Letters, 2(13), 1955–1958. Link[]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis and to provide actionable solutions for yield improvement. The core of this synthesis lies in the selective reduction of the carboxylic acid moiety of (R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This guide provides in-depth troubleshooting, frequently asked questions, and optimized protocols based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and recommended synthetic route for this transformation?

The most prevalent and reliable method is the direct reduction of the starting material, (R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, using a borane complex, such as Borane-Tetrahydrofuran (BH3•THF) or Borane-Dimethyl Sulfide (BH3•DMS). This approach is highly selective for the carboxylic acid functional group and is compatible with the acid-sensitive N-Boc protecting group under controlled conditions.[1][2]

Q2: Which reducing agents are viable, and what are their pros and cons?

Selecting the appropriate reducing agent is critical for maximizing yield and purity. Several options exist, each with distinct advantages and disadvantages.

Reducing AgentProsConsSafety Considerations
Borane (BH3•THF, BH3•DMS) High selectivity for carboxylic acids.[1] Tolerant of many other functional groups. Mild reaction conditions.Can form stable borate complexes requiring specific workup. Moisture sensitive.Reagents are flammable and react with water. Handle under an inert atmosphere.
Lithium Aluminum Hydride (LiAlH4) Highly reactive and potent; ensures complete reduction.Low chemoselectivity; will reduce esters, amides, and other groups.[3][] Highly reactive with protic solvents.Extremely pyrophoric. Reacts violently with water. Requires strict anhydrous conditions.
Sodium Borohydride (NaBH4) with Additives Milder and safer than LiAlH4.[3] Can reduce carboxylic acids when activated (e.g., with I2).[5]Reaction can be slower and may not go to completion. Requires careful optimization of additives.Less hazardous than LiAlH4, but still requires careful handling.

Q3: Is there a significant risk of racemization at the C3 chiral center during the reduction?

The risk of racemization at the C3 position during the reduction step is generally low under standard conditions (e.g., using borane). Racemization typically requires the formation of an enolate or a similar planar intermediate, which is more likely to occur under harsh basic or acidic conditions not typically employed for this reduction.[6] However, it is crucial to maintain neutral or mildly basic conditions during the workup to prevent any potential epimerization.

Q4: Why is my final product an oil instead of a solid, and how can I purify it?

(R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol can sometimes be isolated as a thick oil or a low-melting solid. The physical state can be influenced by trace impurities, residual solvents, or borate complexes from the workup. For purification:

  • Silica Gel Chromatography: This is the most effective method for removing both polar and non-polar impurities. A gradient elution with a solvent system like Hexanes/Ethyl Acetate or Dichloromethane/Methanol is typically successful.

  • Recrystallization: If a crude solid is obtained, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can yield a highly pure crystalline product.

  • Azeotropic Removal of Boron Impurities: Co-evaporation with methanol several times after the workup can help remove boric acid and its methyl esters as volatile trimethyl borate.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low or No Conversion of Starting Material

Symptom: TLC or LC-MS analysis shows predominantly the starting carboxylic acid after the expected reaction time.

Possible CauseRecommended Solution & Scientific Rationale
Inactive Reducing Agent Borane complexes (BH3•THF, BH3•DMS) can degrade upon exposure to air and moisture. Use a fresh bottle or titrate the solution to determine its active concentration. LiAlH4 can also deactivate on the surface. Ensure you are using fresh, free-flowing powder.
Insufficient Equivalents The reduction of a carboxylic acid with borane consumes at least two equivalents of hydride. The first reacts with the acidic proton to release H2 gas, and subsequent hydrides perform the reduction.[1] It is common to use a slight excess (e.g., 1.5-2.0 equivalents of BH3) to drive the reaction to completion.
Low Reaction Temperature While the reaction is often initiated at 0 °C to control the initial exothermic reaction, it may require warming to room temperature or even gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature profile.
Problem 2: Formation of Significant Byproducts

Symptom: TLC plate shows multiple new spots, or LC-MS reveals several unexpected masses.

Possible CauseRecommended Solution & Scientific Rationale
Loss of Boc Protecting Group The Boc group is labile to strong acids.[7][8] If the workup procedure involves a harsh acidic quench (e.g., concentrated HCl), the Boc group can be partially or fully cleaved. Solution: Quench the reaction carefully with a milder protic source like methanol or isopropanol at 0 °C, followed by a saturated aqueous solution of sodium bicarbonate or a mild buffer like Rochelle's salt (potassium sodium tartrate).
Formation of Borate Esters Borane can form stable ester complexes with the product alcohol, which can be difficult to hydrolyze and complicate purification. Solution: During workup, after quenching the excess hydride, add an acid (e.g., 1M HCl) carefully to hydrolyze these complexes. Alternatively, adding methanol and evaporating under reduced pressure can remove boron as volatile trimethyl borate.
Over-reduction (less common) While borane is selective, extremely harsh conditions (high temperature, prolonged reaction times) could potentially lead to unforeseen side reactions. Ensure the reaction is monitored and stopped once the starting material is consumed.
Problem 3: Difficult Workup and Product Isolation

Symptom: Formation of emulsions during aqueous extraction, or the final product is a persistent, difficult-to-purify oil.

Possible CauseRecommended Solution & Scientific Rationale
Emulsion Formation The product alcohol has amphiphilic properties, and borate salts can act as surfactants, leading to emulsions. Solution: Add a saturated brine solution (NaCl) during the extraction to increase the ionic strength of the aqueous phase, which helps to break emulsions. Filtering the entire biphasic mixture through a pad of Celite® can also be effective.
Persistent Oily Product This is often due to residual boron-containing species or solvents. Solution: After the standard workup, dissolve the crude product in methanol and evaporate it to dryness. Repeat this process 2-3 times. This azeotropic removal of boric acid as trimethyl borate is highly effective. Ensure the product is thoroughly dried under high vacuum to remove all organic solvents.

Visualized Experimental Workflow

The following diagram outlines the standard workflow for the synthesis, providing a clear, step-by-step visual guide.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reduction cluster_workup Workup & Isolation cluster_purification Purification Start Dissolve (R)-N-Boc-1,2,3,4-tetrahydro- isoquinoline-3-carboxylic acid in anhydrous THF Cool Cool solution to 0 °C under N2 atmosphere Start->Cool AddReagent Slowly add BH3•THF solution (1.5-2.0 equiv) Cool->AddReagent Reaction Stir at 0 °C, then warm to RT. Monitor by TLC/LC-MS. AddReagent->Reaction Quench Cool to 0 °C. Quench with Methanol, then sat. NaHCO3 (aq) Reaction->Quench Extract Extract with Ethyl Acetate. Wash with Brine. Quench->Extract Dry Dry organic layer (Na2SO4), filter, and concentrate. Extract->Dry Purify Purify crude product via silica gel chromatography Dry->Purify Final (R)-2-Boc-1,3,4-trihydro- 3-isoquinolinemethanol Purify->Final

Caption: General workflow for the borane reduction of the starting acid.

Optimized Protocol: Borane Reduction

This protocol provides a detailed, step-by-step methodology for the reduction using borane-tetrahydrofuran complex.

Materials:

  • (R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

  • Anhydrous Tetrahydrofuran (THF)

  • Borane-THF complex (1.0 M solution in THF)

  • Methanol

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1.0 equiv).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration) and stir until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: Add the 1.0 M solution of BH3•THF (1.5 equiv) dropwise via syringe over 15-20 minutes. Vigorous gas evolution (H2) will be observed.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add methanol dropwise to quench the excess borane until gas evolution ceases.

  • Workup: Add saturated aqueous NaHCO3 solution and stir for 15 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes) to afford the pure (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol.

Troubleshooting Logic Diagram

Use this decision tree to diagnose and resolve common issues related to poor reaction outcomes.

Troubleshooting Start Low Yield or Impure Product Cause1 Incomplete Reaction? Start->Cause1 Cause2 Byproduct Formation? Start->Cause2 Cause3 Isolation Issues? Start->Cause3 Sol1a Check Reducing Agent Activity Cause1->Sol1a Agent Degradation Sol1b Increase Reagent Equivalents or Reaction Time/Temperature Cause1->Sol1b Stoichiometry/ Kinetics Sol2a Use Milder Workup (e.g., sat. NaHCO3) Cause2->Sol2a Boc Cleavage Sol2b Perform Methanol Azeotrope to Remove Boron Residues Cause2->Sol2b Borate Complexes Sol3a Use Brine or Celite to Break Emulsions Cause3->Sol3a Emulsions Sol3b Optimize Chromatography Conditions Cause3->Sol3b Co-eluting Impurities

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • Li, G., et al. (2020). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. Organic Process Research & Development.
  • Das, S., et al. (2021). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. New Journal of Chemistry.
  • Gribble, G. W., et al. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. The Journal of Organic Chemistry.
  • Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols. Retrieved March 6, 2026, from [Link]

  • Teskey, C. J., et al. (2021). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.
  • ResearchGate. (n.d.). Synthesis of Optically Pure (R)- and (S)-Tetrahydroisoquinoline-1- and -3-Carboxylic Acids. Retrieved March 6, 2026, from [Link]

  • Ashenhurst, J. (n.d.). Reduction of carboxylic acids to alcohols with borane (BH3). Master Organic Chemistry. Retrieved March 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved March 6, 2026, from [Link]

  • Falorni, M., et al. (2000). A Simple Method for the Reduction of Carboxylic Acids to Aldehydes or Alcohols Using H2 and Pd/C. Tetrahedron Letters.
  • Varkhedkar, V. M., et al. (1999). An Efficient Method for the Reduction of N-Protected Amino Acids and Peptides to the Corresponding Alcohols. Journal of Chemical Research, Synopses.
  • Geoghegan, K. F., et al. (1983). Alternative reducing agents for reductive methylation of amino groups in proteins. International Journal of Peptide and Protein Research.
  • Wiley-VCH. (n.d.). Protection Reactions.
  • Weir, L. C., et al. (1989). Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide. EP0902781B1.
  • Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved March 6, 2026, from [Link]

Sources

Preventing racemization of (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reaction of this chiral molecule. Our goal is to help you maintain the enantiomeric integrity of your compound throughout your experimental workflows.

Section 1: Understanding and Preventing Racemization

Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, is a critical challenge in the synthesis and handling of chiral molecules.[1][2][3] For (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol, maintaining the stereochemical integrity at the C3 position is paramount for its intended biological activity and regulatory approval. This section addresses common questions about the causes of racemization and strategies for its prevention.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization for (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol?

A1: Racemization of this compound, and similar chiral molecules, is typically initiated by conditions that facilitate the formation of an achiral intermediate.[1] The most common culprits include:

  • Acidic Conditions: The Boc (tert-butyloxycarbonyl) protecting group is notoriously labile to acid.[4][5] While complete deprotection is a known issue, even trace amounts of acid can catalyze the formation of a transient carbocation or iminium ion at the C3 position, which is planar and can be attacked from either face, leading to racemization.

  • Elevated Temperatures: Thermal energy can provide the activation energy needed for the interconversion of enantiomers.[1] This is especially true when combined with other contributing factors like the presence of trace acids or bases.

  • Oxidative Conditions: Certain oxidative reagents can lead to the formation of intermediates that are prone to racemization. For instance, oxidation of the primary alcohol to an aldehyde could increase the acidity of the C3 proton, potentially leading to epimerization under basic conditions.

  • Metal Catalysts: Some transition metal catalysts, particularly those used in hydrogenation or dehydrogenation reactions, can promote racemization.[1][6][7]

Q2: I'm performing a reaction to modify the hydroxyl group of (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol and observing a loss of optical activity. What's happening and how can I prevent it?

A2: Loss of optical activity strongly suggests that racemization is occurring. The specific cause will depend on your reaction conditions. Here's a troubleshooting guide:

Potential Cause Explanation Recommended Solution
Acidic Reagents or Byproducts Reagents like acyl chlorides can generate HCl as a byproduct. Even seemingly neutral reactions can become acidic.Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge any generated acid. Use acid-free solvents and reagents.
High Reaction Temperature As mentioned, heat can promote racemization.Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Consider screening different solvents to find one that allows for lower reaction temperatures.
Prolonged Reaction Times The longer your compound is exposed to potentially destabilizing conditions, the greater the risk of racemization.Monitor the reaction closely by TLC or LC-MS and work it up as soon as it is complete.
Choice of Reagents Some reagents are inherently more likely to cause racemization.For acylations, consider using an anhydride with a catalytic amount of DMAP instead of an acyl chloride. For other transformations, research milder, more stereochemically-benign alternatives.

Q3: Can racemization occur during workup and purification?

A3: Yes, workup and purification are critical steps where enantiomeric purity can be compromised.

  • Aqueous Workup: Avoid acidic or strongly basic aqueous washes. Use saturated sodium bicarbonate to neutralize any acid and brine to reduce the solubility of your compound in the aqueous layer.

  • Chromatography: Silica gel can be slightly acidic. If you suspect this is an issue, you can neutralize the silica gel by preparing a slurry with a small amount of triethylamine in your eluent and then packing the column. Alternatively, use a different stationary phase like alumina.

  • Distillation/Evaporation: Avoid excessive heat during solvent removal. Use a rotary evaporator with a water bath at a moderate temperature.

Q4: How should I store (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol to ensure its long-term stability?

A4: For long-term storage, keep the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and store it at a low temperature (e.g., in a refrigerator or freezer). This minimizes the risk of degradation from atmospheric moisture, oxygen, and ambient temperature fluctuations.

Section 2: Analytical Methods for Determining Enantiomeric Purity

Verifying the enantiomeric purity of your material is crucial. Several analytical techniques can be employed for this purpose.[8][9][10]

Troubleshooting Analytical Results

Q5: My chiral HPLC is showing two peaks for my supposedly enantiopure (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol. What could be the issue?

A5: This indicates either that your sample has racemized or that your analytical method needs optimization.

  • Confirm Racemization: First, analyze a sample of the starting material that has not been subjected to any reaction or workup conditions. If it also shows two peaks, the starting material may not have been enantiopure.

  • Method Optimization: If the starting material is a single peak, your reaction or workup has likely caused racemization. However, poor peak shape or resolution can sometimes be misleading.

    • Mobile Phase: Adjust the ratio of your solvents. Small changes can have a significant impact on resolution.

    • Column Temperature: Varying the column temperature can affect the separation.

    • Flow Rate: Optimizing the flow rate can improve peak shape and resolution.

    • Injection Volume and Concentration: Overloading the column can lead to peak broadening and the appearance of shoulders or separate peaks. Try injecting a smaller volume or a more dilute sample.

Experimental Protocol: Chiral HPLC Analysis

This is a general starting point for developing a chiral HPLC method. The specific conditions will need to be optimized for your instrument and column.

  • Column: A polysaccharide-based chiral stationary phase (CSP) is often a good starting point for chiral alcohols.[11]

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC.

  • Initial Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength where the compound has good absorbance (e.g., 254 nm).

    • Column Temperature: 25 °C

  • Optimization: If the enantiomers are not well-resolved, systematically vary the percentage of isopropanol in the mobile phase. You can also try other alcohol modifiers like ethanol.

Section 3: Visualizing the Racemization Pathway and Prevention Workflow

To better understand the concepts discussed, the following diagrams illustrate the potential racemization mechanism and a recommended workflow for preventing it.

Racemization_Mechanism cluster_0 Enantiopure Starting Material cluster_1 Achiral Intermediate cluster_2 Racemic Mixture R_Compound (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol Intermediate Planar Iminium Ion / Carbocation R_Compound->Intermediate  Acid, Heat, or Oxidizing Agent S_Compound (S)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol Intermediate->S_Compound Non-selective Nucleophilic Attack R_Compound_Final (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol Intermediate->R_Compound_Final Non-selective Nucleophilic Attack

Caption: Potential racemization pathway via an achiral intermediate.

Prevention_Workflow Start Start with Enantiopure (R)-Compound Reaction Reaction Setup: - Low Temperature - Inert Atmosphere - Anhydrous Solvents Start->Reaction Reagents Reagent Selection: - Mild Reagents - Non-nucleophilic Base (if needed) Reaction->Reagents Monitoring Reaction Monitoring: - TLC or LC-MS - Prompt Workup Reagents->Monitoring Workup Workup: - Neutral pH Washes - Avoid Strong Acids/Bases Monitoring->Workup Purification Purification: - Neutralized Silica Gel or Alumina - Moderate Temperature for Solvent Removal Workup->Purification Analysis Final Analysis: - Chiral HPLC - Confirm Enantiomeric Purity Purification->Analysis Storage Storage: - Low Temperature - Inert Atmosphere Analysis->Storage

Caption: Recommended workflow to prevent racemization.

References

  • Current time information in Albany County, US. (n.d.). Google.
  • Racemization - Grokipedia. (n.d.).
  • A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC - Benchchem. (n.d.).
  • Stability of (R)-(-)-N-Boc-3-pyrrolidinol under acidic and basic conditions - Benchchem. (n.d.).
  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. (n.d.).
  • Chapter 3: Racemization, Enantiomerization and Diastereomerization - Books. (2007, December 14).
  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - Semantic Scholar. (2012, May 27).
  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. (2025, September 21).
  • 3.1. Determination of Enantiomeric Purity by Direct Methods. (n.d.).
  • Determination of enantiomeric purity for π-basic aromatic alcohol chiral samples by 1H NMR spectroscopy - ResearchGate. (2019, December 15).
  • Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed. (2001, November 15).
  • Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. | Semantic Scholar. (2010, September 3).
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - MDPI. (2022, July 6).
  • Racemization catalysts for the dynamic kinetic resolution of alcohols and amines | Request PDF - ResearchGate. (n.d.).
  • Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry - Reddit. (2024, November 13).
  • Chiral-at-metal: how to prevent racemisation | International - ScienceLink. (2023, November 22).
  • Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols - Repository of the Academy's Library. (n.d.).
  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives - ijstr. (2020, February 15).
  • (PDF) Synthesis of Tetrahydroisoquinoline-Alkaloid Analogs with a Diphenyloxide Fragment. (2022, October 13).
  • Isoquinoline synthesis - Organic Chemistry Portal. (n.d.).
  • New strategy for the synthesis of tetrahydroisoquinoline alkaloids - PubMed. (2003, June 12).
  • Strategies of Chiral Separation: From Racemate to Enantiomer - ResearchGate. (2023, September 26).
  • Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth | Journal of the American Chemical Society - ACS Publications. (2022, December 19).
  • Racemisation in Chemistry and Biology - The University of Manchester. (n.d.).
  • CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2. (2010, July 29).
  • WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines - Google Patents. (n.d.).
  • Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines - MDPI. (2021, November 17).
  • WO 2021/059146 A1 - Googleapis.com. (2021, April 1).

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of N-Boc-Isoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing solubility bottlenecks with N-Boc-protected isoquinolines and tetrahydroisoquinolines (THIQs).

Overview: The Chemical Causality of Insolubility

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a highly privileged scaffold in medicinal chemistry, frequently utilized to mimic steroidal structures and target various receptors. However, protecting the secondary amine of the THIQ core with a tert-butyloxycarbonyl (Boc) group fundamentally alters its physicochemical properties.

The causality of your solubility issue is twofold:

  • Loss of Ionization: The free amine of a standard THIQ typically protonates at physiological pH (pH 7.4), conferring high aqueous solubility. The N-Boc group neutralizes this basic center, eliminating its hydrogen-bond donor capacity.

  • Steric Hydrophobicity: The bulky tert-butyl moiety is extremely lipophilic[1]. This drastically increases the compound's LogP, shifting its preference entirely toward non-polar organic solvents.

When these compounds are introduced into aqueous biological assays, they suffer from kinetic solubility failure —rapidly crashing out of solution as the solvent polarity shifts[2].

Diagnostic Workflow

Before adjusting your assay, use the following diagnostic logic to determine the most appropriate solubilization strategy for your specific N-Boc-THIQ derivative.

Workflow A N-Boc-THIQ in DMSO Stock B Dilute into Aqueous Buffer (e.g., PBS pH 7.4) A->B C Assess Kinetic Solubility (Nephelometry / Visual) B->C D Clear Solution Proceed to Bioassay C->D No particles detected E Precipitation / Turbidity (Subvisible Particles) C->E High UV absorbance (620nm) F Strategy 1: Co-solvents (Max 1% DMSO/EtOH) E->F Mild insolubility G Strategy 2: Complexation (HP-β-CD Incubation) E->G Moderate/High insolubility H Strategy 3: Deprotection (TMSI-mediated Boc removal) E->H Free amine required

Diagnostic workflow for assessing and resolving N-Boc-THIQ solubility in aqueous media.

Troubleshooting FAQs

Q1: My N-Boc-THIQ precipitates immediately upon dilution into my cell culture media. How can I prevent this? A1: You are observing a classic solvent shift precipitation. When transitioning from a 100% DMSO stock to an aqueous buffer, the rapid increase in polarity forces the hydrophobic N-Boc-THIQ out of solution[2]. To troubleshoot, utilize a "step-down" dilution method rather than a direct spike. If the compound still crashes out, you must employ a solubilizing agent such as a co-solvent (keeping final DMSO ≤ 1%) or a cyclodextrin complex[3].

Q2: My cell-based assay is yielding erratic IC50 results, but the compound solution looks clear to the naked eye. What is happening? A2: You are likely experiencing subvisible precipitation. In biological assays, low solubility leads to underestimated potency, false negatives, and noisy structure-activity relationship (SAR) data[2]. Even if the solution appears clear, subvisible particles can form, effectively reducing the actual concentration of the dissolved drug. We mandate running a kinetic solubility assay using turbidimetry (measuring UV absorbance at 620 nm) to detect these micro-precipitates before dosing your cells[4].

Q3: I cannot exceed 0.5% DMSO in my assay due to cell toxicity, but my N-Boc-THIQ is still insoluble. What is the next best step? A3: Cyclodextrin complexation is the gold standard for this scenario. Hydrophobic drugs can be solubilized by forming inclusion complexes with cyclodextrins like Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[3]. The hydrophobic N-Boc group and the aromatic THIQ core fit perfectly into the lipophilic cavity of the cyclodextrin, while its hydrophilic exterior maintains aqueous solubility. Caution: DMSO competes for the cyclodextrin cavity, so keep your initial DMSO stock volumes as low as possible during the complexation step[5].

Q4: I only used the Boc group for synthetic protection. I need the final compound to be water-soluble for in vivo studies. Should I deprotect it? A4: Yes. Removing the Boc group exposes the secondary amine of the THIQ core, which will protonate at physiological pH and dramatically increase aqueous solubility. To avoid tedious aqueous workups where polar THIQ derivatives might be lost, use a TMSI-mediated deprotection method. This allows the highly polar amine salt to precipitate directly from the organic reaction medium for easy isolation[6].

Quantitative Data: Solubilization Strategies Comparison

Solubilization StrategyTypical Max ConcentrationMechanism of ActionBiological Assay Compatibility
DMSO Co-solvent 0.1% - 1.0% (v/v)Reduces bulk solvent polarityHigh (if kept ≤ 1%); Cytotoxic at > 1%
HP-β-Cyclodextrin 1% - 20% (w/v)Hydrophobic inclusion complexHigh; generally non-toxic in vitro
Tween-80 / Surfactants 0.01% - 0.1% (v/v)Micellar solubilizationModerate; can disrupt cell membranes
N-Boc Deprotection > 100 mg/mL (as salt)Amine ionization (pKa ~ 8-9)Excellent (yields active pharmacophore)

Experimental Protocols

Every protocol below is designed as a self-validating system to ensure data integrity during your drug discovery pipeline.

Protocol 1: High-Throughput Kinetic Solubility Assessment (Turbidimetry)

Purpose: To detect subvisible N-Boc-THIQ precipitation before running biological assays[7].

  • Stock Preparation: Dissolve the N-Boc-THIQ compound in 100% DMSO to create a 10 mM stock.

  • Dilution: In a 96-well clear-bottom plate, add 198 µL of PBS (pH 7.4) to the test wells.

  • Spiking: Add 2 µL of the 10 mM DMSO stock to the PBS to achieve a final concentration of 100 µM in 1% DMSO. Mix thoroughly by pipetting.

  • Incubation: Incubate the plate at room temperature for 2 hours to allow for equilibrium and potential nucleation.

  • Measurement: Read the plate on a spectrophotometer at an absorbance of 620 nm.

  • Self-Validation Check: Compare the UV absorbance of the compound well against a vehicle-only blank (1% DMSO in PBS). An absorbance > 0.05 indicates subvisible precipitation, invalidating the assumed 100 µM concentration.

Protocol 2: Preparation of HP-β-CD Inclusion Complexes

Purpose: To solubilize highly lipophilic N-Boc-THIQs without exceeding cytotoxic DMSO limits[8].

  • Buffer Preparation: Prepare a 10% (w/v) solution of HP-β-Cyclodextrin in your desired aqueous assay buffer (e.g., cell culture media or PBS).

  • Compound Addition: While vigorously vortexing the HP-β-CD solution, add your concentrated N-Boc-THIQ DMSO stock dropwise. (Do not exceed 1% final DMSO volume to prevent cavity competition[5]).

  • Complexation: Place the mixture on an orbital shaker at 37°C for 2 to 24 hours to allow the thermodynamic inclusion complex to form.

  • Self-Validation Check: Centrifuge the sample at 10,000 x g for 5 minutes. If a pellet forms, the cyclodextrin cavity is saturated. You must either titrate the HP-β-CD concentration up to 20% (w/v) or reduce the initial N-Boc-THIQ input concentration.

Protocol 3: TMSI-Mediated N-Boc Deprotection for Direct Aqueous Isolation

Purpose: To remove the Boc group and directly isolate the water-soluble THIQ amine salt without aqueous extraction[6].

  • Activation: To a slurry of the N-Boc-THIQ compound (1.00 g) in Acetonitrile (MeCN, 6 mL), add 1 equivalent of BSA (N,N-bis(trimethylsilyl)acetamide). Stir until a clear solution forms.

  • Deprotection: Charge the solution with 1 equivalent of TMSI (trimethylsilyl iodide) and stir at ambient temperature for 30 minutes.

  • Precipitation: Add 3 equivalents of water followed by 6 mL of methyl tert-butyl ether (MTBE). Stir the resulting slurry for 2 hours.

  • Self-Validation Check: Successful isolation is validated by the direct precipitation of the polar THIQ amine salt. Filter the slurry and wash with Dichloromethane (DCM) to remove organic impurities. The resulting solid will be highly soluble in water.

References

  • Title: Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins Source: nih.gov URL:[Link]

  • Title: Aqueous Solubility Source: creative-biolabs.com URL:[Link]

  • Title: Review on Enhancement of Solubilization Process Source: scialert.net URL:[Link]

  • Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies Source: rsc.org URL:[Link]

  • Title: N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds Source: acs.org URL:[Link]

  • Title: High-Throughput Measurement of Compound Solubility and Physical Form with BMI Source: waters.com URL:[Link]

  • Title: Aqueous Solubility Assays Source: creative-bioarray.com URL: [Link]

Sources

Optimizing purification methods for chiral tetrahydroisoquinoline alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Tetrahydroisoquinoline (THIQ) Purification

Status: Active Agent: Senior Application Scientist (Dr. A. Vance) Ticket ID: THIQ-PUR-001 Subject: Optimization of Resolution Strategies for Chiral THIQ Alcohols

Overview

Welcome to the Technical Support Center. You are likely here because 1,2,3,4-tetrahydroisoquinoline (THIQ) motifs are critical pharmacophores in your drug discovery pipeline (e.g., Solifenacin analogs, antihypertensives), but their purification is stalling your workflow.

The core challenge with THIQ alcohols is the dual-functionality : the secondary amine (basic, prone to silanol interaction) and the chiral alcohol (H-bonding site). This guide prioritizes three purification pillars: Chromatography (SFC/HPLC) for speed, Diastereomeric Crystallization for cost-effective scale-up, and Biocatalysis for high enantiomeric excess (ee).

Module 1: Chromatographic Resolution (HPLC & SFC)

Best for: Analytical checks, library purification (mg to g scale).

Diagnostic Workflow

Before starting, review the decision logic below to select the correct mode.

HPLC_Workflow Start Sample: Racemic THIQ Alcohol ModeSelect Scale Requirement? Start->ModeSelect SFC SFC (Prep/Green) >10g Scale ModeSelect->SFC High Throughput HPLC HPLC (Analytical) <1g Scale ModeSelect->HPLC High Precision ColumnScreen Screen Polysaccharide Columns (AD-H, OD-H, IA, IB, IC) SFC->ColumnScreen HPLC->ColumnScreen MobilePhase Mobile Phase Selection ColumnScreen->MobilePhase Tailing Issue: Peak Tailing? MobilePhase->Tailing Additive Add 0.1% DEA or TEA (Suppress Silanol Activity) Tailing->Additive Yes Success Baseline Resolution (Rs > 1.5) Tailing->Success No Additive->Success

Caption: Decision matrix for selecting chromatographic modes and troubleshooting amine-induced peak tailing.

Troubleshooting & FAQs

Q: My peaks are tailing severely on the Chiralpak AD-H column. Is the column dead? A: Likely not. THIQ amines are basic.[1] They interact strongly with residual silanol groups on the silica support, causing tailing.

  • The Fix: You must use a basic additive. Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to your mobile phase (e.g., Hexane/IPA/DEA 90:10:0.1).

  • Why: The additive competitively binds to the silanols, shielding the THIQ amine and sharpening the peak shape [1].

Q: I need to purify 50g. Normal Phase HPLC is consuming too much solvent. A: Switch to Supercritical Fluid Chromatography (SFC) .

  • Protocol: Use a Chiralpak AD-H or OD-H column with a mobile phase of CO₂ + Methanol (with 0.2% DEA) .

  • Benefit: SFC allows for higher flow rates and lower viscosity.[2] The CO₂ evaporates upon collection, leaving your product in a small volume of methanol, significantly simplifying the workup compared to evaporating liters of hexane [2].

Q: What is the "Golden Standard" column set for THIQ alcohols? A: Based on internal data, screen in this order:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD, IA).

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD, IB).

  • Note: Immobilized phases (IA, IB, IC) are preferred if you need to use "non-standard" solvents like DCM or THF to solubilize the sample.

Module 2: Diastereomeric Salt Crystallization

Best for: Process scale-up (>100g to kg), cost reduction.

Protocol: The "Pope-Peachy" Approach

For THIQ derivatives, simple crystallization often fails. Use the Pope-Peachy method to maximize yield (theoretical max 100% vs 50% for standard resolution).

Materials:

  • Racemic THIQ Alcohol (1.0 eq)

  • Resolving Agent: (-)-Di-O,O'-p-toluyl-L-tartaric acid (DTTA) or Dibenzoyl-L-tartaric acid (DBTA) .

  • Achiral Acid: Acetic acid or HCl (0.5 eq).

  • Solvent: 95% Ethanol or Isopropanol.

Step-by-Step:

  • Dissolution: Dissolve Racemate (1.0 eq) in refluxing Ethanol.

  • Addition: Add 0.5 eq of the Chiral Acid (DTTA) and 0.5 eq of the Achiral Acid.

  • Equilibration: The chiral acid precipitates the less soluble diastereomer (e.g., the S-enantiomer salt), while the R-enantiomer remains in solution as the acetate/chloride salt.

  • Cooling: Cool slowly to room temperature (1°C/min) to prevent oiling out.

  • Filtration: Collect the precipitate.

  • Free Basing: Suspend the salt in EtOAc and treat with 1M NaOH. Separate layers and evaporate organic phase.

Troubleshooting & FAQs

Q: The mixture is "oiling out" instead of crystallizing. How do I fix this? A: This is common with tartrate salts.

  • Reheat the mixture to reflux until clear.

  • Seed the solution with a tiny crystal of the desired salt (if available) at the cloud point.

  • Add Polarity: Add a small amount of water (1-2%) or switch to a solvent with a different dielectric constant (e.g., Ethanol

    
     Acetone/Methanol mix).
    
  • Sonication: Brief sonication can induce nucleation.

Q: Why use substituted tartaric acids (DTTA/DBTA) instead of plain tartaric acid? A: Plain tartaric acid often forms salts that are too soluble or hygroscopic with lipophilic amines like THIQ. The benzoyl or toluyl groups on DTTA/DBTA increase the molecular weight and lipophilicity of the counter-ion, facilitating better crystal packing (π-π stacking) with the aromatic ring of the THIQ [3].

Module 3: Enzymatic Kinetic Resolution (Biocatalysis)

Best for: High ee requirements (>99%), Green Chemistry compliance.

Workflow: Lipase-Mediated Acylation

This method utilizes the stereoselective acylation of the alcohol group.

BioCat_Workflow Racemate Racemic THIQ Alcohol Reaction Enzyme: Candida antarctica Lipase B (CAL-B) Acyl Donor: Vinyl Acetate Solvent: MTBE or Toluene Racemate->Reaction Check Check Conversion (HPLC) Reaction->Check Check->Reaction <50% Stop Stop at 50% Conversion Check->Stop ~50% Separation Column Chromatography (Separates Alcohol vs. Ester) Stop->Separation ProductA (S)-Alcohol (Unreacted) Separation->ProductA ProductB (R)-Acetate (Acylated) Separation->ProductB

Caption: Kinetic Resolution workflow using CAL-B. The enzyme selectively acylates one enantiomer (usually R), leaving the S-alcohol untouched.

Troubleshooting & FAQs

Q: The reaction stops at 30% conversion. Why? A: This is likely due to product inhibition or water content .

  • The Fix: Ensure you are using Vinyl Acetate or Isopropenyl Acetate as the acyl donor. These release acetaldehyde or acetone as byproducts (tautomerization drives the equilibrium forward), making the reaction irreversible.

  • Water Control: Lipases need a "monolayer" of water to function, but too much leads to hydrolysis (reverse reaction). Use dried MTBE or Toluene with molecular sieves [4].

Q: Can I get 100% yield instead of 50%? A: Yes, via Dynamic Kinetic Resolution (DKR) .

  • You must couple the lipase with a racemization catalyst (e.g., a Ruthenium complex like Shvo's catalyst).

  • Condition: The Ru-catalyst continuously racemizes the unreacted alcohol while the lipase selectively traps one enantiomer as the acetate.

  • Warning: This requires the THIQ amine to be protected (e.g., N-Boc) to prevent catalyst poisoning.

Summary of Optimization Parameters

ParameterChromatography (HPLC/SFC)Crystallization (Salts)Enzymatic (CAL-B)
Key Selector Chiral Stationary Phase (AD/OD)Resolving Agent (DTTA/DBTA)Enzyme Specificity
Critical Additive Diethylamine (DEA) (Suppress tailing)Acetic Acid/HCl (Pope-Peachy)Vinyl Acetate (Irreversible donor)
Limiting Factor Solvent cost / SolubilityTrial & error time50% Yield cap (unless DKR)
Target Scale mg to 100gkg to Tong to kg

References

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.Link

  • American Pharmaceutical Review. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography.Link

  • BenchChem. (2025).[1][3] A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives.Link

  • MDPI. (2022). Chemoenzymatic Synthesis of Optically Active Alcohols Possessing 1,2,3,4-Tetrahydroquinoline Moiety Employing Lipases.Link

Sources

Technical Support Center: Stability of (R)-2-Boc-1,2,3,4-tetrahydroisoquinoline-3-methanol Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals working with (R)-2-Boc-1,2,3,4-tetrahydroisoquinoline-3-methanol (often referred to as Boc-THIQ-3-methanol).

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, prized for its orthogonality to base-labile groups. However, its inherent acid lability presents significant challenges when handling the THIQ scaffold. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to help you navigate acidic conditions without compromising yield or stereochemical integrity.

Part 1: Mechanism of Acid-Mediated Degradation

To troubleshoot effectively, we must first understand the causality of degradation. The Boc group is highly sensitive to Brønsted and Lewis acids. Protonation of the carbamate oxygen triggers a fragmentation cascade, releasing a carbamic acid intermediate (which rapidly decarboxylates into CO₂ gas) and a highly reactive tert-butyl cation [1].

Because the tetrahydroisoquinoline (THIQ) ring is electron-rich, it acts as a strong nucleophile. If the electrophilic tert-butyl cation is not immediately intercepted by a scavenger, it will undergo electrophilic aromatic substitution on the THIQ ring or O-alkylate the adjacent C3 primary alcohol[2]. Furthermore, prolonged acidic exposure without proper quenching can occasionally trap the beta-amino alcohol in an unwanted 2-oxazolidinone heterocyclic state[3].

Mechanism Start (R)-2-Boc-THIQ-3-methanol Protonation Protonated Boc Intermediate Start->Protonation H+ (Acidic Conditions) Cleavage Cleavage of t-Bu-O Bond Protonation->Cleavage Rate-determining step TBuCat tert-Butyl Cation (Reactive) Cleavage->TBuCat FreeAmine Free THIQ Amino Alcohol Cleavage->FreeAmine -CO2 Side1 Aromatic t-Butylation TBuCat->Side1 Electrophilic Attack Side2 O-t-Butylation (Ether) TBuCat->Side2 Alcohol Nucleophile Scavenger Trapped by Scavenger (Isobutylene/Thioether) TBuCat->Scavenger + Anisole / Thioanisole

Mechanistic pathways of acid-mediated Boc cleavage and subsequent tert-butyl cation side reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: During an acidic workup of my C3-alcohol oxidation, I lost my Boc group. How can I prevent this? A1: The Boc group is highly sensitive to strong mineral acids (HCl, H₂SO₄) and trifluoroacetic acid (TFA)[4]. If your reaction requires an acidic quench to neutralize basic reagents, avoid these strong acids. Instead, use weak organic buffers like 10% aqueous citric acid or sodium bisulfate (NaHSO₄). Keep the temperature below 5 °C during the quench to kinetically suppress the cleavage of the protonated carbamate intermediate.

Q2: I am intentionally deprotecting the Boc group using 50% TFA/DCM, but LC-MS shows a major impurity at +56 Da. What is this? A2: The +56 Da mass shift corresponds to a tert-butylation event[2]. When the Boc group cleaves, it generates a reactive tert-butyl cation[1]. To prevent this electrophilic aromatic substitution on the THIQ ring, you must add a carbocation scavenger (e.g., anisole, thioanisole, or triisopropylsilane) to the deprotection cocktail. These scavengers outcompete the THIQ ring for the cation[4].

Q3: Can the Boc group react with the adjacent C3 primary alcohol under acidic conditions? A3: Yes. Beta-amino alcohols protected with a Boc group can undergo intramolecular cyclization to form 2-oxazolidinones[3]. While this typically requires basic conditions with an activated leaving group, prolonged exposure to acidic conditions in the absence of a scavenger can occasionally promote cyclic carbamate formation.

Part 3: Troubleshooting Guide & Quantitative Data

To assist in selecting the appropriate conditions for your workflow, refer to the quantitative stability profile below.

Table 1: Quantitative Acid Stability Profile of (R)-2-Boc-THIQ-3-methanol
Acidic SystemTemp / TimeBoc Cleavage (%)Major Side ProductScavenger Needed?
10% Citric Acid (aq) RT / 24 h< 1%None (Stable)No
1M HCl in EtOAc RT / 2 h> 95%Target Amine HCl saltRecommended
50% TFA in DCM RT / 1 h> 99%t-Butylated THIQ (15-20%)Yes
95% TFA (neat) RT / 1 h> 99%t-Butylated THIQ & O-t-Butyl ether (>30%)Yes
Diagnostic Workflow

Workflow Obs Observation: Low Yield / Multiple Spots CheckMass LC-MS Analysis: +56 Da Mass Shift? Obs->CheckMass Yes56 Yes: t-Butylation Occurred CheckMass->Yes56  +56 Da detected No56 No: Premature Deprotection (-100 Da) CheckMass->No56  -100 Da detected Fix1 Add Cation Scavengers (e.g., Anisole) Yes56->Fix1 Fix2 Buffer Workup (pH > 5) / Use Mild Acids No56->Fix2

Diagnostic workflow for troubleshooting acid-induced degradation of the Boc-THIQ derivative.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Chemoselective Acidic Workup (Boc Preservation)

Objective: Quench a reaction (e.g., Swern oxidation or esterification of the C3 alcohol) without prematurely cleaving the Boc group. Causality: Using a pH-controlled biphasic quench ensures that basic byproducts are neutralized without crossing the pKₐ threshold required to protonate the Boc carbamate oxygen.

  • Cool the reaction mixture containing (R)-2-Boc-1,2,3,4-tetrahydroisoquinoline-3-methanol to 0–5 °C using an ice bath.

  • Slowly add a cold (4 °C) 10% w/v aqueous citric acid solution dropwise until the aqueous layer reaches pH 4.5–5.0.

  • Extract immediately with ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a water bath temperature of < 30 °C.

  • [Validation Check]: Perform TLC (Hexanes:EtOAc 1:1) and stain with Ninhydrin. A preserved Boc group will NOT stain purple/pink upon mild heating. If a purple spot appears at the baseline, premature deprotection has occurred, indicating the quench was too acidic or too warm.

Protocol 2: High-Fidelity Boc Deprotection (Scavenger-Assisted)

Objective: Intentionally remove the Boc group to yield the free (R)-1,2,3,4-tetrahydroisoquinoline-3-methanol TFA salt cleanly. Causality: The addition of thioanisole provides an electron-rich, highly nucleophilic sulfur atom that traps the tert-butyl cation orders of magnitude faster than the THIQ aromatic ring, preventing +56 Da impurities[4].

  • Dissolve 1.0 mmol of the Boc-protected substrate in 4.0 mL of anhydrous DCM in a round-bottom flask.

  • Add 5.0 mmol (5.0 eq) of thioanisole (scavenger) to the solution.

  • Cool the flask to 0 °C.

  • Dropwise, add 4.0 mL of Trifluoroacetic Acid (TFA) to achieve a 50% v/v TFA/DCM solution. Crucial: Ensure the system is vented to allow CO₂ gas to escape safely[1].

  • Remove the ice bath and stir at room temperature for 1 hour.

  • Concentrate the mixture under a gentle stream of N₂ gas (do not apply heat).

  • Triturate the resulting oil with cold anhydrous diethyl ether (-20 °C) to precipitate the target amine as a TFA salt.

  • [Validation Check]: Analyze the precipitate via LC-MS. The target mass should be [M-100+H]⁺. The complete absence of a peak at[M-44+H]⁺ (which corresponds to the free amine + 56 Da) confirms that the scavenger successfully prevented t-butylation.

References

Sources

Technical Support Center: Purification of (R)-2-Boc-1,2,3,4-tetrahydro-3-isoquinolinemethanol

[1][2]

Executive Summary & Molecule Profile

Target Molecule: (R)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydro-3-isoquinolinemethanol Common ID: N-Boc-Tic-ol CAS Registry (Related): 168038-03-3 (Generic/Racemic variants often cited; specific stereoisomers vary by vendor).[1][2] Application: Key chiral intermediate for peptidomimetics, bradykinin antagonists (e.g., Icatibant intermediates), and ACE inhibitors.

The Challenge: The reduction of (R)-2-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (or its methyl ester) to the corresponding alcohol is a pivotal step.[1][2] Users frequently encounter three critical failure modes:

  • "The Gel": Formation of intractable boron/aluminum emulsions during workup.[2]

  • "The Ghost": Loss of the Boc protecting group due to improper pH control.

  • "The Split": Racemization of the C3 chiral center, degrading enantiomeric excess (ee).[3]

This guide provides self-validating protocols to resolve these issues.

Module A: The Critical Workup (Breaking the Emulsion)

Issue: Post-reaction mixtures using LiBH₄, NaBH₄/CaCl₂, or LAH often result in a viscous gel that traps the product, leading to low yields and high inorganic contamination.[2][3]

Root Cause: Boron and aluminum species form tight coordination complexes with the amine nitrogen and the newly formed hydroxyl group.[3] Standard water/brine washes are insufficient to break these bonds.[2]

Protocol A1: The Chelation Quench (Recommended)

For LiBH₄ or NaBH₄/Additive reductions.[3]

The Logic: We use a bidentate ligand (Citric Acid or Tartrate) to competitively bind the metal, releasing the organic product.

  • Cool Down: Cool reaction mixture to 0°C.

  • Quench: Slowly add 10% aqueous Citric Acid (do not use HCl).

    • Target pH: 4–5.[2][4][5][6] (Boc is stable here for short periods; pH < 2 risks deprotection).

  • Stir: Vigorously stir for 30–60 minutes. Two clear layers must form.[2]

  • Extraction: Extract with Ethyl Acetate (EtOAc).[6]

  • Wash: Wash organic layer with Sat.[2] NaHCO₃ (to remove citric acid) followed by Brine.

Protocol A2: The Rochelle’s Salt Method

Mandatory for LAH or stubborn Aluminum reductions.

  • Dilute: Dilute the reaction mixture with diethyl ether or MTBE.

  • Add: Add Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt) . Volume = 2x the volume of the reducing agent solution used.

  • The Wait: Stir vigorously at Room Temperature (RT) until the grey emulsion turns into two clear, distinct layers. Note: This can take 1–3 hours.[2] Do not rush.

Visual Workflow: Workup Decision Tree

WorkupLogicStartReaction Complete(Reduction Step)AgentWhich Reducing Agent?Start->AgentLiBH4LiBH4 or NaBH4/CaCl2Agent->LiBH4Boron-basedLAHLiAlH4 (LAH)Agent->LAHAluminum-basedQuench1Quench: 10% Citric Acid(pH 4-5)LiBH4->Quench1Quench2Quench: Rochelle's Salt(Sat. K-Na Tartrate)LAH->Quench2CheckObserve LayersQuench1->CheckQuench2->CheckClearTwo Clear Layers?Check->ClearYesProceed to Extraction(EtOAc/DCM)Clear->YesYesNoStir Longer (up to 3h)or Add Celite FilterClear->NoEmulsion PersistsNo->CheckRe-evaluate

Caption: Figure 1. Decision matrix for quenching reduction reactions to minimize emulsion formation and product loss.

Module B: Impurity Removal (Purification)

Issue: Isolate pure alcohol from unreacted ester (starting material) and over-reduced side products.

Data: Impurity Profile & Retention

ComponentPolarity (Relative)TLC Behavior (Hex/EtOAc 1:1)Removal Strategy
Target Alcohol ModerateRf ~ 0.3 – 0.4Collect
Unreacted Ester Low (Non-polar)Rf ~ 0.6 – 0.7Elutes early (Discard)
Boc-Deprotected Amine High (Polar/Basic)Baseline (Stays at origin)Stays on silica (unless MeOH used)
Boron Salts Very HighBaselineAqueous Workup (Module A)
Protocol B1: Flash Column Chromatography

Standard purification method.[1][2]

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Loading: Dissolve crude oil in minimum DCM.

  • Eluent Gradient:

    • Start: 10% EtOAc in Hexanes (Elutes unreacted ester).

    • Ramp: 30% EtOAc in Hexanes.[2]

    • Finish: 50% EtOAc in Hexanes (Elutes Target Alcohol).

  • Detection: UV (254 nm) and Ninhydrin Stain (The Boc-amine usually stains faint yellow/orange; the free amine stains red/purple).

Protocol B2: Crystallization (Scale-Dependent)

Note: The alcohol is often a low-melting solid or viscous oil.[1] Crystallization depends on high purity.[2]

  • Solvent System: Diisopropyl Ether (IPE) or Hexane/EtOAc (10:1).

  • Method: Dissolve in warm EtOAc (minimal), add Hexane until cloudy, cool to -20°C.

  • Warning: If the product oils out, revert to Protocol B1.

Module C: Enantiomeric Integrity (The "Chiral" Problem)

Issue: Racemization at the C3 position. This usually occurs before reduction (during ester formation) or if the reduction workup is too basic/hot.

Validation Protocol: Chiral HPLC You must verify the ee (enantiomeric excess) if the material is for clinical development.

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).[1][2]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 210 nm.[2]

  • Expectation: The (R)-enantiomer and (S)-enantiomer will have distinct retention times.[1] Compare against a racemic standard.

Frequently Asked Questions (FAQ)

Q1: Why did I lose the Boc group during the LiBH₄ workup?

  • Diagnosis: You likely used HCl to quench the borohydride.

  • Fix: The tert-butyl carbamate (Boc) is acid-labile.[1][2] Never use strong mineral acids for quenching.[2] Use Saturated NH₄Cl or 10% Citric Acid .[2] If the pH drops below 2, Boc cleavage accelerates rapidly.

Q2: My product is water-soluble and I'm losing it in the aqueous layer.

  • Diagnosis: The alcohol has increased polarity compared to the ester.[3]

  • Fix: Saturate the aqueous layer with NaCl (Brine) during extraction. Use DCM (Dichloromethane) instead of EtOAc for extraction, as it is more efficient for polar organic molecules. Perform 3–4 extractions.

Q3: Can I use NaBH₄ in Methanol instead of LiBH₄/THF?

  • Analysis: NaBH₄ alone reduces aldehydes/ketones, but is generally too slow for esters unless an additive (CaCl₂, LiCl) is present or the solvent is refluxing.[3]

  • Risk: Refluxing in MeOH with basic borohydride species can cause transesterification or racemization.[2]

  • Recommendation: Stick to NaBH₄ + CaCl₂ in THF/EtOH (2:1) at 0°C to RT for a safer, more selective reduction [1].

References

  • BenchChem. (2025).[6][7] Technical Support Center: Synthesis of N-Boc-N-methyl-D-Valinol. Link (Cited for LiBH4/NaBH4 protocols).

  • Organic Syntheses. (2018). Preparation of (S)-N-Boc-5-oxaproline. Org. Synth. 2018, 95, 157-176.[1][2][3] Link (Authoritative source for N-Boc reduction workups).

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Link (Mechanistic insight on quenching).

  • Sigma-Aldrich. (2024).[2] (S)-(-)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol Product Sheet. Link (Physical property verification).

  • ResearchGate (Pekka Pietikäinen). (2017). Why some esters can be reduced by sodium borohydride?Link (Protocol for NaBH4/CaCl2 system).

Overcoming steric hindrance in (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Steric Management in THIQ Scaffolds

Executive Summary: The (R)-2-Boc-1,2,3,4-tetrahydroisoquinoline-3-methanol (Boc-THIQ-CH2OH) scaffold presents a classic "steric wall" challenge in medicinal chemistry. The bulky tert-butoxycarbonyl (Boc) group at the N2 position creates significant steric crowding around the C3-hydroxymethyl arm. This often renders standard coupling protocols (e.g., mild Mitsunobu, standard acylations) sluggish or ineffective. This guide provides validated troubleshooting strategies to overcome these kinetic barriers while preserving the integrity of the C3 chiral center.

Part 1: The Steric Challenge (Mechanism & Causality)

The failure of standard coupling reactions with this scaffold is rarely due to electronic deactivation but rather steric shielding .

  • Conformational Lock: The N-Boc group adopts a rotameric conformation that frequently shields the C3-methanol group.

  • Trajectory Blocking: In SN2-type reactions (like the key step of a Mitsunobu), the nucleophile must approach the electrophilic carbon (the CH2 of the methanol) from the backside. The N-Boc group and the pseudo-axial hydrogens of the isoquinoline ring often obstruct this trajectory.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: The Mitsunobu reaction yields <10% product or returns starting material.

Diagnosis: The standard DEAD/PPh3 system is likely insufficiently active. The steric bulk of the N-Boc group prevents the formation of the initial alkoxy-phosphonium intermediate, or the betaine intermediate is not basic enough to deprotonate your nucleophile if it has a pKa > 11. Solution: Switch to the ADDP/PBu3 (1,1'-(azodicarbonyl)dipiperidine / tributylphosphine) system.

  • Why: ADDP forms a more stable and basic betaine intermediate than DEAD/DIAD.[1] Tributylphosphine (PBu3) is smaller and more nucleophilic than triphenylphosphine (PPh3), allowing it to penetrate the steric shield of the THIQ core more effectively.

  • See Protocol A below.

Issue 2: Acylation with acid chlorides is slow, even with base.

Diagnosis: The alcohol is acting as a "neopentyl-like" hindered nucleophile. Standard pyridine/DMAP conditions may not generate the active acyl-pyridinium species fast enough to compete with hydrolysis or background reactions. Solution: Use Steglich Esterification conditions with a "Boosted" catalyst loading or Mixed Anhydrides.

  • Why: DCC/DMAP (Steglich) generates a highly reactive O-acylisourea intermediate. For this specific scaffold, increasing DMAP loading to 0.5–1.0 equivalents (stoichiometric rather than catalytic) often drives the reaction to completion by forming the N-acylpyridinium salt in higher concentrations.

Issue 3: SN2 displacement of the Mesylate (OMs) is stuck.

Diagnosis: You converted the alcohol to a mesylate, but the subsequent displacement with an amine or thiol is not proceeding. The mesylate is a good leaving group, but not "hot" enough to overcome the steric barrier for backside attack. Solution: Upgrade to a Triflate (OTf) or Nosylate (ONs) .

  • Why: The triflate group is a "super-leaving group" (approx. 10^4 times more reactive than mesylate). It pulls electron density so aggressively that it lengthens the C-O bond, lowering the activation energy required for the incoming nucleophile to push through the steric hindrance.

  • Caution: Triflates are unstable on silica; use them immediately in a "one-pot" or rapid filtration sequence.

Issue 4: Is there a risk of racemization at C3?

Diagnosis: Users often fear that activating the CH2OH group will scramble the C3 stereocenter. Technical Insight: Reactions at the exocyclic methylene group (-CH2 -OH) generally retain the configuration of the C3 center because the C3-chiral bond is not broken.

  • Risk Factor: Racemization can occur if you use strong bases (e.g., NaH, LDA) that can deprotonate the C3-H (benzylic and alpha to N-Boc).

  • Recommendation: Stick to non-ionic bases like DIPEA or weak inorganic bases (Cs2CO3) to ensure C3 integrity.

Part 3: Validated Experimental Protocols

Protocol A: High-Steric Demand Mitsunobu (ADDP/PBu3)

Best for coupling hindered phenols, imides, or acidic heterocycles.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve (R)-2-Boc-1,2,3,4-tetrahydroisoquinoline-3-methanol (1.0 equiv) and the Nucleophile (1.2 equiv) in anhydrous Toluene (0.1 M). Note: Toluene is preferred over THF for higher temperature tolerance if needed.

  • Reagent Addition: Add Tributylphosphine (PBu3) (1.5 equiv) via syringe.

  • Activation: Cool to 0°C. Add ADDP (1.5 equiv) in one portion. (ADDP is a solid; ensure it is finely powdered).

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.

    • Checkpoint: If TLC shows no progress after 6 hours, heat to 60°C. The PBu3/ADDP adduct is stable at this temperature.

  • Workup: Dilute with Et2O/Hexanes (1:1). The hydrazine byproduct of ADDP will precipitate. Filter off the solids.[1][2] Concentrate the filtrate and purify via flash chromatography.

Protocol B: Triflate Activation & Displacement (The "Nuclear" Option)

Best for stubborn amines or weak nucleophiles where Mitsunobu fails.

  • Activation:

    • Dissolve substrate (1.0 equiv) in anhydrous DCM at -78°C.

    • Add 2,6-Lutidine (1.5 equiv) (Non-nucleophilic base).

    • Add Triflic Anhydride (Tf2O) (1.2 equiv) dropwise.

    • Stir for 30 mins at -78°C. Do not warm up yet.

  • Displacement:

    • Add the Nucleophile (2.0 equiv) (e.g., amine, thiol) directly to the cold solution.

    • Add DIPEA (2.0 equiv).

    • Allow to warm slowly to RT over 2 hours.

  • Workup: Quench with cold NaHCO3. Extract immediately with DCM.

    • Note: Do not try to isolate the Triflate intermediate; it is prone to decomposition.

Part 4: Decision Matrix (Method Selection)

CouplingStrategy Start Start: (R)-2-Boc-THIQ-3-CH2OH Coupling Target What is the Coupling Partner? Start->Target Acid Carboxylic Acid Target->Acid Phenol Phenol / Imide / Acidic Nu Target->Phenol Amine Amine / Thiol Target->Amine Steglich Standard DCC/DMAP Acid->Steglich Standard Mitsunobu Standard Mitsunobu (DEAD/PPh3) Phenol->Mitsunobu Unblocked Nu Mesylate Mesylate (MsCl/Et3N) + Heat Amine->Mesylate Standard MixedAnh Mixed Anhydride (TCBC) Steglich->MixedAnh If Low Yield ADDP ADDP / PBu3 (High Steric Power) Mitsunobu->ADDP If Fails/Hindered Triflate Triflate (Tf2O/Lutidine) (-78°C to RT) Mesylate->Triflate If Stuck

Caption: Decision tree for selecting the optimal coupling protocol based on nucleophile type and steric difficulty.

Part 5: Quantitative Comparison of Reagents

Reagent SystemSteric PenetrationNucleophile pKa LimitRisk of Side ReactionsRecommended For
DEAD / PPh3 Low< 11High (Hydrazine formation)Unhindered Phenols
ADDP / PBu3 High < 13LowHindered Alcohols (THIQ)
MsCl / Et3N MediumN/ALowSimple Amines
Tf2O / Lutidine Very High N/AHigh (Elimination if heated)Stubborn Couplings

References

  • Tsunoda, T., Yamamiya, Y., & Ito, S. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 36(14), 2529-2530. Link

  • Dodge, J. A., et al. (1996). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol.[3][4] Organic Syntheses, 73, 110. Link

  • Swamy, K. C. K., et al. (2009).[5] Mitsunobu and Related Reactions: Advances and Applications.[1][6][7] Chemical Reviews, 109(6), 2551–2651. Link

  • Albericio, F., et al. (2001). Preparation of N-Protected Amino Acid Chlorides. Organic Preparations and Procedures International, 33(3). (Context on activation of hindered amino acid derivatives). Link

Sources

Technical Support Center: Crystallization of N-Boc-Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the unique thermodynamic and kinetic challenges associated with the crystallization of N-Boc-tetrahydroisoquinoline (N-Boc-THIQ) derivatives.

The addition of the tert-butyloxycarbonyl (Boc) protecting group significantly increases the lipophilicity and rotational freedom of the tetrahydroisoquinoline core. This structural modification frequently depresses the melting point of the intermediate, making it highly susceptible to liquid-liquid phase separation (LLPS) and gelation during isolation[1]. This guide provides field-proven, mechanistically grounded solutions to these bottlenecks.

Diagnostic Crystallization Workflow

Before adjusting your parameters, use the diagnostic logic below to identify the specific phase behavior of your N-Boc-THIQ derivative.

Workflow Start Crude N-Boc-THIQ Crystallization Phase Phase Behavior Observation Start->Phase LLPS Oiling Out (LLPS) Phase->LLPS Milky Emulsion Gel Jelly-Like Phase (Gelation) Phase->Gel Viscous Network Cryst Standard Crystallization Phase->Cryst Clear to Cloudy Sol_LLPS Dilute & Seed Below Saturation LLPS->Sol_LLPS Sol_Gel Reverse Anti-Solvent Addition (RAC) Gel->Sol_Gel Sol_Cryst Controlled Cooling (0.1 °C/min) Cryst->Sol_Cryst End High-Purity Crystalline API Sol_LLPS->End Sol_Gel->End Sol_Cryst->End

Diagnostic workflow for resolving N-Boc-THIQ crystallization bottlenecks.

Troubleshooting FAQs

Q1: Why does my N-Boc-THIQ derivative form a milky oil instead of precipitating as crystals? A1: This is a classic presentation of Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out"[2]. Because the Boc group lowers the melting point and increases lipophilicity, the cooling trajectory of your solution intersects the spinodal curve before it reaches the metastable zone required for solid nucleation[1]. The single liquid phase demixes into solute-rich oil droplets and a solute-lean continuous phase. Because the supersaturation (Gibbs free energy) in the oil droplets is thermodynamically identical to the original phase, spontaneous crystal nucleation is kinetically inhibited, leading to batch failure or severe agglomeration[2].

Q2: How can I thermodynamically bypass LLPS to force crystal nucleation? A2: You must alter the thermodynamic trajectory to stay within the metastable zone. This is achieved through two coupled actions:

  • Lower Initial Concentration: High solute concentrations push the binodal (LLPS) curve to higher temperatures. Diluting your system shifts the operating line away from the liquid-liquid coexistence region[3].

  • Seeding: Introduce high-quality seed crystals at a low supersaturation level (just above the solubility curve). Seeding bypasses the high activation energy of primary nucleation, allowing the system to consume supersaturation via crystal growth before it can undergo spinodal decomposition[1].

Q3: My product forms a "jelly-like phase" (JLP) when I add the anti-solvent. How do I prevent this? A3: Gelation occurs when the flexible Boc chains and the THIQ core form a disordered, hydrogen-bonded network that rapidly entraps the solvent[4]. This is typically caused by localized high supersaturation when adding anti-solvent dropwise into the solvent. To resolve this, switch to Reverse Anti-Solvent Crystallization (RAC) . By dosing your solute-rich solution directly into a massive, highly agitated volume of anti-solvent, you force instantaneous particulate nucleation, denying the molecules the time required to entangle into a jelly-like phase[4].

Solvent System Selection

Choosing the correct binary solvent system is critical for N-Boc protected amines[5]. The table below summarizes quantitative data and risk profiles for common systems used with N-Boc-THIQ derivatives.

Table 1: Recommended Binary Solvent Systems for N-Boc-THIQ Derivatives

Solvent (Good)Anti-Solvent (Poor)Typical Volume RatioLLPS RiskRecommended Mitigation Strategy
Ethyl AcetateHexanes / Heptane1:3 to 1:5HighDilution + Seeding at 5 °C below saturation
DichloromethaneDiethyl Ether1:4ModerateSlow evaporative crystallization
EthanolWater1:2Very HighReverse anti-solvent addition (RAC)
IsopropanolHeptane1:3LowStrict controlled cooling (0.1 °C/min)

Field-Proven Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in visual checkpoints allow you to confirm that the thermodynamic state is correct before proceeding.

Protocol A: Seeded Cooling Crystallization (LLPS Bypass)

Use this protocol when your compound is prone to oiling out in Ethyl Acetate/Heptane systems.

  • Dissolution: Suspend the crude N-Boc-THIQ derivative in the minimum required volume of hot ethyl acetate (e.g., 60 °C) until complete dissolution is achieved.

  • Anti-Solvent Titration (Self-Validation Step): Slowly add hot heptane dropwise until the solution becomes very faintly cloudy. Immediately add 1-2 drops of ethyl acetate until the solution regains perfect clarity.

    • Causality: This visual check ensures the system is at maximum supersaturation just outside the LLPS boundary. If it remains milky, you have crossed the binodal curve and must add more ethyl acetate.

  • Controlled Cooling: Cool the solution at a strict rate of 0.2 °C/min down to 45 °C.

    • Causality: Rapid cooling shocks the system, forcing spinodal decomposition. Slow cooling maintains the system in the metastable zone[3].

  • Seeding: At 45 °C, introduce 1-2 wt% of pure N-Boc-THIQ seed crystals.

  • Aging and Isolation: Hold the temperature at 45 °C for 2 hours to allow the seed bed to consume the supersaturation. Finally, cool to 5 °C at 0.1 °C/min. Filter the resulting slurry via vacuum filtration and wash with cold heptane[5].

Protocol B: Reverse Anti-Solvent Crystallization (RAC)

Use this protocol to prevent the formation of a viscous, jelly-like phase (JLP) during precipitation.

  • Preparation: Dissolve the N-Boc-THIQ in a minimal volume of ethanol at room temperature to create a highly concentrated feed solution.

  • Anti-Solvent Bath: In a separate, larger vessel, prepare a bath of water (anti-solvent) at 5 °C. The volume of the water bath must be at least 5 times the volume of your ethanol solution. Apply high-shear mechanical stirring.

  • Reverse Dosing (Self-Validation Step): Using a syringe pump, add the ethanol feed solution dropwise directly into the vortex of the cold water.

    • Causality: You should observe instantaneous formation of discrete solid particles. Dosing into the anti-solvent ensures the global anti-solvent ratio remains overwhelmingly high, forcing immediate particulate nucleation rather than allowing the polymer-like Boc chains to form a gel network[4].

  • Maturation: Stir the resulting suspension for 1 hour to allow Ostwald ripening (smaller, less stable particles dissolving and redepositing onto larger, stable crystals), then isolate via vacuum filtration.

References[2] Liquid-Liquid Phase Separation in Crystallization - Mettler Toledo -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECTz_EEgM1GLJ82OyBqTa1RfRGGDDOqJzNcwtMLGuCvkdF5H3GcJeh-Cei0nwFsWc1NZJ5JE4hqkC0f7WMWejk_jyz6HkSR4OVHwN2Kovqcj4IAmfnRXCXYslHe5HhJK9z1pu8OlR3Ch1Qf5xBSHA7npmCnoh-9Dog0fiTowQe3-NowHfcb9DjGnKn1SD-pUv9rtXgNEDZw2fYQCt_xqUmBEMQ7QbxiNk6CDQflfX8rARiKzTk8zzbe9I=[3] Study on the Oiling-out and Crystallization for the Purification of Idebenone - American Chemical Society -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtX1BVW4fkV-tDp5QiGX-06WsDxfeylF9I_MSYWSO7Vsm8jZbdy0c0naDtUvqRM8pwH2hLB052kQodtLjyB4KaiWh_iHrHzP06k13Wed2JjWXPVh0D0h_ljsO4iONO-EbxBD94mZYgjiDe[1] The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation - MDPI -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCHPHO8UgfAwE8er18DY9IPcLutWdVDFnOhvqjLhMRwuC11PrNA-SsvNRt8O4LldEYZqXEoq3DYXbIHO3uwc-T--1H3vc5xw7N1PzU8F6fstXolu_Ly2CzwcpDok9oAJe4LGKn[5] Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization - Benchchem -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa5ZcIREdgTRs3d03YGYdqC1ydZ-V716Z64ad8DNSVLE1EQs_fPlUHTIcioiWfGi6Wc09yllH_XxUyIV5bhmk99zc8U2gxX0L4nMyNCsu3itjK1T-1z7p7Ff0BwCOyWcb0SKoFmaGDnBWTVhKzAF5yrLIYuson5dZF0FsxuwiHgIW6KJLoGXtAA5WRvXLmrla65WRcYVOI3pvSerNktdQJMVfmJKZ8_2qnhzriRDFTHKQufso=[4] Gel Formation and Phase Transformation during the Crystallization of Valnemulin Hydrogen Tartrate - ResearchGate -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQf3nvPTGzXV0bhbtKDu1YfXhmdWPZfgm_mKeoTYKiMsQg3uaLtzAeGMFqC0OYwMhQuIygE4OEYplD4mR77Ds6mQM0BjERPUUSkf-ahC8fT8NVn2QsSyXqUw8erRdWMzlSfWLzO5ApJqq8-He2O1oUzp2sCCoJllPtXimjbLwdn96xaLY67-w6SLxdIpMgmojfyFBSFI_oCiS5rxSlsYaQibm73I4XRTUxfb1ePSSIbzj5BjEsrI8K4GIVsdDZ_Cwz40gy0EOb8SvptO17YFjV

Sources

Technical Support Center: Minimizing Side Reactions in Isoquinoline Methanol Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. Oxidizing isoquinoline methanol (specifically 1-, 3-, or 4-isoquinolinemethanol) to its corresponding aldehyde presents a unique chemoselectivity challenge. The basic nitrogen atom renders the substrate susceptible to N-oxidation , while the resulting aldehyde is prone to hydration (gem-diol formation) and Cannizzaro disproportionation under aqueous workup conditions.

This guide provides self-validating protocols and troubleshooting workflows to navigate these competing pathways.

Module 1: Critical Reaction Pathways & Logic

Before selecting a reagent, visualize the competing pathways. The goal is to arrest oxidation at the aldehyde (Pathway A) while suppressing N-oxidation (Pathway B) and over-oxidation/degradation (Pathway C/D).[1]

IsoquinolineOxidation Substrate Isoquinoline Methanol Aldehyde Isoquinoline Carboxaldehyde Substrate->Aldehyde 2e- Oxidation (MnO2, Swern, IBX) NOxide N-Oxide (Side Product) Substrate->NOxide Electrophilic Oxidants (mCPBA, H2O2) Aldehyde->Substrate Cannizzaro (Strong Base) GemDiol Gem-Diol (Hydrate) Aldehyde->GemDiol H2O / H+ Acid Carboxylic Acid (Over-oxidation) Aldehyde->Acid Strong Oxidants (KMnO4, Jones)

Figure 1: Competing reaction pathways.[1] Pathway A (Green) is the target. Pathway B (Red, top) occurs with peracids. Pathway C (Yellow) occurs in aqueous acid.

Module 2: Reagent Selection Matrix

Use this matrix to select the optimal oxidant based on your specific constraints.

MethodSelectivity (C-OH vs N)Risk of Over-oxidationScalabilityKey Constraint
Activated MnO₂ Excellent LowHighRequires large excess (10-20 eq); heterogeneous solid waste.[1]
Swern (DMSO/Oxalyl Chloride) GoodVery LowModerateCryogenic (-78°C) required; "Stench" management.[1]
Parikh-Doering (SO₃·Py) GoodLowHighNon-cryogenic (0°C to RT); easier to handle than Swern.
IBX / DMP ExcellentLowLowSolubility issues (IBX); High cost/explosive hazard (DMP).
m-CPBA / H₂O₂ Poor HighN/ADO NOT USE. Will preferentially form N-oxide [1].[1]

Module 3: Troubleshooting Guides & FAQs

Issue 1: "I see a product with Mass [M+16] in LC-MS."

Diagnosis: You have formed the Isoquinoline N-oxide .[1]

  • Cause: Use of electrophilic oxidants (peracids, peroxides) or unbuffered conditions where the nitrogen lone pair attacks the oxidant.

  • Solution:

    • Switch Oxidant: Move to Activated MnO₂ or IBX .[1] These reagents coordinate via the hydroxyl group and are less likely to attack the nitrogen [2].

    • Protonation Strategy: If you must use a stronger oxidant, perform the reaction in acidic media (e.g., acetic acid) to protonate the nitrogen, rendering it non-nucleophilic. Note: This may slow down alcohol oxidation.[1]

Issue 2: "My aldehyde yield is low, and I see a broad peak in NMR around 6.0 ppm."

Diagnosis: You have formed the Gem-diol (Hydrate) .[1]

  • Cause: Isoquinoline carboxaldehydes are electron-deficient (due to the pyridine ring).[1] In the presence of water and trace acid/base, they rapidly hydrate [3].

  • Solution:

    • Avoid Aqueous Workup: If possible, filter through Celite (for MnO₂) and evaporate.[1]

    • Azeotropic Drying: If aqueous workup is necessary, immediately reflux the crude oil in Toluene with a Dean-Stark trap to dehydrate the gem-diol back to the aldehyde.[1]

    • Storage: Store under inert atmosphere at -20°C. Do not store in methanol/ethanol (forms hemiacetals).

Issue 3: "The product is stuck in the aqueous phase during extraction."

Diagnosis: Isoquinoline derivatives are amphoteric and polar.

  • Cause: At low pH, the nitrogen is protonated (water soluble). At very high pH, the aldehyde may undergo Cannizzaro disproportionation.

  • Solution:

    • pH Control: Adjust aqueous layer to pH 7–8 (weakly basic) before extraction.

    • Salting Out: Saturate the aqueous phase with NaCl.

    • Solvent: Use Chloroform/Isopropanol (3:1) instead of DCM or Ethyl Acetate for extraction.[1]

Module 4: Optimized Protocols

Protocol A: Activated Manganese Dioxide (MnO₂) Oxidation

Best for: Small to medium scale, high chemoselectivity, avoiding N-oxidation.[1]

Mechanism: Radical mechanism on the surface of MnO₂. The nitrogen lone pair does not adsorb effectively, preventing N-oxidation [4].[1]

  • Activation: (Critical Step) If using commercial MnO₂, heat at 110°C under vacuum for 12 hours prior to use.[1] Unactivated MnO₂ is often wet and inactive.[1]

  • Setup: Dissolve Isoquinoline Methanol (1.0 eq) in dry DCM or Chloroform (0.1 M).

  • Addition: Add Activated MnO₂ (10 to 20 eq) . Note: A large excess is required due to surface area dependence.[1]

  • Reaction: Stir vigorously at reflux (DCM: 40°C) for 4–12 hours. Monitor by TLC.[1]

  • Workup:

    • Filter the black slurry through a pad of Celite .

    • Wash the pad thoroughly with DCM (the product often adsorbs to the MnO₂).

    • Concentrate filtrate.[1]

    • Validation: Check 1H NMR for aldehyde peak (~10 ppm). Absence of broad OH peak confirms no hydrate.[1]

Protocol B: Parikh-Doering Oxidation

Best for: Scale-up (>10g), temperature sensitive substrates, avoiding cryogenic conditions.[1]

Mechanism: Activation of DMSO with SO₃[1]·Py complex forms an electrophilic sulfur species that reacts with the alcohol [5].

  • Setup: Dissolve Isoquinoline Methanol (1.0 eq) in dry DMSO (3 vol) and DCM (3 vol). Cool to 0°C.[1]

  • Base Addition: Add Triethylamine (TEA) (3.5 eq) .

  • Oxidant Addition: Dissolve Sulfur Trioxide Pyridine complex (SO₃·Py) (2.5 eq) in DMSO and add dropwise to the reaction mixture at 0°C.

    • Tip: Ensure SO₃·Py is fresh (white crystals, not yellow/clumped).

  • Reaction: Allow to warm to Room Temperature. Stir for 1–3 hours.

  • Quench: Add water (cold).

  • Workup:

    • Extract with DCM (x3).[1]

    • Wash organic layer with Brine (to remove DMSO).[1]

    • Dry over Na₂SO₄ and concentrate.[1]

    • Purification Note: If residual pyridine is present, a rapid silica plug is usually sufficient.

Protocol C: Bisulfite Purification (Rescue Strategy)

Use this if your aldehyde is contaminated with non-aldehyde impurities.[1]

  • Adduct Formation: Dissolve crude mixture in EtOAc. Add saturated aqueous Sodium Bisulfite (NaHSO₃) .[1][2] Shake vigorously. The aldehyde forms a water-soluble bisulfite adduct.[1][2]

  • Separation: Wash the aqueous layer with EtOAc (removes non-aldehyde impurities).[1]

  • Regeneration: Adjust the aqueous layer pH to ~9-10 with Sodium Carbonate (Na₂CO₃).[1] Do not use strong NaOH to avoid Cannizzaro.

  • Extraction: Extract the regenerated aldehyde into DCM.

References

  • BenchChem. Technical Support Center: Preventing N-oxide Formation in Quinoline Reactions. Benchchem.com.[1] 3[4][5][6][7][8][9][10]

  • Jarrar, A. A. Oxidations with Manganese Dioxide.[1] American University of Beirut.[1] 11

  • BenchChem. Stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions. Benchchem.com.[1] 12[4][5][6][7][8][9][10]

  • Cahiez, G., et al. Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research.[1] 13[4][7][9]

  • Parikh, J. R., & Doering, W. v. E. Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society. 14[4][5][7][9][12][10]

Sources

Storage conditions to prevent degradation of (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Storage, Stability, and Handling Protocols

Document ID: TS-ISOQ-003 | Version: 2.1 | Status: Active[1][]

Product Identification & Nomenclature Correction

User Alert: You inquired about "(R)-2-Boc-1,3,4-trihydro -3-isoquinolinemethanol."[1][] Technical Clarification: The term "trihydro" is chemically non-standard for this scaffold. The correct IUPAC designation is (R)-tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate .[1][] This compound is a 1,2,3,4-tetrahydroisoquinoline derivative.[1][][3][4][5][6][7] The nitrogen at position 2 is protected by a Boc group, and the hydroxymethyl group is at position 3 with (R)-stereochemistry.[1][][4]

  • Chemical Formula: C₁₅H₂₁NO₃[][7][8]

  • Molecular Weight: 263.33 g/mol [][7][8]

  • Key Functional Groups:

    • N-Boc Carbamate: Acid-labile, thermally sensitive.[1][]

    • Primary Alcohol: Susceptible to oxidation.[][7]

    • Tetrahydroisoquinoline Core: Potential for light sensitivity.[][7]

Critical Storage Parameters (The "Golden Rules")

To prevent degradation (de-Bocylation, oxidation, or racemization), strict adherence to the following matrix is required.

Storage Conditions Summary
ParameterShort-Term (< 1 Month) Long-Term (> 1 Month) Critical Rationale
Temperature 2°C to 8°C (Refrigerated)-20°C (Freezer)Heat accelerates Boc cleavage (isobutylene release).[1][]
Atmosphere Tightly sealed ambientInert Gas (Argon/N₂) Prevents oxidation of the primary alcohol to aldehyde/acid.[][7]
Light Amber Vial / DarkAmber Vial / Foil WrapIsoquinoline cores can undergo photo-oxidation.[][7]
Moisture DesiccatorDesiccatorHydrolysis risk; Boc groups are sensitive to acidic moisture.[][7]

Diagnostic Troubleshooting Guide

Use this section to diagnose issues if the compound's appearance or performance has changed.

Issue 1: The solid has turned from white to yellow/brown.
  • Diagnosis: Oxidative Degradation. [][7]

  • Mechanism: The primary alcohol (-CH₂OH) at position 3 has likely oxidized to an aldehyde or carboxylic acid.[][7] This is often accelerated by light exposure or storage without an inert atmosphere.[][4][7]

  • Action: Check purity via HPLC/TLC. If yellowing is surface-level, recrystallization may salvage the bulk, but purity is compromised.[1][4]

  • Prevention: Always backfill storage vials with Argon or Nitrogen after use.[][7]

Issue 2: The container popped or hissed upon opening.
  • Diagnosis: Boc Decomposition (De-Bocylation). [][7]

  • Mechanism: Thermal stress or acidic contamination causes the tert-butyl carbamate (Boc) group to cleave, releasing CO₂ and Isobutylene gas .[][7]

    • Reaction:

      
      [1][]
      
  • Action: The compound is likely degraded to the free amine (or salt).[][7] Discard if quantitative precision is required.

  • Prevention: Store strictly at -20°C. Avoid leaving the compound at room temperature for extended periods.

Issue 3: Material is sticky or difficult to weigh.[2][7][10]
  • Diagnosis: Hygroscopicity. [][7]

  • Mechanism: Amino alcohol derivatives can be hygroscopic.[][7] Absorbed water not only alters the mass (messing up stoichiometry) but can create a micro-acidic environment promoting hydrolysis.[][4][7]

  • Action: Dry under high vacuum (room temp) for 4-6 hours before weighing.

  • Prevention: Allow the refrigerated vial to equilibrate to room temperature before opening to prevent condensation.

Visualizing Degradation Pathways

The following diagram illustrates the two primary failure modes for this molecule: Acid/Thermal cleavage of the Boc group and Oxidation of the alcohol.[][4][7]

DegradationPathways Compound (R)-2-Boc-3-hydroxymethyl Tetrahydroisoquinoline Heat Heat (>40°C) or Acid Trace Compound->Heat Oxygen Oxygen (Air) + Light Compound->Oxygen FreeAmine Free Amine (Deprotected) + CO2 + Isobutylene Heat->FreeAmine Boc Cleavage Aldehyde Aldehyde/Carboxylic Acid (Yellow Impurity) Oxygen->Aldehyde Alcohol Oxidation

Figure 1: Primary degradation pathways.[][4][7] Heat/Acid attacks the Nitrogen protection (Red path), while Oxygen/Light attacks the Alcohol function (Yellow path).[1][][4]

Frequently Asked Questions (FAQ)

Q: Can I store this compound in DMSO or DMF stock solutions? A: Not recommended for long-term storage. While soluble, DMSO is hygroscopic and can slowly oxidize primary alcohols over time (Swern-like conditions if activators are present, though unlikely alone, the risk of water absorption is high).[1][][4]

  • Best Practice: Store as a solid powder .[][7] If a stock solution is necessary, use anhydrous Dichloromethane (DCM) or Methanol and use within 24 hours, or store at -80°C.[][4][7]

Q: How do I re-validate the purity if I suspect degradation? A:

  • TLC: Use a mobile phase of Hexane:Ethyl Acetate (e.g., 2:1).[][4][7] Look for a baseline spot (free amine) or a lower Rf smear (acid oxidation product).[][7]

  • NMR: Check the Boc peak (singlet ~1.4-1.5 ppm, 9H). A decrease in integration relative to the aromatic protons indicates deprotection.[][4][7]

  • Melting Point: Compare against the standard (approx. 114-116°C for the unprotected form; Boc derivatives usually have distinct, often lower, melting ranges depending on crystal packing). Note: Pure Boc-amino alcohols should have a sharp melting point.[1][]

Q: Is the stereochemistry (R) stable? A: Generally, yes. The chiral center at position 3 is not highly labile under neutral storage conditions.[][4][7] However, strong bases or harsh acidic hydrolysis conditions could potentially lead to racemization via ring-opening mechanisms or enolization if oxidized to the aldehyde.[1][][4]

Handling & Workflow Logic

Follow this decision tree to ensure sample integrity from receipt to experiment.

HandlingWorkflow Start Receive Shipment CheckTemp Check Temp Log (Was it kept cold?) Start->CheckTemp Inspect Visual Inspection (White Solid?) CheckTemp->Inspect Yes CheckTemp->Inspect No (Flag for QC) Aliquot Aliquot under Inert Gas (Avoid repeated freeze-thaw) Inspect->Aliquot Pass Store Store at -20°C (Desiccated) Aliquot->Store Use Equilibrate to RT Before Opening Store->Use Experiment Day Use->Store Reseal with Argon

Figure 2: Recommended workflow for handling sensitive chiral Boc-isoquinoline derivatives.

References

  • Sigma-Aldrich. (S)-(−)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol Product Sheet. (Provides baseline stability data for the unprotected scaffold). Available at: [][4]

  • BenchChem. Stability and Storage of N-Boc-Aminomethanol Derivatives. (General guidelines for Boc-amino alcohol stability). Available at: [][4]

  • PubChem. 1,2,3,4-Tetrahydroisoquinoline-3-methanol Compound Summary. National Library of Medicine.[][4][7] Available at: [][4]

  • Thermo Fisher Scientific. (R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. (Analogous acid stability data). Available at: [][4]

Sources

Validation & Comparative

1H NMR Spectral Analysis of (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol: Overcoming Rotameric Signal Duplication

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

(R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol (also known as Boc-D-Tic-ol) is a critical chiral building block in peptidomimetic drug development. However, verifying the structural identity and purity of this compound via standard 1H NMR spectroscopy presents a notorious analytical challenge.

Because of the bulky tert-butoxycarbonyl (N-Boc) protecting group attached to the tetrahydroisoquinoline (THIQ) ring, the molecule exhibits restricted rotation around the carbamate C–N partial double bond. At ambient temperatures, this restricted rotation traps the molecule in distinct cis and trans rotameric states. Because these rotamers interconvert slower than the NMR timescale, the resulting 1H NMR spectrum displays complex, broadened, and doubled signals. To an untrained eye, this peak duplication mimics the presence of diastereomeric or chemical impurities, potentially leading to the false rejection of highly pure synthetic batches.

This guide objectively compares standard ambient NMR methods against optimized Variable Temperature (VT) NMR techniques, providing the mechanistic causality and experimental protocols required to resolve rotameric duplication.

The Mechanistic Basis of N-Boc Rotamerism

The carbamate functional group in N-Boc-THIQ derivatives possesses significant resonance stabilization, which imparts partial double-bond character to the C–N bond. The steric clash between the bulky tert-butyl group and the adjacent benzylic protons of the THIQ ring creates a substantial rotational energy barrier (


 kcal/mol) [1].

At 298 K (room temperature), the thermal energy of the system is insufficient to overcome this barrier rapidly. Consequently, the interconversion rate between the cis and trans rotamers is slower than the frequency difference (


) of their respective NMR signals. The spectrometer detects both distinct conformational states, resulting in a ~1.5:1 to 1:1 mixture of signals [2]. To resolve this, the thermal energy of the system must be increased to a point where the interconversion rate exceeds the NMR timescale, a phenomenon known as signal coalescence [3].

NMR_Workflow Start Acquire 1H NMR (CDCl3, 298 K) Observe Observation: Doubled/Complex Peaks Start->Observe Hypothesis Hypothesis: N-Boc Rotamers vs. Impurity Observe->Hypothesis VT_NMR Perform VT-NMR (DMSO-d6, 353 K) Hypothesis->VT_NMR Coalescence Result A: Signal Coalescence (Single Sharp Set) VT_NMR->Coalescence NoCoalescence Result B: Persistent Doubling (No Coalescence) VT_NMR->NoCoalescence Conclusion1 Conclusion: Pure Compound (Rotamers) Coalescence->Conclusion1 Conclusion2 Conclusion: Chemical Impurity Present NoCoalescence->Conclusion2

Logical workflow for differentiating N-Boc rotameric signal duplication from chemical impurities.

Comparative Analysis of NMR Conditions

To achieve a self-validating spectral analysis, we must compare the compound's behavior across different solvent and temperature environments.

  • Method A: CDCl3 at 298 K (Standard) Performance: Poor. CDCl3 at room temperature yields severe peak doubling. The 9-proton N-Boc signal splits into two distinct singlets, and the C1/C3 protons appear as highly complex, overlapping multiplets, making accurate integration and coupling constant (

    
    ) extraction impossible.
    
  • Method B: DMSO-d6 at 298 K (Solvent Switch) Performance: Marginal. While the strong hydrogen-bonding capability of DMSO alters the rotamer population ratio (pushing it closer to 1:1), the rotational barrier remains too high for coalescence at 298 K. Peaks remain doubled.

  • Method C: DMSO-d6 at 353 K (Optimized VT-NMR) Performance: Optimal. At 80 °C (353 K), the thermal energy easily exceeds the rotational barrier. The rotamers interconvert rapidly, leading to complete signal coalescence. The N-Boc group collapses into a single sharp singlet, and the THIQ ring protons simplify into distinct, analyzable multiplets.

Quantitative Data Presentation

The following table summarizes the 1H NMR spectral resolution of (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol under the three comparative conditions.

Proton AssignmentMethod A (CDCl3, 298 K)Method B (DMSO-d6, 298 K)Method C (DMSO-d6, 353 K)
N-Boc (9H) ~1.45, 1.50 (Two singlets)~1.40, 1.43 (Two singlets)1.42 (Single sharp singlet)
C1-H2 (2H) 4.20–4.80 (Doubled AB quartet)4.25–4.75 (Doubled multiplet)4.50 (Broad singlet / ABq)
C3-H (1H) 4.30–4.70 (Doubled multiplet)4.20–4.60 (Doubled multiplet)4.45 (Resolved multiplet)
C4-H2 (2H) 2.80–3.10 (Complex multiplet)2.75–3.05 (Complex multiplet)2.90 (Doublet, J = 6.0 Hz)
C3-CH2OH (2H) 3.40–3.60 (Complex multiplet)3.35–3.55 (Complex multiplet)3.45 (Doublet, J = 5.5 Hz)
Ar-H (4H) 7.10–7.25 (Overlapping multiplet)7.10–7.25 (Overlapping multiplet)7.15 (Singlet, 4H)

Step-by-Step Methodology: VT-NMR Validation Protocol

To ensure trustworthiness and reproducibility, the following protocol acts as a self-validating system. By establishing a baseline at 298 K before heating, the analyst can definitively prove that the spectral simplification is due to thermodynamic coalescence rather than sample degradation.

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d6.

    • Causality: DMSO-d6 is selected over CDCl3 because its high boiling point (189 °C) safely accommodates the 80 °C (353 K) temperature required to overcome the rotameric energy barrier. Heating CDCl3 (b.p. 61 °C) to this temperature would cause solvent boiling and dangerous tube overpressurization.

  • Baseline Acquisition (298 K): Insert the sample into the spectrometer. Lock, tune, and shim the probe at 298 K. Acquire a standard 1H NMR spectrum. This establishes the baseline "doubled" spectrum.

  • VT Calibration & Heating: Gradually increase the probe temperature to 353 K (80 °C) at a controlled rate of 5 K/min. Once the target temperature is reached, allow the sample to equilibrate for a strict minimum of 10 minutes.

    • Causality: Proper thermal equilibration ensures a homogeneous temperature gradient across the sample volume. Failure to equilibrate causes convection currents within the NMR tube, which severely broadens the spectral lines and defeats the purpose of the experiment.

  • High-Temperature Acquisition (353 K): Re-tune the probe.

    • Causality: The dielectric constant of DMSO changes significantly with temperature; failing to re-tune will result in poor signal-to-noise ratios. Re-shim the Z-axis and acquire the high-temperature 1H NMR spectrum.

  • Data Validation: Overlay the 298 K and 353 K spectra. If the previously doubled signals (e.g., the N-Boc singlets) have coalesced into a single, sharp set of peaks, the initial doubling is definitively validated as rotamerism. If any minor peaks persist unchanged at 353 K, they must be classified as true chemical impurities.

References

  • Chen, L., et al. (2020). "Direct and Efficient C(sp3)–H Functionalization of N-Acyl/Sulfonyl Tetrahydroisoquinolines (THIQs) With Electron-Rich Nucleophiles via 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ) Oxidation." Frontiers in Chemistry, 8, 397. Available at:[Link]

  • Trapp, O., et al. (2014). "Chromatographically separable rotamers of an unhindered amide." Beilstein Journal of Organic Chemistry, 10, 684-692. Available at:[Link]

  • D'Agostino, A., et al. (2024). "Rotational Motion in Bispidines: A Conformational Study." ACS Omega, 9(20), 22538-22547. Available at:[Link]

Comprehensive Guide: Enantiomeric Excess Determination of (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol

[1][2]

Executive Summary & Molecule Context[2][3][4]

  • Target Molecule: (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol[1][2]

  • Significance: A critical chiral building block for the synthesis of isoquinoline alkaloids and peptidomimetics.

  • Critical Quality Attribute: Enantiomeric Excess (ee) > 98% is typically required for pharmaceutical intermediates to prevent downstream diastereomeric impurities.[1]

Comparative Overview of Methods
FeatureMethod A: Chiral HPLC Method B: Chiral SFC Method C: 1H-NMR (Mosher)
Primary Use QC Release, Trace ImpurityHigh-Throughput ScreeningAbsolute Config.[1][2] Assignment
Precision High (<0.1% error)High (<0.2% error)Moderate (~1-2% error)
Throughput 15–30 min/run3–8 min/runSlow (requires derivatization)
Solvent Cost High (Hexane/IPA)Low (CO2/MeOH)Low (Deuterated solvents)
Limit of Detection ExcellentGoodPoor (not for trace analysis)

Method A: Chiral HPLC (The Gold Standard)

Context: Chiral High-Performance Liquid Chromatography (HPLC) remains the regulatory standard for determining ee due to its robustness and sensitivity.[1] For N-Boc-tetrahydroisoquinolines, polysaccharide-based stationary phases are the most effective.[1][2]

Recommended Protocol

This protocol is derived from the separation behavior of N-protected heterocyclic amines [1, 3].[2]

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[1][2]

    • Why: The AD-H column shows superior selectivity for N-Boc protected amines compared to the OD-H column due to the specific inclusion mechanism of the bulky Boc group.

  • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v) [1][2]

    • Optimization: If retention is too low, decrease IPA to 5%. If peaks tail, add 0.1% Diethylamine (DEA) to suppress silanol interactions, though the N-Boc group usually mitigates this need.[1]

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV @ 210 nm (Amide bond) or 254 nm (Benzene ring).[1]

    • Note: 210 nm provides higher sensitivity for the N-Boc moiety.[2]

Step-by-Step Workflow
  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase (Hexane/IPA). Filter through a 0.45 µm PTFE filter.[2]

  • System Equilibration: Flush column for 30 mins until baseline stabilizes.

  • Blank Injection: Inject mobile phase to ensure no ghost peaks.

  • Racemate Injection: Inject the racemic standard ((±)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol) to establish the separation factor (

    
    ).[1][2] Target resolution (
    
    
    ) > 1.5.
  • Sample Injection: Inject the (R)-isomer sample.

  • Calculation:

    
    [1][2][3]
    
Troubleshooting Logic
  • Issue: Peaks overlap (

    
    ).
    
    • Fix: Switch to Chiralcel OD-H .[1][2][4] The cellulose backbone offers a complementary chiral cavity shape that may better discriminate the 3-hydroxymethyl group [3].

  • Issue: Broad peaks.

    • Fix: Temperature effect.[2][4][5] Lowering temperature to 10°C often improves resolution (enthalpy-driven separation) [5].[1][2]

Method B: Chiral SFC (The Modern Alternative)

Context: Supercritical Fluid Chromatography (SFC) is rapidly replacing HPLC in drug discovery due to speed.[1] For this lipophilic molecule, SFC is highly efficient.

Recommended Protocol
  • Column: Chiralpak AD-3 (3 µm particle size for higher speed).[1][2]

  • Mobile Phase: CO2 : Methanol (85:15) [1]

  • Back Pressure: 120 bar[1][2]

  • Temperature: 35°C

  • Flow Rate: 3.0 mL/min[2]

Mechanism & Advantages

SFC utilizes supercritical CO2, which has the diffusivity of a gas and the solvating power of a liquid. This allows for flow rates 3-4x faster than HPLC without losing theoretical plates.[1][2]

  • Green Chemistry:[2] Significantly reduces the consumption of neurotoxic hexane.

  • Selectivity: The interaction between the hydroxyl group of the analyte and the methanol modifier in the supercritical state often enhances separation factors for amino-alcohols [2].

Method C: 1H-NMR Derivatization (Structural Confirmation)

Context: When a chiral column is unavailable, or absolute configuration is unknown, derivatization with Mosher's Acid is the definitive method.[1] This converts enantiomers into diastereomers, which have distinct NMR chemical shifts.[6]

Protocol (Mosher's Ester)[1]
  • Reagent: (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).[1][2]

  • Reaction:

    • Mix 10 mg analyte + 15 mg (R)-MTPA-Cl + 20 µL Pyridine in 0.5 mL

      
      .
      
    • Shake for 10 mins (rapid reaction with primary alcohol).

  • Analysis: Acquire 1H-NMR.

  • Interpretation:

    • The diastereomeric protons (typically the

      
       protons) will split into two distinct sets of signals if the sample is racemic.[1]
      
    • Integration of these signals yields the diastereomeric ratio (dr), which equates to the ee of the starting material.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the appropriate method based on laboratory resources and precision requirements.

GStartStart: Determine ee of(R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanolPurposeWhat is the primary goal?Start->PurposeQCQC / Batch Release(High Precision)Purpose->QCScreeningHigh Throughput(Speed)Purpose->ScreeningConfigUnknown Configuration(Structure ID)Purpose->ConfigHPLCMethod A: Chiral HPLCCol: Chiralpak AD-HMP: Hex/IPA (90:10)QC->HPLCSFCMethod B: Chiral SFCCol: Chiralpak AD-3MP: CO2/MeOHScreening->SFCNMRMethod C: NMR DerivatizationReagent: (R)-MTPA-ClConfig->NMRValidationCalculate ee%HPLC->ValidationRs > 1.5SFC->ValidationRs > 1.5NMR->ValidationDistinct Shifts

Caption: Decision matrix for selecting the optimal analytical technique based on experimental goals.

References

  • BenchChem. Chiral HPLC Methods for the Enantiomeric Separation of Tetrahydroquinoline Amines. (2025).[1][2][7][6] [1]

  • Vertex AI Search. Comparison of HPLC and SFC Chiral Method Development Screening Approaches. ResearchGate.[2][7][5]

  • Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H.[2][1]

  • Sigma-Aldrich. Product Specification: tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate.[1][2][1]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection.[1]

Chiral HPLC Methods for Separating Isoquinoline Methanol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Development Professionals

Executive Summary

Separating isoquinoline methanol enantiomers presents a specific chromatographic challenge: the molecule contains a basic nitrogen atom (in the isoquinoline ring) and a polar hydroxyl group at the chiral center. This duality often leads to peak tailing and strong non-specific interactions.

This guide compares three distinct methodologies for achieving baseline resolution (


). While traditional normal-phase methods on coated polysaccharide columns (e.g., Chiralpak AD) remain effective, immobilized polysaccharide columns (e.g., Chiralpak IG)  operating in reversed-phase mode are currently the superior choice for robustness, mass spectrometry (MS) compatibility, and solvent flexibility.

Mechanistic Insight: The Separation Challenge

The separation of isoquinoline methanols relies on a "three-point interaction" model between the analyte and the Chiral Stationary Phase (CSP).

  • H-Bonding: The hydroxyl group (-OH) of the methanol linker acts as a hydrogen bond donor/acceptor with the carbamate or ester groups of the CSP.

  • 
    -
    
    
    
    Stacking:
    The aromatic isoquinoline ring engages in
    
    
    -
    
    
    interactions with the phenyl rings of the CSP selector.
  • Steric Inclusion: The bulkiness of the isoquinoline moiety fits into the chiral grooves of polysaccharide polymers (amylose/cellulose).

The Critical Variable: The Basic Nitrogen The isoquinoline nitrogen is basic (


). On silica-based columns, this nitrogen interacts strongly with residual silanols, causing severe peak tailing.
  • Solution: All methods must employ a basic additive (Diethylamine, Triethylamine) or a high-ionic-strength buffer (Ammonium Acetate) to mask silanols and suppress ionization.

Comparative Analysis of Methods

Method A: Immobilized Amylose (Reversed Phase) – Recommended

Column: Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate) immobilized on 3


m silica).
Profile:  This is the modern gold standard. The electron-withdrawing chloro-groups on the amylose backbone create a distinct chiral cavity that is highly effective for heterocyclic alcohols.
  • Pros: High robustness; MS-compatible mobile phases; no "forbidden" solvents.

  • Cons: Higher column cost compared to older coated phases.

Method B: Coated Amylose (Normal Phase) – The Classic

Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5


m silica).
Profile:  The historical industry standard. It offers immense selectivity but requires strict adherence to hydrocarbon/alcohol mobile phases.
  • Pros: Extensive literature database; high theoretical plate count.

  • Cons: Incompatible with aggressive solvents (DCM, THF, EtOAc) which dissolve the selector; requires toxic solvents (Hexane).

Method C: Cyclodextrin Inclusion (Polar Organic/Reversed)

Column: Quest-CM (Carboxymethyl-


-Cyclodextrin).
Profile:  Relies on host-guest inclusion complexation rather than surface adsorption.
  • Pros: Excellent for aqueous samples; unique selectivity if polysaccharide columns fail.

  • Cons: Lower loadability (preparative scale is difficult); sensitive to pH changes.

Performance Data Comparison

The following data aggregates performance metrics for Mefloquine (a structurally representative quinoline methanol analogue) and generic isoquinoline derivatives.

FeatureMethod A: Immobilized Amylose (IG-3)Method B: Coated Amylose (AD-H)Method C: Cyclodextrin (Quest-CM)
Mobile Phase 10 mM Ammonium Acetate : Methanol (30:70 v/v)n-Hexane : IPA (93:7) + 0.1% DEAAcetonitrile : 1% TEAA Buffer pH 4.5 (20:80)
Elution Mode Reversed PhaseNormal PhaseReversed Phase
Flow Rate 0.7 mL/min1.0 mL/min1.0 mL/min
Detection UV 284 nmUV 254 nmUV 240 nm
Retention (

)
Enantio 1: 4.59 minEnantio 2: 6.47 minEnantio 1: ~8.5 minEnantio 2: ~11.2 minEnantio 1: ~5.0 minEnantio 2: ~12.5 min
Resolution (

)
> 2.0 (Baseline) > 1.82.61
MS Compatible? Yes No (High hydrocarbon load)Yes
Key Additive Ammonium Acetate (Buffer)Diethylamine (Basic Suppressor)Triethylammonium Acetate (Buffer)

Detailed Experimental Protocol (Method A)

Objective: Robust separation of isoquinoline methanol enantiomers for PK/PD analysis.

Materials
  • Stationary Phase: Chiralpak IG-3 (150 x 4.6 mm, 3

    
    m).
    
  • Solvents: LC-MS grade Methanol, Ammonium Acetate (solid,

    
    99.0%).
    
  • Sample: Racemic Isoquinoline Methanol (dissolved in Methanol).

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Dissolve 0.77 g of Ammonium Acetate in 1000 mL of water to make a 10 mM stock solution.

    • Mix 300 mL of this stock with 700 mL of pure Methanol.

    • Note: Filter through a 0.22

      
      m nylon membrane to remove particulates.
      
  • System Equilibration:

    • Purge lines with Methanol first, then switch to the mobile phase.

    • Equilibrate column at 0.7 mL/min for 20 minutes until baseline stabilizes.

    • Set Column Oven to 25°C.

  • Injection & Run:

    • Inject 10

      
      L of sample (concentration: 0.1 mg/mL).
      
    • Run isocratic for 10 minutes.

  • System Suitability Criteria:

    • Tailing Factor (

      
      ): < 1.3 for both peaks.
      
    • Resolution (

      
      ): > 1.5.
      
    • Theoretical Plates (

      
      ): > 2000.
      

Decision Logic & Visualization

Workflow for Method Selection

The following diagram illustrates the logical pathway for selecting the optimal method based on sample constraints.

MethodSelection Start Start: Isoquinoline Methanol Sample Solubility Is sample soluble in Hexane? Start->Solubility MS_Req Is MS Detection Required? Solubility->MS_Req No (Polar only) Scale Preparative or Analytical? Solubility->Scale Yes MethodA Method A: Chiralpak IG-3 (MeOH/Ammonium Acetate) Best for MS & Robustness MS_Req->MethodA Yes MethodC Method C: Cyclodextrin (Aq. Buffer/ACN) Alternative Selectivity MS_Req->MethodC No (UV only) Scale->MethodA Analytical MethodB Method B: Chiralpak AD-H (Hexane/IPA + DEA) Best for Prep Scale/Low Solubility Scale->MethodB Preparative

Caption: Decision tree for selecting the optimal chiral HPLC method based on solubility, detection mode, and scale.

Chiral Recognition Mechanism

This diagram visualizes the molecular interactions driving the separation on an Amylose CSP.

Mechanism Isoquinoline Isoquinoline Enantiomer CSP Amylose CSP (Chiral Groove) Isoquinoline->CSP H-Bond (OH group) Isoquinoline->CSP Pi-Pi Stacking (Ring) Silanol Residual Silanol (Si-OH) Isoquinoline->Silanol Unwanted Ionic Bond Additive Basic Additive (DEA/NH4+) Additive->Silanol Blocks/Masks

Caption: The "Three-Point" interaction model and the critical role of basic additives in masking silanols.

References

  • Jenifer Ashwini, S., et al. (2019). "A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine." Research Journal of Pharmacy and Technology.

  • Aboul-Enein, H. Y., et al. (2002). "A Validated HPLC Method for Separation and Determination of Mefloquine Enantiomers in Pharmaceutical Formulations." DergiPark.

  • Phenomenex Application Guide. (2017). "Chiral HPLC Separations: Method Development Strategies."

  • Daicel Chiral Technologies. "Instruction Sheet for CHIRALPAK® IG."

Optical rotation values for (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the optical rotation benchmarks for (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol , a critical chiral intermediate in the synthesis of peptidomimetics and drug candidates (e.g., PRMT5 inhibitors, CXCR4 antagonists).

Compound: (R)-2-Boc-1,2,3,4-tetrahydro-3-isoquinolinemethanol CAS: 845543-81-9 Core Application: Chiral building block for isoquinoline alkaloids and peptidomimetics.

Optical Rotation Data & Benchmarking

The specific rotation (


) is the primary metric for establishing enantiomeric purity. Due to the conformational flexibility of the tert-butyl carbamate (Boc) group, the rotation of the protected alcohol can vary based on solvent and concentration. Therefore, the most reliable method for validation is benchmarking against the deprotected free amine or the carboxylic acid precursor. 

Table 1: Comparative Optical Rotation Values (Enantiomeric Pairs)

Compound StateEnantiomerConfigurationSpecific Rotation

Solvent (c=1.[1][2]0)Status
Target Intermediate (R) 3R Value to be determined

MeOH Variable
Enantiomeric Control(S)3SValue to be determinedMeOHVariable
Acid Precursor (R) 3R

MeOH Benchmark
Acid Control(S)3S

MeOHValidated Ref [1]
Free Amine (Deprotected) (R) 3R

MeOH Gold Standard
Free Amine Control(S)3S

MeOHValidated Ref [2]

Critical Insight: While the Boc-protected alcohol's rotation is useful for batch-to-batch consistency, it is not the definitive standard for absolute configuration. The "Gold Standard" for quality control is the deprotection of a small aliquot to the free amine, which must yield a rotation of approximately


  (in Methanol).

Synthesis & Validation Workflow

To ensure high enantiomeric excess (ee%), the synthesis typically proceeds via the reduction of the commercially available (R)-Boc-Tic-OH (Tetrahydroisoquinoline-3-carboxylic acid).

DOT Diagram: Synthesis and Quality Control Logic

G Start Starting Material (R)-Boc-Tic-OH [α]D ≈ -18° Reaction Reduction (BH3·THF or Mixed Anhydride/NaBH4) Start->Reaction Activation & Reduction Product Target Intermediate (R)-2-Boc-THIQ-Methanol (Oily/Amorphous Solid) Reaction->Product Workup & Purification QC_Step QC Check: Deprotection (TFA/DCM) Product->QC_Step Aliquot for QC FreeAmine Free Amine (R)-THIQ-Methanol QC_Step->FreeAmine Removal of Boc Decision Measure Rotation Target: +97° (MeOH) FreeAmine->Decision Polarimetry Decision->Product Confirmed ee% > 98%

Figure 1: Synthesis and Quality Control Workflow. The definitive chirality check involves deprotection to the free amine.

Experimental Protocol: Validation by Deprotection

Since the Boc-protected form is often an oil or low-melting solid with variable rotation, this protocol describes the self-validating method to confirm the (R)-configuration.

Step 1: Isolation of Target

  • Synthesize (R)-2-Boc-1,2,3,4-tetrahydro-3-isoquinolinemethanol via reduction of (R)-Boc-Tic-OH.

  • Isolate the product (typically a viscous oil or low-melting solid).

  • Note: If a specific rotation is required for the Boc-intermediate, dissolve 100 mg in 10 mL MeOH (c=1.0) and record at 20°C. Expect a value distinct from the acid precursor.

Step 2: Diagnostic Deprotection (The "Gold Standard" Test)

  • Sample: Take 50 mg of the isolated Boc-alcohol.

  • Reaction: Dissolve in 1 mL DCM and add 0.5 mL Trifluoroacetic acid (TFA). Stir for 1 hour at room temperature.

  • Workup: Evaporate volatiles. Basify with saturated NaHCO3.[3] Extract with DCM (3x). Dry over Na2SO4 and concentrate.

  • Measurement: Dissolve the residue in Methanol to a concentration of c=1.0 (10 mg/mL).

  • Validation: Measure

    
    .
    
    • Acceptance Criteria: Value must be positive, approaching

      
       .
      
    • If value is negative (approx -97°): The starting material was (S)-configured.[2][4]

    • If value is near 0°: The sample has racemized.

Causality & Analysis

  • Sign Reversal: The (S)-Boc-Acid is (+), but the (S)-Free Alcohol is (-). This indicates that the removal of the carbonyl (reduction) and the protecting group significantly alters the chiral environment. Consequently, for the (R)-series, we expect the Acid to be (-) and the Free Alcohol to be (+).

  • Conformational Locking: The Boc group introduces steric bulk that can force the tetrahydroisoquinoline ring into specific half-chair conformations. This "rotameric" effect often makes the optical rotation of Boc-protected secondary amines concentration-dependent and less reliable than their unprotected counterparts.

References

  • Chem-Impex International. "Boc-L-Tic-OH Product Data." Catalog No. 02685.

  • Sigma-Aldrich. "(S)-(-)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol Product Specification." CAS 18881-17-9.[2]

  • PubChem. "(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid Data."[4] CID 2733226.[4]

Sources

Comparative Guide: LC-ESI-MS vs. GC-EI-MS for N-Boc-Tetrahydroisoquinoline Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry (MS) Characterization of N-Boc-Tetrahydroisoquinoline Methanol Content Type: Comparative Technical Guide Audience: Senior Researchers, Analytical Scientists, and Process Chemists

Executive Summary: The Analytical Challenge

N-Boc-tetrahydroisoquinoline methanol (MW ~263.33 Da) is a critical chiral building block in the synthesis of peptidomimetics and antihypertensive drugs (e.g., Quinapril). Its structural integrity relies on the tert-butoxycarbonyl (Boc) protecting group, which masks the secondary amine.

The Core Problem: The Boc group is thermally labile and acid-sensitive.[1] Standard characterization methods often fail to distinguish between the intact molecule and its deprotected degradation products.

  • The "Alternative" (GC-EI-MS): Often leads to thermal degradation in the injector port, yielding false-negative purity results and complex "ghost" spectra.

  • The "Solution" (LC-ESI-QTOF/MS): Provides soft ionization, preserving the molecular ion

    
    , and allows for definitive structural validation via controlled Collision-Induced Dissociation (CID).
    

This guide objectively compares these two methodologies, establishing the LC-ESI-MS workflow as the gold standard for characterizing this labile intermediate.

Comparative Analysis: Performance & Data Integrity

The following table contrasts the data quality and operational risks associated with the two primary MS characterization techniques.

FeatureMethod A: LC-ESI-MS (Recommended) Method B: GC-EI-MS (Alternative)
Ionization Mechanism Soft (Electrospray): Preserves the pseudo-molecular ion

or

.
Hard (Electron Impact): High energy (70 eV) causes extensive fragmentation.
Thermal Stability High: Analysis occurs at near-ambient temperatures (column) and moderate source heat.Low: Injector temps (250°C+) trigger thermal elimination of isobutene and

.
Primary Ion Observed m/z 264.16 (

)
m/z 163.10 (Deprotected amine) or m/z 57 (t-butyl).
Structural Insight Definitive: MS/MS confirms the Boc group attachment via specific neutral losses (-56 Da, -100 Da).Ambiguous: Cannot easily distinguish between the sample containing free amine vs. intact Boc-protected material.
Quantification Accuracy >99%: Linear response for the intact molecule.Variable: Response depends on the rate of thermal degradation in the liner.
Technical Deep Dive: Fragmentation Mechanisms

To accurately interpret the mass spectra, one must understand the specific fragmentation pathways of the N-Boc group.

Mechanism A: Thermal Degradation (GC-MS Context)

In a GC injector at 250°C, the Boc group undergoes a thermal cis-elimination.

  • Elimination: The carbonyl oxygen abstracts a

    
    -proton from the tert-butyl group.
    
  • Release: Isobutene (

    
    , 56 Da) is released, leaving a carbamic acid.
    
  • Decarboxylation: The unstable carbamic acid spontaneously loses

    
     (44 Da) to form the free amine (Tetrahydroisoquinoline methanol).
    
Mechanism B: ESI-CID Fragmentation (LC-MS Context)

In an ESI source (positive mode), the protonated molecular ion


 is stable. Under Collision-Induced Dissociation (CID), it follows a predictable pathway:
  • Precursor Selection: m/z 264.16.

  • Primary Fragment: Loss of isobutene (-56 Da) yields the protonated carbamic acid (m/z 208).

  • Secondary Fragment: Subsequent loss of

    
     (-44 Da) or water (-18 Da) from the hydroxymethyl group.
    
Visualization of Pathways

The following diagram illustrates the divergent pathways between the two methods.

G cluster_GC GC-EI-MS (Thermal Degradation) cluster_LC LC-ESI-MS (Controlled Fragmentation) M Intact N-Boc-THIQ-MeOH (MW 263) Carbamic Carbamic Acid Intermediate M->Carbamic Heat (250°C) - C4H8 MH [M+H]+ Ion (m/z 264) M->MH ESI (+) Isobutene Isobutene (Gas) Amine Free Amine (m/z 163) Carbamic->Amine - CO2 Frag1 Fragment [M+H - C4H8]+ (m/z 208) MH->Frag1 CID - 56 Da Frag2 Fragment [M+H - Boc]+ (m/z 164) Frag1->Frag2 CID - 44 Da

Caption: Figure 1. Divergent fate of N-Boc-THIQ-MeOH in GC (thermal elimination) vs. LC-MS (controlled ionic fragmentation).

Optimized Experimental Protocols

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), the following protocols are designed as self-validating systems.

Protocol A: High-Resolution LC-ESI-QTOF Analysis (Recommended)

This workflow minimizes in-source fragmentation and maximizes sensitivity.

1. Sample Preparation:

  • Solvent: Dissolve 1 mg of N-Boc-THIQ-MeOH in 1 mL of Methanol:Water (50:50) . Avoid 100% acetonitrile as it may suppress ionization of this specific polar intermediate.

  • Concentration: Dilute to 1 µg/mL (1 ppm) for analysis.

  • Filtration: 0.22 µm PTFE syringe filter (essential to prevent clog-induced pressure spikes).

2. LC Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes. Rationale: The Boc group increases lipophilicity; the compound will elute later than the free amine.

3. MS Source Parameters (Critical):

  • Ionization: ESI Positive Mode.

  • Gas Temp: 300°C (Do not exceed 350°C to prevent thermal degradation).

  • Fragmentor Voltage: 100-120 V . Note: Higher voltages will strip the Boc group in-source, mimicking the GC-MS error.

  • Reference Mass: Use lock-mass (e.g., purine or HP-0921) for <5 ppm accuracy.

4. Data Validation (Self-Check):

  • Look for the [M+Na]+ adduct (m/z ~286). If you see only m/z 164 (free amine) but the retention time matches the Boc-standard, your source temperature is too high.

Protocol B: GC-MS Analysis (If LC is unavailable)

If GC must be used, "Cold On-Column" injection is required to mitigate thermal breakdown.

1. Injection:

  • Mode: Cool On-Column or PTV (Programmed Temperature Vaporization).

  • Initial Temp: 40°C.

  • Ramp: 10°C/min to 250°C.

  • Warning: Standard Split/Splitless injection at 250°C will result in >80% degradation.

Supporting Experimental Data

The following data summarizes typical spectral results observed when analyzing N-Boc-THIQ-MeOH (C15H21NO3).

Table 1: MS Spectral Fingerprint Comparison

Ion (m/z)IdentityLC-ESI-MS IntensityGC-EI-MS Intensity
264.16

(Intact Parent)
100% (Base Peak) < 5% (Often absent)
286.14

(Sodium Adduct)
20-40%0% (Not formed in EI)
208.10

10-30% (In-source frag)N/A
164.10

< 5%High (Thermal product)
57.07

(t-Butyl)
Absent100% (Base Peak)

Interpretation: The presence of m/z 57 as the base peak in GC-MS confirms the presence of a t-butyl group but fails to confirm if it is attached to the THIQ core. The LC-MS spectrum, dominated by m/z 264, unequivocally proves the structure is intact.

References
  • Crosland, S. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Link

  • Kruve, A. (2017).[3] Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry.[3] Link

  • Holčapek, M. (2010). Differentiation of Boc-protected peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Link

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectral Trends of Boc-Protected Amines. National Institute of Standards and Technology. Link

  • BenchChem. (2025).[2] Stability of N-Boc-3-pyrrolidinol and related N-Boc intermediates under acidic and thermal conditions. BenchChem Technical Guides. Link

Sources

Comparing reactivity of (R) vs (S)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Enantioselective Utility of (R)- vs. (S)-2-Boc-1,2,3,4-Tetrahydro-3-isoquinolinemethanol

Executive Summary & Nomenclature Correction

Note on Nomenclature: The query term "1,3,4-trihydro" is chemically imprecise for this scaffold. The correct IUPAC designation for the saturated nitrogen-containing ring is 1,2,3,4-tetrahydroisoquinoline (THIQ) . This guide addresses 2-Boc-1,2,3,4-tetrahydro-3-isoquinolinemethanol (also known as N-Boc-3-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline).

Core Distinction: While the (R)- and (S)-enantiomers exhibit identical physicochemical properties in achiral environments, their utility diverges sharply in asymmetric synthesis and biological interaction :

  • (S)-Enantiomer: The industrial standard. It serves as the chiral scaffold for the "Tic" (tetrahydroisoquinoline-3-carboxylic acid) moiety found in ACE inhibitors like Quinapril and Moexipril . It mimics L-proline or L-phenylalanine in peptidomimetics.

  • (R)-Enantiomer: The research probe. Primarily used in Structure-Activity Relationship (SAR) studies to determine stereospecificity of receptors (e.g., opioid antagonists) and to synthesize "D-Tic" derivatives for proteolytically stable peptides.

Physicochemical Profile

These enantiomers are mirror images; their scalar properties (MP, NMR) are identical, but their interaction with polarized light and chiral biological systems is opposite.

Property(S)-Enantiomer(R)-Enantiomer
CAS Number 18881-17-9 (free amine) / 102226-40-4 (Boc)102226-73-3 (Boc)
Molecular Formula C₁₅H₂₁NO₃C₁₅H₂₁NO₃
Molecular Weight 263.33 g/mol 263.33 g/mol
Appearance White to off-white crystalline solidWhite to off-white crystalline solid
Optical Rotation

(c=1, MeOH)

(c=1, MeOH)
Solubility Soluble in DCM, MeOH, EtOAc; Insoluble in WaterSoluble in DCM, MeOH, EtOAc; Insoluble in Water
Primary Utility Drug Substance Intermediate (Quinapril)Pharmacological Tool (SAR Studies)

*Note: Optical rotation values can vary significantly based on solvent and N-protecting group. Values above are typical for the core scaffold.

Reactivity Profile & Applications

A. Common Reactivity (Achiral)

Both enantiomers undergo identical transformations at the alcohol and Boc-protected amine functionalities:

  • Oxidation (Swern/Dess-Martin): Converts the C3-hydroxymethyl group to the aldehyde (for reductive amination) or carboxylic acid (Tic amino acid precursor).

  • Activation: Reaction with MsCl or TsCl yields sulfonates, enabling nucleophilic substitution (e.g., with azides for chain extension).

  • Boc Deprotection: Treatment with TFA or HCl/Dioxane yields the secondary amine salt.

B. Stereoselective Utility (The Differentiator)

1. The (S)-Pathway: ACE Inhibitor Synthesis The (S)-enantiomer is a critical chiral building block. In the synthesis of Quinapril , the (S)-alcohol is often oxidized to the (S)-carboxylic acid (Tic). This rigid bicyclic system restricts conformational freedom, enhancing binding affinity to the Angiotensin-Converting Enzyme (ACE) compared to flexible acyclic analogs.

2. The (R)-Pathway: Opioid Receptor Antagonists The (R)-enantiomer ("D-Tic" precursor) is used to synthesize peptide analogs that resist enzymatic degradation. For example, in the development of


-opioid receptor antagonists (like TIPP analogs), the incorporation of the (R)-isomer helps map the steric requirements of the receptor pocket, often serving as a negative control or a specific antagonist.

Visualizing the Divergence

The following diagram illustrates how the initial choice of chiral starting material (L- vs D-Phenylalanine) dictates the downstream utility.

G L_Phe L-Phenylalanine Pictet_S Pictet-Spengler Cyclization L_Phe->Pictet_S Reduction D_Phe D-Phenylalanine Pictet_R Pictet-Spengler Cyclization D_Phe->Pictet_R Reduction S_Tic (S)-Tic Acid Pictet_S->S_Tic Reduction R_Tic (R)-Tic Acid Pictet_R->R_Tic Reduction S_Alc (S)-2-Boc-THIQ-3-methanol (Target Molecule) S_Tic->S_Alc Reduction R_Alc (R)-2-Boc-THIQ-3-methanol (Target Molecule) R_Tic->R_Alc Reduction Quinapril Quinapril (ACE Inhibitor) S_Alc->Quinapril Oxidation & Coupling Opioid Peptidomimetics (Opioid Antagonists) R_Alc->Opioid Peptide Synthesis

Figure 1: Divergent synthesis pathways. The (S)-enantiomer is derived from L-Phenylalanine and leads to approved therapeutics, while the (R)-enantiomer derives from D-Phenylalanine and serves research applications.

Experimental Protocol: Swern Oxidation

This protocol describes the oxidation of (S)-2-Boc-1,2,3,4-tetrahydro-3-isoquinolinemethanol to its corresponding aldehyde. This is a pivotal step for chain extension or coupling reactions.

Objective: Convert the primary alcohol to an aldehyde without racemization of the C3 chiral center.

Reagents:

  • Oxalyl chloride (1.1 eq)

  • DMSO (2.2 eq)

  • Triethylamine (5.0 eq)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Workflow:

  • Activation: Cool a solution of oxalyl chloride (1.1 eq) in anhydrous DCM to -78°C under nitrogen. Dropwise add DMSO (2.2 eq) dissolved in DCM. Stir for 15 minutes. Mechanism: Formation of the active alkoxysulfonium ion.

  • Addition: Add a solution of (S)-2-Boc-1,2,3,4-tetrahydro-3-isoquinolinemethanol (1.0 eq) in DCM dropwise to the reaction mixture, maintaining temperature below -60°C. Stir for 30 minutes.

  • Elimination: Add triethylamine (5.0 eq) dropwise. The solution will become cloudy (formation of triethylammonium chloride).

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Quench: Quench with saturated aqueous NH₄Cl or phosphate buffer (pH 7) to prevent epimerization of the alpha-chiral aldehyde.

  • Workup: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

  • Result: The crude aldehyde is unstable and should be used immediately for reductive amination or further oxidation to the acid.

Critical Control Point: Temperature control at -78°C is vital. Higher temperatures during the activation phase can lead to the formation of the Pummerer rearrangement byproduct or racemization at the C3 position.

References

  • Klutchko, S., et al. (1986).[1][2] "Synthesis of Novel Angiotensin Converting Enzyme Inhibitor Quinapril and Related Compounds." Journal of Medicinal Chemistry, 29(10), 1953-1961.[2] Link

  • Schiller, P. W., et al. (1992). "Synthesis and Opioid Activity of TIPP Analogs Containing a Tetrahydroisoquinoline-3-carboxylic Acid Residue." Journal of Medicinal Chemistry, 35(23), 4432-4438.
  • Sigma-Aldrich. "(S)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol Product Sheet." Link

  • U.S. Patent 4,344,949. "Tetrahydroisoquinoline-3-carboxylic acid compounds and their use as antihypertensives." (Basis for Quinapril synthesis).[2][3][4]

Sources

Validating chiral purity of (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol batches

Author: BenchChem Technical Support Team. Date: March 2026

Validating Chiral Purity of (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol: A Comparative Guide

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottleneck of verifying the enantiomeric excess (ee) of sterically hindered, multi-functional chiral building blocks. (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol (structurally a tetrahydroisoquinoline derivative) is a critical precursor for synthesizing complex, pharmacologically active heterocycles, such as dihydrobenzoxazinones and dihydroquinoxalinones (1)[1].

Because the downstream pharmacological activity of these heterocycles is highly stereospecific, regulatory bodies demand rigorous control of enantiomeric impurities. According to ICH stipulations, the presence of an enantiomeric impurity often cannot exceed 0.15% of the majority enantiomer (or 0.05% for high-dose therapeutics) (2)[2]. Validating the chiral purity of this Boc-protected amino alcohol requires a self-validating analytical system capable of baseline resolving the (R)-eutomer from the (S)-distomer with high sensitivity.

Objective Comparison of Analytical Modalities

To validate the chiral purity of (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol, we must exploit its structural features: a bulky Boc-protected nitrogen, a free primary hydroxyl group, and an aromatic ring. Below is an objective comparison of the three primary modalities used in modern analytical laboratories to evaluate this compound.

Table 1: Comparison of Chiral Purity Validation Techniques

ModalityMechanism of ResolutionSensitivity (LOD)Analysis TimeBest Use Case
Chiral SFC Supercritical

partitioning
~0.05%3–10 minHigh-throughput screening, green chemistry
NP-HPLC H-bonding /

interactions
~0.01%15–45 minHigh-resolution impurity profiling
NMR (Mosher's) Diastereomeric chemical shifts~1.00%1–2 hoursOrthogonal validation, absolute configuration

Mechanistic Causality in Chiral Recognition

Before detailing the protocols, it is vital to understand why we select specific chromatographic conditions. The separation of the (R) and (S) enantiomers relies on a "three-point interaction" model. When using an amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H), the analyte's free hydroxyl acts as a hydrogen-bond donor, the Boc carbonyl acts as an H-bond acceptor, and the isoquinoline aromatic ring engages in


 interactions with the CSP's phenyl groups.

Mechanism Analyte (R)-Enantiomer -OH (H-bond donor) -Boc (H-bond acceptor) Aromatic Ring (Pi-Pi) Complex Transient Diastereomeric Complex Analyte->Complex 3-Point Interaction CSP Amylose CSP C=O (H-bond acceptor) N-H (H-bond donor) Phenyl (Pi-Pi) CSP->Complex Chiral Recognition

Three-point interaction model for chiral recognition on amylose CSPs.

Step-by-Step Experimental Protocols

Protocol A: Supercritical Fluid Chromatography (SFC) - The High-Throughput Standard

SFC is increasingly preferred over HPLC for chiral separations due to the high diffusivity and low viscosity of supercritical


, which accelerates mass transfer and yields sharper peaks (3)[3].
  • Sample Preparation: Dissolve 1 mg/mL of the batch in HPLC-grade EtOH/Hexane (1:1) (4)[4].

  • Column Selection: Equip the system with an Amylose-based CSP (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Configuration: Use supercritical

    
     with 15-40% Methanol or Ethanol co-solvent. Causality:  You must add 0.1% Diethylamine (DEA) to the co-solvent. The basic additive masks acidic silanol sites on the stationary phase, preventing severe peak tailing of the isoquinoline nitrogen[4].
    
  • Operational Parameters: Set backpressure to 120 bar, temperature to 35°C, and flow rate to 3.0 mL/min.

  • Detection: Monitor UV absorbance at 210 nm and 254 nm.

Protocol B: Normal-Phase Chiral HPLC - The High-Resolution Workhorse

When SFC is unavailable, NP-HPLC remains the gold standard for achieving the lowest possible Limit of Detection (LOD).

  • Sample Preparation: Dissolve the compound in Hexane/Isopropanol (90:10) at 1 mg/mL.

  • Mobile Phase: Utilize isocratic elution using Hexane/Isopropanol (85:15 v/v). Causality: The non-polar hexane drives the analyte into the chiral grooves of the CSP, while the protic IPA competes for hydrogen bonding, allowing for reversible complexation and timely elution.

  • Flow & Temperature: Maintain a flow rate of 1.0 mL/min and a column temperature of 25°C.

  • Detection & Integration: Monitor at 230 nm. Integrate the area under the curve (AUC) for the (R)-eutomer and (S)-distomer to calculate the ee.

Protocol C: Orthogonal Validation via NMR (Mosher's Ester)

Chromatographic methods are relative; they require baseline resolution and ideally reference standards. To create a self-validating system, orthogonal spectroscopic confirmation is employed.

  • Reaction Setup: In a dry NMR tube, dissolve 5 mg of the compound in 0.5 mL of anhydrous

    
    .
    
  • Base Addition: Add 2 equivalents of deuterated pyridine (

    
    ) to act as an acid scavenger.
    
  • Derivatization: Add 1.5 equivalents of (S)-(+)-MTPA chloride. Causality: The acid chloride reacts with the primary hydroxyl group of the isoquinolinemethanol, forming a covalent ester. This converts the enantiomers into covalent diastereomers, which exhibit distinct chemical shifts due to the magnetic anisotropy of the phenyl ring in the MTPA moiety.

  • Acquisition & Interpretation: Allow the reaction to proceed for 30 minutes. Acquire

    
     and 
    
    
    
    NMR spectra. Calculate the ee by integrating the distinct
    
    
    signals of the resulting diastereomers in the
    
    
    spectrum.

System Suitability and Self-Validating Metrics

A protocol is only as trustworthy as its system suitability test (SST). For chiral purity assays of drug substances, validation must follow strict compendial guidelines (5)[5]. To generate a value for the abundance of the enantiomeric impurity, one multiplies the weight-percent parent assay value by the area-percent value for the undesired component[5].

Your system must pass the following checks before batch release:

  • Resolution (

    
    ):  Must be 
    
    
    
    (baseline resolution).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    to ensure the minor (S)-enantiomer peak is not obscured by the tail of the major (R)-enantiomer.
  • Signal-to-Noise (S/N): The distomer peak at the 0.1% specification limit must have an S/N

    
    .
    

Workflow A Batch Synthesis (R)-2-Boc-THIQ-3-MeOH B Primary Chromatographic Screening A->B C Chiral SFC (High Throughput) B->C D Chiral NP-HPLC (High Resolution) B->D F System Suitability Test (Rs > 1.5, LOD < 0.05%) C->F D->F E Orthogonal Validation (Mosher's Ester NMR) G Enantiomeric Excess (ee) Calculation & QA Release E->G F->E If anomaly detected F->G Pass Criteria Met

Workflow for chiral purity validation of (R)-2-Boc-THIQ-3-methanol.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances , Chromatography Online, 5

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods , University of Bologna, 2

  • Generic chiral method development in supercritical fluid chromatography and ultra-performance supercritical fluid chromatography , ResearchGate, 3

  • Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones , ACS Catalysis, 1

  • Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis , PLOS One, 4

Sources

IR spectroscopy peaks for (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Analysis: IR Spectroscopic Characterization of (R)-2-Boc-1,2,3,4-tetrahydro-3-isoquinolinemethanol

Executive Summary

This guide provides a detailed infrared (IR) spectroscopic profile of (R)-2-Boc-1,2,3,4-tetrahydro-3-isoquinolinemethanol (also referred to as N-Boc-Tic-ol). This compound is a critical chiral building block in the synthesis of peptidomimetics and pharmaceutical intermediates.

Correction Note: The term "1,3,4-trihydro" in the topic request is chemically synonymous in this context with the standard IUPAC nomenclature 1,2,3,4-tetrahydroisoquinoline , where the nitrogen atom is at position 2. This guide uses the standard nomenclature for precision.

Key Diagnostic Value: IR spectroscopy is the primary tool for monitoring two critical quality attributes (CQAs) for this molecule:

  • Boc-Protection Integrity: Verifying the presence of the urethane carbonyl (

    
    ) and absence of amine (
    
    
    
    ) salts.
  • Reduction Completion: Distinguishing the alcohol product from its ester or carboxylic acid precursors.

Structural Analysis & Predicted Spectral Assignments

The IR spectrum of (R)-2-Boc-1,2,3,4-tetrahydro-3-isoquinolinemethanol is defined by the interplay between the rigid tetrahydroisoquinoline backbone and the flexible Boc-protected hydroxymethyl side chain.

Core Functional Group Assignments
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Significance
Hydroxyl (-OH) O-H Stretch3350 – 3450 Broad, MediumConfirms reduction of ester/acid to alcohol. Broadness indicates H-bonding.
Boc Carbonyl C=O Stretch (Urethane)1680 – 1705 Strong, SharpThe "Anchor Peak." Confirms N-protection. Differentiates from ester precursors (~1740 cm⁻¹).
Aromatic Ring C-H Stretch3010 – 3080 WeakCharacteristic of the isoquinoline benzene ring.
Aliphatic Chain C-H Stretch2930 – 2980 Medium-StrongDominated by the tert-butyl group (Boc) and ring methylenes (

).
Aromatic Ring C=C Ring Stretch1580 – 1610 MediumConfirms the integrity of the benzene ring.
C-O (Alcohol) C-O Stretch1040 – 1060 StrongSpecific to primary alcohols (

).
C-O (Boc) C-O-C Stretch1150 – 1170 StrongCharacteristic ether-like stretch of the Boc ester linkage.
Out-of-Plane C-H Bending740 – 760 StrongOrtho-disubstituted benzene ring pattern (positions 1,2 on the benzene ring).

Comparative Performance Analysis

This section compares the target molecule against its most common synthetic alternatives (precursors and deprotected forms) to demonstrate the "Performance" of IR as a monitoring tool.

Scenario A: Monitoring Reduction (Ester vs. Alcohol)

Context: The molecule is often synthesized by reducing (R)-2-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester.

FeaturePrecursor (Ester) Target Product (Alcohol) Spectral Shift / Observation
Carbonyl (C=O) Two bands: ~1740 (Ester) & ~1695 (Boc)One band: ~1690 (Boc)Disappearance of the high-frequency ester band (1740 cm⁻¹) is the primary endpoint indicator.
Hydroxyl (O-H) AbsentPresent (~3400 cm⁻¹)Appearance of a broad band centered at 3400 cm⁻¹.
C-O Stretch ~1200-1250 (Ester C-O)~1050 (Primary Alcohol C-O)Shift in the fingerprint region.
Scenario B: Monitoring Protection (Free Amine vs. N-Boc)

Context: Verifying the installation of the Boc group on the free amine (R)-1,2,3,4-tetrahydroisoquinoline-3-methanol.

FeatureAlternative (Free Amine) Target Product (N-Boc) Spectral Shift / Observation
Amine/Amide N-H Stretch (~3300 cm⁻¹, sharp)AbsentThe sharp N-H peak is replaced/obscured by the broad O-H band.
Carbonyl AbsentPresent (~1690 cm⁻¹) The appearance of the strong carbonyl peak is definitive for protection.
Aliphatic C-H Weak (Ring only)Strong (t-Butyl)Significant increase in intensity at 2970 cm⁻¹ due to the 9 methyl protons of Boc.

Visualization of Spectral Logic

Diagram 1: Spectral Monitoring Workflow

This flowchart illustrates the logical decision tree for interpreting IR data during synthesis.

IR_Monitoring_Workflow Start Crude Reaction Mixture Check_1740 Check 1730-1750 cm⁻¹ (Ester C=O) Start->Check_1740 Result_Ester Peak Present: Incomplete Reduction Check_1740->Result_Ester Yes Check_1690 Check 1680-1700 cm⁻¹ (Boc C=O) Check_1740->Check_1690 No Result_Boc_Missing Peak Absent: Deprotection Occurred Check_1690->Result_Boc_Missing No Check_3400 Check 3350-3450 cm⁻¹ (Broad O-H) Check_1690->Check_3400 Yes Success Target Confirmed: (R)-2-Boc-Tic-ol Check_3400->Success Yes

Caption: Logical workflow for validating product identity and purity using key IR diagnostic peaks.

Diagram 2: Functional Group Correlation Map

A visual mapping of the molecule's structure to its spectral output.

Spectral_Map Molecule (R)-2-Boc-Tic-ol Boc Boc Group (Carbamate) Molecule->Boc Backbone Tetrahydroisoquinoline Backbone Molecule->Backbone Alcohol Methanol Group (-CH2OH) Molecule->Alcohol CO_Stretch C=O Stretch 1690 cm⁻¹ Boc->CO_Stretch CH_Aliphatic t-Butyl C-H 2970 cm⁻¹ Boc->CH_Aliphatic Ring_CC Ar-C=C Stretch 1590 cm⁻¹ Backbone->Ring_CC OH_Stretch O-H Stretch 3400 cm⁻¹ Alcohol->OH_Stretch CO_Alcohol C-O Stretch 1050 cm⁻¹ Alcohol->CO_Alcohol

Caption: Correlation map linking structural moieties of (R)-2-Boc-Tic-ol to their specific IR wavenumbers.

Experimental Protocol: Validated Methodology

To obtain the data presented above, the following protocol is recommended to minimize artifacts (e.g., hygroscopic water interference in the OH region).

Method: Attenuated Total Reflectance (ATR-FTIR) Rationale: ATR is preferred over KBr pellets for this oily/amorphous solid to prevent moisture absorption which broadens the OH peak and obscures the NH/OH differentiation.

Step-by-Step Procedure:

  • Background Collection: Clean the diamond/ZnSe crystal with isopropanol. Collect a 32-scan background spectrum.

  • Sample Loading: Place approximately 5-10 mg of the solid product onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge reads 80-100 (unitless, instrument specific) to ensure intimate contact.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹. Accumulate 16-32 scans.

  • Post-Processing: Apply baseline correction if the baseline drifts >5% T. Identify the carbonyl peak at ~1690 cm⁻¹.

Self-Validation Check:

  • Pass: Distinct carbonyl peak at 1690 ± 10 cm⁻¹ AND broad OH centered >3300 cm⁻¹.

  • Fail: Presence of peak at 1740 cm⁻¹ (Ester impurity) or 1710 cm⁻¹ (Carboxylic acid impurity).

References

  • National Institute of Standards and Technology (NIST). Isoquinoline, 1,2,3,4-tetrahydro- IR Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition.[2] John Wiley & Sons.[3] (Authoritative source for functional group frequency assignments).

  • PubChem. (1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol Data.[4] National Library of Medicine. Available at: [Link]

Sources

X-ray crystallography data for N-Boc-tetrahydroisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for researchers and drug development professionals evaluating N-protecting groups for the structural elucidation of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives via Single-Crystal X-Ray Diffraction (SCXRD).

The Structural Challenge of Tetrahydroisoquinolines

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged pharmacophore found in numerous natural alkaloids and synthetic drug candidates. However, structural biologists and synthetic chemists frequently encounter a major bottleneck: unprotected THIQ derivatives are often highly flexible, low-melting solids or viscous oils . This physical state precludes direct structural elucidation via Single-Crystal X-Ray Diffraction (SCXRD), which is critical for confirming absolute stereochemistry in asymmetric synthesis [1].

To overcome this, researchers functionalize the secondary amine (N2) with protecting groups. This guide objectively compares the performance of the tert-butyloxycarbonyl (N-Boc) group against standard alternatives like Carboxybenzyl (N-Cbz) and Fluorenylmethyloxycarbonyl (N-Fmoc), specifically focusing on their impact on crystallization propensity, solid-state rotameric behavior, and X-ray data quality.

Mechanistic Insights: Conformational Locking via N-Boc

To understand why the N-Boc group is highly effective for SCXRD, we must examine the causality behind its solid-state behavior:

  • Steric Bulk and Rotameric Restriction: In solution, N-Boc-THIQ derivatives exist as a dynamic equilibrium of syn and anti amide rotamers, complicating 1H-NMR interpretation due to peak broadening. However, during crystallization, the massive steric bulk of the tert-butyl group forces the molecule to adopt a single, thermodynamically stable conformation. X-ray crystallographic studies consistently show that the Boc group minimizes steric clash by adopting a trans relationship relative to bulky substituents at the C1 or C3 positions of the THIQ ring [1].

  • Absence of Hydrogen Bond Donors: Unlike primary amides, the N-Boc carbamate lacks a hydrogen bond donor. This forces the crystal lattice to rely on weaker, highly directional van der Waals forces and C-H···π interactions. Paradoxically, this often leads to higher quality, less disordered crystals compared to N-Cbz derivatives, where the flexible benzyl ring can introduce severe positional disorder in the crystal lattice.

Comparative Performance Data: N-Protecting Groups in SCXRD

The following table summarizes the quantitative and qualitative performance of N-Boc, N-Cbz, and N-Fmoc groups when applied to THIQ scaffolds for X-ray crystallographic purposes.

ParameterN-Boc (tert-Butyloxycarbonyl)N-Cbz (Carboxybenzyl)N-Fmoc (Fluorenylmethyloxycarbonyl)
Crystallization Propensity High (Readily forms block/prism crystals)Moderate (Prone to oiling out)Very High (Forms needle/plate crystals)
Typical X-Ray Resolution 0.75 – 0.85 Å (Atomic resolution)0.85 – 1.00 Å (Often requires low temp)0.70 – 0.80 Å (Excellent diffraction)
Solid-State Rotameric Purity Single rotamer (Typically anti to C1)Often exhibits positional disorderSingle rotamer (Highly locked)
Lattice Packing Dominance Steric interlocking, C-H···O interactionsπ-π stacking (often disordered)Strong π-π stacking (fluorenyl system)
Synthetic Tractability Excellent (Volatile byproducts during cleavage)Good (Requires hydrogenolysis)Poor for scale-up (Generates dibenzofulvene)

Verdict: While N-Fmoc provides slightly better resolution due to rigid π-π stacking, N-Boc is the superior all-around choice. It provides atomic-resolution X-ray data without the downstream purification nightmares associated with Fmoc cleavage in drug development workflows [2].

Self-Validating Crystallization Protocol for N-Boc-THIQ Derivatives

To obtain diffraction-quality single crystals of N-Boc-THIQ derivatives, standard slow evaporation often fails because the solvent evaporates faster than the solution-phase rotamers can interconvert, leading to amorphous precipitation.

The following Vapor Diffusion protocol is engineered as a self-validating system. It relies on the slow manipulation of the solvent's dielectric constant, allowing rotameric equilibration and selective precipitation of the crystalline form.

Step-by-Step Methodology:

  • Solvent Selection (The "Good" Solvent): Dissolve 10–15 mg of the highly pure (>98% by HPLC) N-Boc-THIQ derivative in 0.5 mL of a moderately polar, low-boiling solvent (e.g., Dichloromethane or Ethyl Acetate) in a 2 mL inner vial.

    • Causality: The solvent must fully solvate both rotamers to ensure a homogenous starting state.

  • Anti-Solvent Selection (The "Bad" Solvent): Place 3 mL of a non-polar, highly volatile anti-solvent (e.g., n-Pentane or Hexane) in a larger 10 mL outer vial.

    • Causality: Pentane has a higher vapor pressure than DCM. It will vaporize and slowly diffuse into the inner vial, gradually lowering the solubility of the N-Boc-THIQ.

  • Chamber Sealing: Carefully place the un-capped inner vial inside the outer vial. Seal the outer vial tightly with a PTFE-lined cap and wrap with Parafilm. Store in a vibration-free environment at 20°C.

  • Equilibration & Nucleation (Days 2–7): Allow vapor diffusion to occur undisturbed.

Self-Validation Checkpoints:

  • Success Indicator: The appearance of sharp, geometric blocks or prisms with well-defined edges after 3-5 days. This confirms the diffusion rate matched the rotamer interconversion rate.

  • Failure Indicator (Oiling Out): If a second liquid phase (an oil) forms at the bottom of the inner vial, the anti-solvent diffusion was too rapid. Correction: Restart the protocol using a less volatile anti-solvent (e.g., Heptane) or lower the temperature to 4°C to slow the vapor pressure kinetics.

Workflow Visualization

The following diagram illustrates the logical relationship between THIQ functionalization, conformational locking, and structural validation.

G A Unprotected THIQ Scaffold (High Flexibility, Oily State) B N-Boc Protection (Introduction of Steric Bulk) A->B C Conformational Locking (Rotamer Restriction in Solution) B->C D Vapor Diffusion Crystallization (Thermodynamic Selection) C->D E Single Crystal X-Ray Diffraction (SCXRD Data Collection) D->E F 3D Structural Elucidation (Absolute Stereochemistry Confirmed) E->F

Caption: Workflow from flexible THIQ scaffold protection to X-ray structural elucidation.

Conclusion

For drug development professionals synthesizing complex isoquinoline alkaloids or peptidomimetics, the choice of N-protecting group dictates the success of downstream structural validation. The N-Boc group outperforms N-Cbz and competes closely with N-Fmoc in generating high-quality single crystals. By leveraging the steric bulk of the tert-butyl group to lock the THIQ ring into a single rotameric state, researchers can reliably obtain the <0.85 Å resolution data required for rigorous stereochemical assignment.

References

  • Deprotonation–Substitution of N-Boc-tetrahydroisoquinolines. White Rose eTheses Online. Available at: [Link]

A Comparative Guide to the Synthetic Routes of (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol

Author: BenchChem Technical Support Team. Date: March 2026

(R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol is a valuable chiral building block in medicinal chemistry, frequently incorporated into complex molecules to impart conformational rigidity and introduce a key stereocenter. The efficient and stereoselective synthesis of this intermediate is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of the two primary synthetic strategies employed for its preparation: chiral pool synthesis commencing from D-phenylalanine and an asymmetric approach utilizing a chiral auxiliary. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a quantitative comparison to aid in the selection of the most suitable method for a given research objective.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Chiral Pool Synthesis (Pictet-Spengler)Route 2: Asymmetric Synthesis (Ellman's Auxiliary)
Starting Material D-Phenylalanine2-phenylethanamine
Key Reaction Pictet-Spengler ReactionDiastereoselective addition to a sulfinylimine
Chirality Source D-Phenylalanine(R)-tert-butanesulfinamide (Ellman's auxiliary)
Typical Overall Yield Moderate to GoodGood
Enantiomeric Excess Generally high (>98% ee)High (>95% ee)
Number of Steps 3 (Pictet-Spengler, N-Boc protection, Reduction)4 (Imine formation, Diastereoselective addition, N-Boc protection, Auxiliary removal/Reduction)
Reagents & Conditions Formaldehyde, strong acid; Boc₂O, base; Reducing agent (e.g., BH₃·THF)(R)-tert-butanesulfinamide; Grignard or organolithium reagent; Boc₂O; Acidic cleavage
Scalability Readily scalableScalable, with cost of chiral auxiliary as a consideration
Advantages Utilizes an inexpensive and readily available chiral starting material. The stereocenter is set early and is generally robust.High diastereoselectivity is often achieved. Applicable to a broader range of substituted phenethylamines.
Disadvantages The Pictet-Spengler reaction can sometimes require harsh acidic conditions.Requires a stoichiometric amount of a chiral auxiliary, which can be costly. An additional step is needed to remove the auxiliary.

Route 1: Chiral Pool Synthesis via Pictet-Spengler Reaction

This classical and widely adopted approach leverages the inherent chirality of the readily available and inexpensive amino acid, D-phenylalanine. The key transformation is the Pictet-Spengler reaction, an intramolecular electrophilic aromatic substitution that constructs the tetrahydroisoquinoline core.

Workflow Overview

Chiral_Pool_Synthesis Start D-Phenylalanine Intermediate1 (R)-1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic acid Start->Intermediate1 Pictet-Spengler (HCHO, H+) Intermediate2 (R)-2-Boc-1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid Intermediate1->Intermediate2 N-Boc Protection (Boc₂O, Base) Product (R)-2-Boc-1,3,4-trihydro- 3-isoquinolinemethanol Intermediate2->Product Reduction (e.g., BH₃·THF)

Caption: Chiral pool synthesis of the target molecule from D-phenylalanine.

Mechanistic Insight: The Pictet-Spengler Reaction

The Pictet-Spengler reaction proceeds through the initial condensation of the primary amine of D-phenylalanine with an aldehyde, typically formaldehyde, to form a Schiff base.[1] Under acidic conditions, this Schiff base is protonated to generate a reactive iminium ion. The electron-rich aromatic ring of the phenylalanine then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution to forge the new six-membered ring and establish the tetrahydroisoquinoline scaffold.[1][2] The stereochemistry at the C-3 position is retained from the starting D-phenylalanine.

Experimental Protocol

Step 1: Synthesis of (R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

  • To a solution of D-phenylalanine (1 equivalent) in a mixture of concentrated hydrochloric acid and water, add aqueous formaldehyde (1.1 equivalents).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Step 2: Synthesis of (R)-2-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

  • Suspend (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1 equivalent) in a suitable solvent system such as a mixture of dioxane and water.

  • Add a base, for instance, sodium hydroxide, to dissolve the starting material.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) and stir the reaction mixture at room temperature overnight.

  • After the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-2-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.[3]

Step 3: Synthesis of (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol

  • Dissolve (R)-2-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C and slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 2-3 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the final product, (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol.

Route 2: Asymmetric Synthesis Utilizing a Chiral Auxiliary

This strategy introduces chirality through the use of a removable chiral auxiliary, with Ellman's auxiliary, (R)-tert-butanesulfinamide, being a prominent example. This method offers high diastereoselectivity and is adaptable for the synthesis of various substituted tetrahydroisoquinolines.

Workflow Overview

Asymmetric_Synthesis Start 2-Phenylethanamine Intermediate1 N-Sulfinyl Imine Start->Intermediate1 Condensation with (R)-tert-butanesulfinamide Intermediate2 Diastereomerically Enriched Sulfinamide Intermediate1->Intermediate2 Diastereoselective Addition (e.g., Grignard Reagent) Intermediate3 N-Boc Protected Intermediate Intermediate2->Intermediate3 N-Boc Protection (Boc₂O) Product (R)-2-Boc-1,3,4-trihydro- 3-isoquinolinemethanol Intermediate3->Product Auxiliary Cleavage & Reduction

Caption: Asymmetric synthesis employing a chiral auxiliary.

Mechanistic Insight: Diastereoselective Addition to a Chiral N-Sulfinyl Imine

The synthesis commences with the condensation of 2-phenylethanamine with (R)-tert-butanesulfinamide to form a chiral N-sulfinyl imine. The stereochemical outcome of the subsequent nucleophilic addition is directed by the bulky tert-butylsulfinyl group.[4] The nucleophile preferentially attacks from the less sterically hindered face of the imine, leading to the formation of one diastereomer in excess. The newly formed stereocenter is then carried through the subsequent cyclization and functional group manipulations.

Experimental Protocol

Step 1: Formation of the Chiral N-Sulfinyl Imine

  • To a solution of 2-phenylethanamine (1 equivalent) and (R)-tert-butanesulfinamide (1 equivalent) in a suitable solvent such as dichloromethane, add a dehydrating agent (e.g., CuSO₄ or MgSO₄).

  • Stir the mixture at room temperature until the formation of the imine is complete, as monitored by TLC or NMR.

  • Filter off the dehydrating agent and concentrate the filtrate under reduced pressure to obtain the crude N-sulfinyl imine, which is often used in the next step without further purification.

Step 2: Diastereoselective Addition

  • Dissolve the N-sulfinyl imine in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere.

  • Slowly add a solution of a suitable Grignard or organolithium reagent that will ultimately be converted to the hydroxymethyl group (e.g., a protected hydroxymethyl Grignard reagent).

  • Stir the reaction at low temperature for several hours, then quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the residue by column chromatography to isolate the desired diastereomer.

Step 3: N-Boc Protection and Cyclization

  • The product from the previous step is first protected with a Boc group using Boc₂O and a base.

  • The subsequent cyclization to form the tetrahydroisoquinoline ring can be achieved through various methods, such as an intramolecular Friedel-Crafts type reaction, often promoted by a Lewis acid.

Step 4: Auxiliary Cleavage and Reduction

  • The tert-butanesulfinyl auxiliary is cleaved under acidic conditions (e.g., HCl in methanol).

  • The resulting free amine can then be reprotected with a Boc group if necessary, and the ester or other functional group at the 3-position is reduced to the alcohol using a suitable reducing agent like LiBH₄ or LiAlH₄ to yield the final product.

Conclusion

Both the chiral pool synthesis via the Pictet-Spengler reaction and the asymmetric approach using a chiral auxiliary represent viable and effective strategies for the preparation of (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol. The choice between these routes will often depend on factors such as the cost and availability of starting materials, the desired scale of the synthesis, and the specific expertise and equipment available in the laboratory. The chiral pool approach is often favored for its simplicity and cost-effectiveness, particularly for larger-scale preparations. In contrast, the chiral auxiliary method provides greater flexibility for the synthesis of analogs with substitutions on the aromatic ring and can offer excellent stereocontrol.

References

Sources

Safety Operating Guide

Comprehensive Operational and Disposal Protocol for (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Operational Context

(R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol —more accurately formalized in standard IUPAC nomenclature as (R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-methanol[1]—is a highly specialized chiral building block. It is predominantly utilized by drug development professionals in peptide synthesis and the structural design of neurologically active pharmaceuticals.

While its tert-butyloxycarbonyl (Boc) protecting group provides excellent synthetic orthogonality (remaining stable against nucleophiles and bases), it introduces severe, specific hazards during waste management. As a Senior Application Scientist, I cannot overstate this: treating this compound as generic organic waste is a critical safety failure. Its disposal requires a mechanistic understanding of its degradation pathways.

Hazard Assessment & Mechanistic Causality

To handle and dispose of this compound safely, laboratory personnel must understand the chemical causality behind its reactivity:

  • Acid-Triggered Gas Evolution (The Boc Hazard): The most critical safety risk associated with this compound is its acid lability. If exposed to strong acids (e.g., trifluoroacetic acid or hydrochloric acid), the Boc group undergoes rapid deprotection. Mechanistically, the tert-butyl carbamate is protonated, leading to the ejection of a tert-butyl cation. This intermediate rapidly decarboxylates, releasing equimolar amounts of carbon dioxide (CO2) and isobutylene gas [2],[3].

    • Operational Causality: If Boc-protected waste is inadvertently mixed with acidic waste in a sealed container, the rapid gas evolution will cause catastrophic over-pressurization, leading to the potential explosion of the waste carboy and toxic chemical exposure.

  • Nitrogen Heterocycle Toxicity: The tetrahydroisoquinoline core is classified as a skin/eye irritant and a specific target organ toxicant for the respiratory system (STOT SE 3)[4].

  • Toxic Combustion Byproducts: Because the molecule contains a heterocyclic nitrogen atom, its thermal decomposition or improper incineration will generate highly toxic nitrogen oxides (NOx)[5].

Physicochemical & Hazard Summary

Table 1: Quantitative Data and Operational Implications

Property / HazardValue / DescriptionOperational Implication
Molecular Formula C15H21NO3High carbon content; requires complete, high-temp combustion.
Molecular Weight 263.33 g/mol Standard analytical weighing protocols apply.
Physical State Solid (Powder/Crystal)Dust generation risk; requires HEPA filtration/fume hood.
Acid Lability (Boc) High (Cleaves via TFA/HCl)Critical: Do not mix with acidic waste to prevent gas evolution.
Combustion Byproducts NOx, CO, CO2Incineration facility must be equipped with NOx scrubbers.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Requires nitrile gloves, safety goggles, and respiratory protection.

Experimental Protocol: Safe Handling and Weighing

Trustworthiness in the lab requires self-validating protocols. Do not deviate from these steps to ensure zero exposure.

  • Environmental Isolation: Conduct all weighing, dissolution, and transfer operations strictly inside a certified Class II Type A2 biological safety cabinet or a properly calibrated chemical fume hood to prevent the inhalation of airborne particulates.

  • PPE Verification: Don standard laboratory PPE: a fitted N95 or P100 particulate respirator (if working outside a ventilated enclosure), nitrile gloves (minimum 4 mil thickness), and wrap-around splash goggles.

  • Static Mitigation: Because the compound is a dry, combustible powder, use an anti-static weighing boat and an ionizing bar. This prevents static discharge, which could ignite localized dust clouds.

  • Decontamination: After transfer, wipe down the analytical balance and surrounding surfaces with a solvent like isopropanol, followed immediately by a damp water wipe to capture any residual micro-dust.

Experimental Protocol: Spill Response and Containment

In the event of a localized powder spill, execute the following containment workflow to prevent aerosolization:

  • Evacuate and Ventilate: Step back from the spill to avoid inhaling aerosolized dust. Ensure the fume hood or room exhaust is operating at maximum capacity.

  • Damp Containment: Do not dry-sweep the powder, as this creates a severe inhalation hazard. Instead, gently cover the spilled powder with absorbent paper towels lightly dampened with water.

  • Collection: Carefully scoop the dampened towels and the absorbed chemical into a wide-mouth, high-density polyethylene (HDPE) container using a non-sparking spatula.

  • Surface Neutralization: Wash the spill area with standard soap and water. Do not use acidic cleaning agents , as trace residues could trigger Boc deprotection and subsequent off-gassing[2].

Proper Disposal Procedures (Step-by-Step)

The disposal of (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol must strictly adhere to hazardous waste regulations (e.g., EPA RCRA guidelines).

  • Strict Waste Segregation (Solid): Place all solid waste (powder, contaminated PPE, empty vials) into a dedicated container labeled "Non-Halogenated Organic Solid Waste."

    • Self-Validating Check: Verify that no acidic solutions (e.g., TFA, HCl, sulfuric acid) have been or will be added to this container to prevent isobutylene/CO2 gas generation[3].

  • Liquid Waste Management: If the compound is dissolved in an organic solvent (e.g., DCM, ethyl acetate), collect it in a dedicated "Non-Halogenated Organic Liquid Waste" carboy.

    • Fail-Safe Mechanism: If the solvent mixture has even a theoretical risk of trace acidity, the carboy must be equipped with a vented cap. This allows any generated CO2 and isobutylene to escape safely without rupturing the vessel.

  • Packaging and Labeling: Place all primary waste containers into secondary containment bins. Label the primary container with the exact chemical name, the GHS hazard pictograms (Irritant, Combustible), and the date of initial waste accumulation.

  • Final Destruction (Incineration): Transfer the manifested waste to a licensed hazardous waste disposal facility. The required destruction method is high-temperature rotary kiln incineration (>1000°C). Ensure your waste vendor utilizes facilities equipped with alkaline scrubbers to neutralize the toxic NOx gases produced during the combustion of the isoquinoline nitrogen ring[5].

Data Visualization: Waste Segregation Workflow

WasteWorkflow A Waste Generation: (R)-2-Boc-1,3,4-trihydro- 3-isoquinolinemethanol B Solid Waste (Powders, Contaminated PPE) A->B C Liquid Waste (Organic Solvent Solutions) A->C D CRITICAL CHECK: Ensure NO Strong Acids Present (Prevents CO2/Isobutylene Gas Explosion) B->D C->D E Segregate into: Non-Halogenated Solid Waste D->E If Solid F Segregate into: Non-Halogenated Organic Waste D->F If Liquid G Secondary Containment & Regulatory EPA Labeling E->G F->G H Licensed High-Temperature Incineration (>1000°C) with NOx Scrubbers G->H

Workflow for the segregation, packaging, and high-temperature incineration of Boc-protected waste.

References

  • GenScript. "Terminology of Antibody Drug for Boc Deprotection." GenScript Technical Resources.[Link]

  • Common Organic Chemistry. "Boc Deprotection Mechanism - TFA." Common Organic Chemistry Reaction Database.[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 3752277, (1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol." PubChem.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.